4-Bromo-1,1,1,2,2-pentafluorobutane
Description
The exact mass of the compound 4-Bromo-1,1,1,2,2-pentafluorobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-1,1,1,2,2-pentafluorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,1,1,2,2-pentafluorobutane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,1,1,2,2-pentafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF5/c5-2-1-3(6,7)4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPVBRYHZPNRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502980 | |
| Record name | 4-Bromo-1,1,1,2,2-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52671-70-2 | |
| Record name | 4-Bromo-1,1,1,2,2-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,1,1,2,2-pentafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Comprehensive Technical Guide to 4-Bromo-1,1,1,2,2-pentafluorobutane (CAS: 52671-70-2): Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of 4-Bromo-1,1,1,2,2-pentafluorobutane (CAS No. 52671-70-2), a fluorinated building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The document elucidates the compound's physicochemical and spectroscopic properties, provides a detailed, field-proven protocol for its synthesis via radical-mediated hydrobromination, and explores its core reactivity. Emphasis is placed on its application as a strategic synthon for introducing the valuable 3,3,4,4,4-pentafluorobutyl moiety into advanced molecular architectures. Safety, handling, and storage protocols are also detailed to ensure safe and effective utilization in a research and development setting.
Introduction: The Strategic Value of Fluorinated Building Blocks
In modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating key properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and conformational preferences.[1]
4-Bromo-1,1,1,2,2-pentafluorobutane emerges as a particularly valuable reagent in this context. It possesses a chemically robust and electron-withdrawing pentafluoroethyl group (-C₂F₅) connected to an ethyl bromide handle. This structural arrangement provides a unique combination of a stable, property-modulating fluorinated tail and a reactive site for synthetic elaboration, making it an ideal intermediate for researchers aiming to construct complex fluorinated target molecules.[2][3]
Physicochemical & Spectroscopic Profile
The reliable use of any chemical reagent begins with a thorough understanding of its physical and analytical characteristics.
Core Physicochemical Properties
Quantitative data for 4-Bromo-1,1,1,2,2-pentafluorobutane are summarized in the table below. The compound is a liquid at room temperature with a boiling point suitable for purification by distillation.
| Property | Value | Source(s) |
| CAS Number | 52671-70-2 | [4] |
| Molecular Formula | C₄H₄BrF₅ | |
| Molecular Weight | 226.97 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 76 °C | [4] |
| Purity | Typically ≥95% | [5] |
| LogP (Computed) | 2.95 | |
| Canonical SMILES | FC(F)(F)C(F)(F)CCBr | |
| InChI Key | YAPVBRYHZPNRIW-UHFFFAOYSA-N |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely available in public databases, its structure allows for a confident prediction of its key NMR signatures. A rigorous spectroscopic analysis is crucial for confirming identity and purity post-synthesis or prior to use.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two methylene (-CH₂-) groups.
-
-CH₂Br (C4): This signal is anticipated to appear furthest downfield (approx. 3.6-3.8 ppm) due to the deshielding effect of the adjacent bromine atom. It will appear as a triplet, split by the adjacent -CH₂- group (³JHH ≈ 7-8 Hz).
-
-CH₂CF₂- (C3): This signal is expected between 2.8-3.1 ppm. The chemical shift is influenced by both the adjacent -CH₂Br and the electron-withdrawing -CF₂- group. The signal should appear as a triplet of triplets (tt) due to coupling to both the adjacent methylene protons (³JHH ≈ 7-8 Hz) and the geminal fluorine atoms (³JHF ≈ 18-22 Hz).
2.2.2. ¹³C NMR Spectroscopy
Four distinct signals are expected in the ¹³C NMR spectrum, corresponding to each carbon atom in the butyl chain.
2.2.3. ¹⁹F NMR Spectroscopy
¹⁹F NMR is the most definitive technique for characterizing this molecule. The spectrum provides unambiguous confirmation of the pentafluoroethyl moiety.[1][6]
-
-CF₃ (C1): A signal is expected in the range of -80 to -86 ppm relative to CFCl₃. This signal will appear as a triplet due to coupling with the two fluorine atoms on the adjacent -CF₂- group (³JFF ≈ 4-8 Hz).
-
-CF₂- (C2): A signal is expected further downfield, typically in the range of -115 to -125 ppm. This signal will be split into a quartet by the three fluorine atoms of the -CF₃ group (³JFF ≈ 4-8 Hz).
Synthesis and Purification
The most logical and industrially scalable synthesis of 4-Bromo-1,1,1,2,2-pentafluorobutane is through a radical-mediated, anti-Markovnikov addition of hydrogen bromide (HBr) to a suitable alkene precursor, 3,3,4,4,4-pentafluorobut-1-ene.
Synthesis Workflow
The overall transformation follows a well-established radical chain mechanism.
Caption: Synthesis workflow for the target compound.
Experimental Protocol: Representative Synthesis
This protocol describes a self-validating system for the synthesis on a laboratory scale. All steps are designed to maximize yield and purity while ensuring operational safety.
Objective: To synthesize 4-Bromo-1,1,1,2,2-pentafluorobutane via anti-Markovnikov hydrobromination.
Materials:
-
3,3,4,4,4-Pentafluorobut-1-ene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO)
-
Anhydrous, inhibitor-free solvent (e.g., heptane or diethyl ether)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a gas inlet (or dropping funnel), and a thermometer. The entire apparatus is flushed with an inert gas (e.g., argon or nitrogen).
-
Causality: An inert atmosphere is critical to prevent oxygen from interfering with the radical chain reaction, as O₂ can act as a radical scavenger and lead to unwanted peroxide byproducts.
-
-
Charging Reagents: The flask is charged with 3,3,4,4,4-pentafluorobut-1-ene (1.0 eq) and anhydrous solvent. The radical initiator, AIBN (0.02-0.05 eq), is added.
-
Causality: AIBN is a preferred initiator as its thermal decomposition into radicals occurs at a predictable rate at moderate temperatures (65-85 °C), allowing for controlled initiation without harsh conditions.
-
-
HBr Addition: The solution is heated to reflux (or ~70 °C for AIBN). Hydrogen bromide gas is bubbled through the solution at a steady rate, or a solution of HBr in acetic acid is added dropwise. The reaction progress is monitored by GC or TLC (staining with KMnO₄ to visualize the disappearance of the alkene).
-
Causality: The reaction is performed under conditions that favor the radical pathway over the ionic (Markovnikov) pathway. The presence of the radical initiator is the key determinant. The anti-Markovnikov regioselectivity arises because the bromine radical adds to the terminal carbon of the alkene, generating the more stable secondary radical on the internal carbon.[7]
-
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.
-
Causality: The aqueous washes are essential to remove any remaining HBr, the initiator byproducts, and any water-soluble impurities.
-
-
Drying and Concentration: The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional vacuum distillation to yield the final product as a clear liquid. The boiling point of 76 °C serves as a key validation point for the purity of the collected fractions.[4]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-Bromo-1,1,1,2,2-pentafluorobutane is dominated by the reactivity of its carbon-bromine bond.
Core Reactivity: Nucleophilic Substitution
The primary carbon atom bonded to the bromine is electrophilic and is highly susceptible to attack by a wide range of nucleophiles in classic Sₙ2 reactions. The strong electron-withdrawing nature of the remote pentafluoroethyl group slightly deactivates the reaction site compared to a non-fluorinated analogue, but the reactions proceed cleanly with appropriate nucleophiles.
Caption: General Sₙ2 reaction pathway of the title compound.
Applications in Drug Development
The 3,3,4,4,4-pentafluorobutyl group is a desirable motif in medicinal chemistry. This compound serves as a key intermediate for its installation. A notable example is its use in the preparation of Toll-like receptor 7 (TLR7) agonists, which are investigated for their potential in immunotherapy and vaccine adjuvant development.[8] The introduction of the fluorinated chain can enhance binding affinity and improve the pharmacokinetic profile of the final drug candidate.
Applications in Materials Science
The incorporation of the pentafluorobutyl moiety into polymers or surface coatings can impart valuable properties such as increased thermal stability, chemical inertness, and hydrophobicity (oleophobicity). This makes the compound a useful precursor for creating specialty lubricants, robust coatings, and advanced polymers.
Safety, Handling, and Storage
As with all halogenated organic compounds, proper safety protocols must be strictly followed.
Hazard Identification
The compound is classified with the following GHS hazard statements:
| Hazard Code | Statement | Pictogram | Signal Word |
| H315 | Causes skin irritation | GHS07 | Warning |
| H319 | Causes serious eye irritation | GHS07 | Warning |
| H335 | May cause respiratory irritation | GHS07 | Warning |
5.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron.
5.3. Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Keep the container tightly sealed and under an inert atmosphere if possible. Some suppliers recommend storage at -20°C for long-term stability.
Conclusion
4-Bromo-1,1,1,2,2-pentafluorobutane is a highly versatile and strategic building block for modern chemical synthesis. Its unique structure, combining a stable fluorinated segment with a reactive bromide, provides a reliable handle for introducing the 3,3,4,4,4-pentafluorobutyl group into a diverse range of molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers in drug discovery and materials science to leverage its full potential in the development of next-generation chemical entities.
References
- Synquest Labs. (n.d.). 4-Bromo-1,1,1,2,2-pentafluorobutane Safety Data Sheet. Retrieved January 17, 2026, from a publicly available SDS from the supplier.
- Halcomb, R., et al. (2019). TLR7 Agonists. World Intellectual Property Organization. Patent No. WO/2019/226977.
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CP Lab Safety. (n.d.). 4-Bromo-1,1,1,2,2-pentafluorobutane, 95% Purity. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-1,1,2-trifluorobut-1-ene. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). 4-Bromo-1,1,2-trifluorobutene-1. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
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Patsnap. (n.d.). Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene. Retrieved January 17, 2026, from [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 17, 2026, from [Link]
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Kato, K., et al. (2022). 19F chemical library and 19F-NMR for a weakly bound complex structure. Molecular Omics, 18(6), 497-505. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 17, 2026, from [Link]
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Alachem Co., Ltd. (n.d.). 4-Bromo-1,1,1,2,2-pentafluorobutane. Retrieved January 17, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Bromo-1,1,2-trifluorobut-1-ene as a Fluorinated Building Block.
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Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved January 17, 2026, from [Link]
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LibreTexts Chemistry. (2022). Radical Addition. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-1,1,2,2-tetrafluoro-3-iodobutane. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- CP Lab Safety. (n.d.). 4-Bromo-1,1,1,2,2-pentafluorobutane, 95% Purity.
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A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1,1,1,2,2-pentafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic data for the novel fluorinated compound, 4-Bromo-1,1,1,2,2-pentafluorobutane (CAS 52671-70-2). Due to the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to predict its characteristic spectral features. By analyzing the spectra of structurally analogous compounds, this guide offers a robust framework for the identification and characterization of 4-Bromo-1,1,1,2,2-pentafluorobutane in a research and development setting. The methodologies for acquiring such data are also detailed, providing a comprehensive resource for scientists working with this and similar fluorinated molecules.
Introduction
4-Bromo-1,1,1,2,2-pentafluorobutane is a halogenated alkane with the molecular formula C4H4BrF5 and a molecular weight of 226.97 g/mol [1]. Its structure, featuring a pentafluoroethyl group and a bromoethyl group, suggests its potential as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties into larger molecules. The unique properties imparted by fluorine atoms, such as increased metabolic stability and altered electronic characteristics, make fluorinated compounds like this of significant interest in drug discovery and materials science.
Accurate and unambiguous characterization of such molecules is paramount. Spectroscopic techniques, including NMR, MS, and IR, are the cornerstones of modern chemical analysis, providing detailed information about molecular structure, connectivity, and functional groups. This guide will provide an in-depth prediction and analysis of the expected spectroscopic data for 4-Bromo-1,1,1,2,2-pentafluorobutane.
Molecular Structure and Predicted Spectroscopic Summary
The structure of 4-Bromo-1,1,1,2,2-pentafluorobutane is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.
Caption: Molecular structure of 4-Bromo-1,1,1,2,2-pentafluorobutane.
Table 1: Summary of Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Two multiplets in the regions of δ 2.5-2.8 ppm (H-3) and δ 3.5-3.8 ppm (H-4). |
| ¹³C NMR | Four distinct signals expected. C1 and C2 will be significantly affected by the fluorine atoms, appearing as complex multiplets. C3 and C4 will be triplets in a proton-coupled spectrum. |
| ¹⁹F NMR | Two main signals: a triplet for the -CF₃ group and a quartet for the -CF₂- group, with characteristic coupling constants. |
| Mass Spec. | Molecular ion peaks at m/z 226 and 228 in an approximate 1:1 ratio due to bromine isotopes. Characteristic fragmentation patterns involving loss of Br, HF, and C₂F₅. |
| IR Spec. | Strong C-F stretching bands in the 1100-1300 cm⁻¹ region. C-H stretching and bending vibrations, and a C-Br stretching band at lower wavenumbers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 4-Bromo-1,1,1,2,2-pentafluorobutane, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show two distinct signals corresponding to the two methylene groups (-CH₂-).
-
-CH₂- (Position 3): These protons are adjacent to the -CF₂- group. The strong electron-withdrawing effect of the fluorines will deshield these protons, shifting their resonance downfield. Furthermore, coupling to the two adjacent fluorine atoms will split this signal into a triplet. Additional coupling to the protons at position 4 will result in a more complex multiplet, likely a triplet of triplets. The predicted chemical shift is in the range of δ 2.5-2.8 ppm .
-
-CH₂- (Position 4): These protons are adjacent to the bromine atom. The electronegativity of bromine will also cause a downfield shift, though typically less pronounced than that of a -CF₂- group. Coupling to the protons at position 3 will split this signal into a triplet. The predicted chemical shift is in the range of δ 3.5-3.8 ppm .
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show four signals, one for each carbon atom. A key feature of ¹³C NMR of fluorinated compounds is the presence of C-F coupling, which can be observed in proton-decoupled spectra[2][3][4][5].
-
C1 (-CF₃): This carbon will be significantly deshielded by the three fluorine atoms and will appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
C2 (-CF₂-): This carbon will also be strongly deshielded and will appear as a triplet due to one-bond coupling with the two fluorine atoms.
-
C3 (-CH₂-): This carbon is adjacent to the -CF₂- group and will show a downfield shift. In a proton-coupled spectrum, it would appear as a triplet.
-
C4 (-CH₂Br): This carbon is bonded to bromine and will appear at a characteristic chemical shift for a bromoalkane. In a proton-coupled spectrum, it would appear as a triplet.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds[6]. The spectrum of 4-Bromo-1,1,1,2,2-pentafluorobutane is expected to show two main signals.
-
-CF₃ (Position 1): The three equivalent fluorine atoms of the trifluoromethyl group will appear as a single signal. This signal will be split into a triplet by the two adjacent fluorine atoms on C2.
-
-CF₂- (Position 2): The two equivalent fluorine atoms of the difluoromethylene group will appear as a single signal. This signal will be split into a quartet by the three adjacent fluorine atoms on C1.
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-1,1,1,2,2-pentafluorobutane, the presence of bromine is a key diagnostic feature.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively)[7]. This will result in a characteristic pair of molecular ion peaks at m/z 226 (for the ⁷⁹Br isotopologue) and m/z 228 (for the ⁸¹Br isotopologue) with an approximate 1:1 intensity ratio[8][9].
-
Fragmentation Pattern: The fragmentation is expected to be dominated by the cleavage of the C-Br and C-C bonds.
-
Loss of Bromine: A prominent fragment will be observed at m/z 147 , corresponding to the [C₄H₄F₅]⁺ ion resulting from the loss of a bromine radical.
-
Loss of a Pentafluoroethyl Radical: Cleavage of the C2-C3 bond would lead to the formation of a [C₂H₄Br]⁺ fragment, which would appear as a pair of peaks at m/z 107 and 109 .
-
Other Fragments: Other potential fragments include those arising from the loss of HF or smaller fluorocarbon fragments.
-
Caption: Predicted major fragmentation pathways for 4-Bromo-1,1,1,2,2-pentafluorobutane.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or chemical ionization (CI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Spectrum
The IR spectrum of 4-Bromo-1,1,1,2,2-pentafluorobutane is expected to be characterized by the following absorption bands[10][11]:
-
C-F Stretching: Strong and broad absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of C-F bonds in fluorinated alkanes[12]. This will likely be the most prominent feature of the spectrum.
-
C-H Stretching: Absorptions corresponding to the C-H stretching of the methylene groups will appear in the 2850-3000 cm⁻¹ region.
-
C-H Bending: C-H bending (scissoring) vibrations are expected around 1450-1470 cm⁻¹ .
-
C-Br Stretching: The C-Br stretching vibration will appear at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty sample holder or clean ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Conclusion
While experimental spectroscopic data for 4-Bromo-1,1,1,2,2-pentafluorobutane is not yet readily available in the public domain, a comprehensive understanding of its expected spectral characteristics can be derived from fundamental spectroscopic principles and comparison with related compounds. This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass, and IR spectra, which will be invaluable for the identification and characterization of this compound in a laboratory setting. The outlined experimental protocols provide a clear roadmap for researchers to acquire the necessary data for this and other novel fluorinated molecules, thereby supporting advancements in drug discovery and materials science.
References
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The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
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Alachem Co., Ltd. (n.d.). 52671-70-2 | 4-Bromo-1,1,1,2,2-pentafluorobutane. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane. Retrieved from [Link]
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Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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"4-Bromo-1,1,1,2,2-pentafluorobutane molecular structure and weight"
An In-depth Technical Guide to 4-Bromo-1,1,1,2,2-pentafluorobutane
This guide provides a comprehensive technical overview of 4-Bromo-1,1,1,2,2-pentafluorobutane (CAS No. 52671-70-2), a fluorinated organic compound of interest to researchers in synthetic chemistry and drug development. Due to the compound's specific nature and the limited availability of published experimental data, this document integrates verified information with scientifically grounded predictions to offer a robust resource for laboratory professionals.
Molecular Identity and Physicochemical Properties
4-Bromo-1,1,1,2,2-pentafluorobutane, also known by its synonym 3,3,4,4,4-pentafluorobutyl bromide, is a halogenated alkane.[1] Its structure is characterized by a four-carbon chain with a terminal bromine atom and a highly fluorinated tail, consisting of adjacent difluoro- and trifluoromethyl groups. This unique arrangement imparts specific reactivity and physical properties valuable in synthetic applications.
The molecular formula of this compound is C₄H₄BrF₅.[2][3] It has a molecular weight of 226.97 g/mol .[2][3]
Table 1: Core Identifiers and Properties
| Identifier | Value | Source(s) |
| IUPAC Name | 4-Bromo-1,1,1,2,2-pentafluorobutane | N/A |
| Synonym | 3,3,4,4,4-Pentafluorobutyl bromide | [1][2] |
| CAS Number | 52671-70-2 | [1][2][3][4] |
| Molecular Formula | C₄H₄BrF₅ | [2][3] |
| Molecular Weight | 226.97 g/mol | [2][3] |
| Boiling Point | 76 °C | [4] |
| Canonical SMILES | C(CBr)C(F)(F)C(F)(F)F | N/A |
Note: One supplier describes the compound as a "white powder," which may refer to its appearance upon solidification at lower temperatures or a handling description, contrasting with its reported boiling point.[2]
Caption: 2D structure of 4-Bromo-1,1,1,2,2-pentafluorobutane.
Predicted Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct multiplets corresponding to the two methylene (-CH₂-) groups.
-
-CH₂Br (C1 protons): These protons are adjacent to the electronegative bromine atom and are expected to appear further downfield, likely in the range of 3.5-3.8 ppm. The signal should be a triplet due to coupling with the adjacent C2 protons.
-
-CH₂CF₂- (C2 protons): These protons are adjacent to the heavily fluorinated C3 carbon. Their signal is expected to be more upfield than the C1 protons, likely around 2.6-3.0 ppm. The signal will be complex, appearing as a triplet of triplets due to coupling with both the C1 protons (³JHH) and the C3 fluorine atoms (³JHF).
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum provides clear diagnostic signals for the two different fluorine environments.
-
-CF₃ (C4 fluorines): This signal is expected to appear as a triplet, due to coupling (³JFF) with the two fluorine atoms on the adjacent C3 carbon. Based on typical values for perfluoroalkyl chains, the chemical shift would likely be around -80 to -85 ppm relative to CFCl₃.
-
-CF₂- (C3 fluorines): This signal will be more complex. It is expected to be a quartet due to coupling (³JFF) with the three fluorine atoms of the -CF₃ group. Each peak of the quartet would then be split into a triplet by the two protons on C2 (³JFH). The resulting pattern is a triplet of quartets, with a chemical shift likely in the range of -120 to -130 ppm.
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecule is expected to exhibit a clear molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern for bromine, showing two peaks of nearly equal intensity at M and M+2. Common fragmentation pathways would include:
-
Loss of the bromine radical (•Br) to give a [C₄H₄F₅]⁺ fragment.
-
Cleavage of the C-C bonds, leading to fragments like [CF₃]⁺, [C₂F₅]⁺, and [CH₂CH₂Br]⁺.
-
Elimination of HBr.
Synthesis, Reactivity, and Applications
The structure of 4-bromo-1,1,1,2,2-pentafluorobutane, with a reactive C-Br bond and a stable perfluoroalkyl tail, makes it a valuable synthetic intermediate.
Plausible Synthesis Route
A highly effective and common method for the synthesis of terminal bromo-fluoroalkanes is the anti-Markovnikov radical addition of hydrogen bromide (HBr) to a terminal fluoroalkene . The logical precursor for 4-bromo-1,1,1,2,2-pentafluorobutane is 3,3,4,4,4-pentafluorobut-1-ene .
The reaction proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator like AIBN or benzoyl peroxide. This mechanism ensures the bromine atom adds to the terminal carbon, avoiding the formation of the Markovnikov product.
Caption: Proposed synthesis via radical addition of HBr.
Chemical Reactivity and Utility
The primary site of reactivity is the carbon-bromine bond. This allows the molecule to serve as a versatile building block for introducing the 3,3,4,4,4-pentafluorobutyl moiety into target molecules through several key transformations:
-
Nucleophilic Substitution: The bromide is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides) to form new C-N, C-O, C-S, or C-C bonds.
-
Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent (F₅C₂-CH₂CH₂-MgBr), a powerful carbon nucleophile used to react with electrophiles like aldehydes, ketones, and esters.
-
Organocuprate Formation: Conversion to an organolithium reagent followed by transmetallation with a copper(I) salt generates a Gilman cuprate, which is effective for 1,4-conjugate additions.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond can participate in Suzuki, Sonogashira, Heck, and other cross-coupling reactions, enabling the formation of complex molecular architectures.
Applications in Drug Discovery
The introduction of fluorinated alkyl chains is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. 4-Bromo-1,1,1,2,2-pentafluorobutane serves as a key reagent in this context.
A notable application is its use in the synthesis of Toll-like receptor 7 (TLR7) agonists.[5] TLR7 is an important target in immunology and oncology, and modulating its activity is a promising therapeutic strategy. The use of this specific brominated building block allows for the precise installation of the pentafluorobutyl group onto heterocyclic scaffolds to create novel, patentable drug candidates.[5]
Safety, Handling, and Storage
As with all halogenated and fluorinated compounds, proper safety protocols are essential when handling 4-bromo-1,1,1,2,2-pentafluorobutane.
Protocol: Standard Handling and PPE
-
Engineering Controls: Always handle this chemical within a well-ventilated fume hood. Ensure that an emergency eye wash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles or a full-face shield.
-
Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.
-
-
Hygiene: Avoid breathing vapors, mists, or fumes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
Storage and Incompatibilities
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.
References
-
CP Lab Safety. (n.d.). 4-Bromo-1,1,1,2,2-pentafluorobutane, 95% Purity, C4H4BrF5, 1 gram. Retrieved January 17, 2026, from [Link]
- Google Patents. (2019). WO2019226977A1 - Tlr7 agonists.
-
Alachem Co., Ltd. (n.d.). 52671-70-2 | 4-Bromo-1,1,1,2,2-pentafluorobutane. Retrieved January 17, 2026, from [Link]
-
NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 17, 2026, from [Link]
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"reactivity of the carbon-bromine bond in perfluoroalkyl compounds"
<An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in Perfluoroalkyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The carbon-bromine (C-Br) bond, when appended to a perfluoroalkyl (Rf) chain, exhibits a unique reactivity profile that has been extensively leveraged in modern synthetic chemistry. The profound electron-withdrawing nature of the perfluoroalkyl group significantly influences the C-Br bond's properties, making it a versatile functional handle for introducing perfluoroalkyl moieties into a wide array of organic molecules. This guide provides a comprehensive exploration of the C-Br bond's reactivity in this context, delving into its fundamental electronic characteristics, the diverse methods for its activation, and its application in key synthetic transformations. Particular emphasis is placed on the mechanistic underpinnings of these reactions, providing researchers with the foundational knowledge to harness the full potential of perfluoroalkyl bromides in fields ranging from medicinal chemistry to materials science.
Introduction: The Significance of the Perfluoroalkyl Group and the C-Br Bond
Perfluoroalkyl (Rf) groups are ubiquitous in modern pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their incorporation into organic molecules can dramatically alter key physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[4] The carbon-bromine bond serves as a critical gateway for the introduction of these valuable motifs. While the carbon-fluorine (C-F) bond is exceptionally strong and generally unreactive, the C-Br bond in perfluoroalkyl bromides (Rf-Br) presents a more synthetically accessible handle.[5][6] This guide will dissect the factors governing the reactivity of this pivotal bond.
Electronic Properties and Bond Characteristics
The defining feature of a perfluoroalkyl chain is the immense inductive effect exerted by the highly electronegative fluorine atoms. This effect has a profound impact on the adjacent C-Br bond:
-
Bond Polarity and Strength: The strong electron-withdrawing nature of the Rf group polarizes the C-Br bond, rendering the carbon atom electron-deficient. This polarization, however, does not necessarily translate to a weaker bond in all contexts. While challenging to determine experimentally for a wide range of compounds, computational studies provide valuable insights into the bond dissociation energies (BDEs) of C-X bonds in perfluoroalkyl compounds.[7][8][9][10] Understanding these BDEs is crucial for predicting the feasibility of various bond-cleavage strategies.[7][8][9][10][11]
-
Susceptibility to Nucleophilic and Radical Attack: The electron-deficient nature of the carbon atom makes it a potential site for nucleophilic attack, although this is often sterically hindered. More significantly, the C-Br bond is susceptible to homolytic cleavage to generate a perfluoroalkyl radical. This radical generation is a cornerstone of many synthetic applications of perfluoroalkyl bromides.
Pathways for C-Br Bond Activation and Cleavage
The versatility of perfluoroalkyl bromides stems from the variety of methods available to activate and cleave the C-Br bond. These can be broadly categorized into radical, reductive, and transition-metal-mediated pathways.
Radical-Mediated Transformations
The generation of perfluoroalkyl radicals (Rf•) from Rf-Br is a highly efficient process and forms the basis of numerous important reactions.
-
Atom Transfer Radical Addition (ATRA): ATRA is a powerful method for the simultaneous formation of a C-C and a C-Br bond across a double or triple bond.[12][13][14] This atom-economical process is particularly valuable for the synthesis of complex fluorinated molecules.[12]
-
Mechanism: The reaction is initiated by the generation of a perfluoroalkyl radical, which then adds to an alkene or alkyne. The resulting carbon-centered radical abstracts a bromine atom from another molecule of the perfluoroalkyl bromide to propagate the radical chain.
-
Initiation Methods: Various methods can be employed to initiate the formation of the Rf• radical, including thermal initiation, photolysis, and, more recently, photoredox catalysis.[4][12][15]
-
This protocol describes a general procedure for the visible-light-mediated ATRA of perfluoroalkyl bromides to alkenes using a dual iridium and copper catalytic system.[12][15]
Materials:
-
Perfluoroalkyl bromide (e.g., 1-bromo-1,1,2,2,3,3,4,4,4-nonafluorobutane)
-
Alkene (e.g., 1-octene)
-
fac-Ir(ppy)₃ (Iridium photocatalyst)
-
(IMes)CuBr (Copper co-catalyst)
-
Anhydrous and degassed solvent (e.g., acetonitrile)
-
Schlenk flask or similar reaction vessel
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a glovebox, to a Schlenk flask, add the alkene (1.0 equiv), fac-Ir(ppy)₃ (1-2 mol%), and (IMes)CuBr (5-10 mol%).
-
Add the anhydrous and degassed solvent.
-
Add the perfluoroalkyl bromide (1.2-1.5 equiv).
-
Seal the flask and remove it from the glovebox.
-
Irradiate the reaction mixture with visible light at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The iridium photocatalyst efficiently generates the perfluoroalkyl radical via a reductive quenching cycle.[12][15] The copper catalyst facilitates the bromine atom transfer step, promoting the formation of the C-Br bond in the product and regenerating the photocatalyst.[12][15] This synergistic approach allows for the use of less reactive bromides.[12]
-
Anhydrous and Degassed Conditions: These conditions are crucial to prevent quenching of the excited state of the photocatalyst and to avoid unwanted side reactions with oxygen.
Caption: General mechanism of photoredox-catalyzed ATRA.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides a powerful platform for forming C-C and C-heteroatom bonds using perfluoroalkyl bromides as coupling partners.
-
Copper-Mediated/Catalyzed Reactions: Copper-based systems have proven particularly effective for the perfluoroalkylation of various substrates.[16][17][18] These reactions often proceed under milder conditions than those requiring other transition metals.[16] The development of well-defined copper-perfluoroalkyl complexes has been instrumental in advancing this area.[16]
-
Palladium-Catalyzed Reactions: While less common for direct C(sp³)-Br activation in perfluoroalkyl systems, palladium catalysis is highly effective for the cross-coupling of perfluoroalkyl-containing aryl bromides, as seen in reactions like the Mizoroki-Heck reaction.[19]
This protocol outlines a procedure for the perfluoroalkylation of heteroaryl bromides using a pre-formed copper-perfluoroalkyl reagent.
Materials:
-
Heteroaryl bromide (e.g., 2-bromopyridine)
-
(phen)CuRF (e.g., (phen)CuCF₃)
-
Anhydrous, polar aprotic solvent (e.g., DMF or NMP)
-
Schlenk tube
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a glovebox, add the heteroaryl bromide (1.0 equiv) and the (phen)CuRF reagent (1.1-1.5 equiv) to a Schlenk tube.
-
Add the anhydrous solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) under an inert atmosphere.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with an aqueous solution (e.g., ammonium chloride), and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Pre-formed Copper Reagent: The use of a stable, pre-formed copper-perfluoroalkyl complex like (phen)CuRF ensures reproducibility and allows for a broader substrate scope, including those with sensitive functional groups.[16]
-
Polar Aprotic Solvent: Solvents like DMF or NMP are effective at solubilizing the reactants and facilitating the reaction, which is believed to proceed via an oxidative addition/reductive elimination pathway.
-
Inert Atmosphere: Prevents the oxidation and decomposition of the copper reagent.
Caption: Workflow for copper-mediated cross-coupling.
Quantitative Data Summary
The reactivity of the C-Br bond in perfluoroalkyl compounds is fundamentally governed by its bond dissociation energy (BDE). While a comprehensive experimental dataset is lacking, computational chemistry provides valuable estimates.
| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Notes |
| C(sp³)-F (in PFAS) | ~100-130 | Extremely strong, making it generally unreactive under typical synthetic conditions.[5][20][21] |
| C(sp³)-Br (aliphatic) | ~70 | Weaker than the C-F bond, allowing for more facile cleavage. |
| C(sp³)-Br (perfluoroalkyl) | Varies | The BDE is influenced by the length and structure of the perfluoroalkyl chain.[10][11] |
Note: These are approximate values and can vary significantly based on the specific molecular structure.
Conclusion and Future Outlook
The carbon-bromine bond in perfluoroalkyl compounds is a cornerstone of modern organofluorine chemistry. Its unique reactivity, largely dictated by the powerful inductive effect of the perfluoroalkyl chain, enables a diverse range of synthetic transformations. From radical-mediated additions to transition-metal-catalyzed cross-couplings, the ability to selectively cleave the C-Br bond has provided chemists with a robust toolkit for the synthesis of novel fluorinated molecules with applications in drug discovery, materials science, and beyond.[1][2][22][23] Future research will likely focus on developing even more efficient and selective catalytic systems, expanding the scope of accessible reactions, and further elucidating the intricate mechanistic details that govern the reactivity of this important functional group.
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Kostromitin, V. S., Zemtsov, A. A., Kokorekin, V. A., Levin, V. V., & Dilman, A. D. (2021). Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. Chemical Communications. [Link]
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Metallaphotoredox Perfluoroalkylation of Organobromides. (n.d.). ResearchGate. [Link]
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Kostromitin, V. S., Zemtsov, A. A., Kokorekin, V. A., Levin, V. V., & Dilman, A. D. (2021). Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. RSC Publishing. [Link]
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Frustrated Radical Pair-Initiated Atom Transfer Radical Addition of Perfluoroalkyl Halides to Alkenes. (n.d.). ResearchGate. [Link]
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Xie, F., He, J., & Zhang, Y. (2023). Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes. Organic Chemistry Frontiers. [Link]
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Kawai, H., Yuan, Z., & Fujiwara, Y. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters. [Link]
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Maji, M. (2018). Controlled Fluoroalkylation Reactions by Visible-Light Photoredox Catalysis. Accounts of Chemical Research. [Link]
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. [Link]
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Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2023). Semantic Scholar. [Link]
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Reactions involving fluoride ion. Part 44.1 Synthesis and chemistry of aromatics with bulky perfluoroalkyl substituents. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors. (n.d.). ResearchGate. [Link]
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Studies on sulfinatodehalogenation XIX. The reaction of perfluoroalkyl iodides and perfluoroalkanesulfonyl bromides with conjugated dienes. (n.d.). ResearchGate. [Link]
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The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. (2010). Semantic Scholar. [Link]
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Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). Macmillan Group - Princeton University. [Link]
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Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. (n.d.). NIH. [Link]
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Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. (n.d.). ResearchGate. [Link]
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(PDF) Copper‐Catalyzed Cross Coupling Reaction of Alkyl Bromides with (DMPU)2Zn(Rf)2 Reagent: A Method for the Synthesis of Perfluoroalkylated Compounds. (2024). ResearchGate. [Link]
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Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof. (n.d.). DSpace@MIT. [Link]
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Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using. (n.d.). ChemRxiv. [Link]
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Unraveling the Adsorptive/Catalytic Roles of Carbonaceous Materials in Per- and Polyfluoroalkyl Substance (PFAS) Degradation: Current Status and Perspectives. (n.d.). PubMed Central. [Link]
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Chemical Strategies for the Cleavage of the C(sp)−F Bonds in Perfluoroalkyl Groups. (n.d.). ResearchGate. [Link]
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (n.d.). Catalysis Science & Technology. [Link]
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Microbial Cleavage of C‒F Bonds in Per- and Polyfluoroalkyl Substances via Dehalorespiration. (2019). Amazon S3. [Link]
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Gas-Phase C–F Bond Cleavage in Perfluorohexane Using W-, Si-, P-, Br-, and I-containing Ions: Comparisons with Reactions at Fluorocarbon Surfaces. (1997). Pradeep Research Group. [Link]
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Photocatalytic C–F bond activation in small molecules and polyfluoroalkyl substances. (n.d.). ResearchGate. [Link]
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Chemical Strategies for the Cleavage of the C(sp3)−F Bonds in Perfluoroalkyl Groups. (n.d.). ResearchGate. [Link]
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"literature review of pentafluorobutane derivatives in organic synthesis"
Pentafluorobutane Derivatives in Organic Synthesis: A Technical Guide
This guide provides an in-depth exploration of pentafluorobutane derivatives and their expanding role in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes the latest advancements, practical applications, and underlying principles governing the use of these versatile fluorinated compounds. We will delve into their utility as unique solvents, powerful reagents for the introduction of the nonafluorobutyl group, and key components in the ever-growing field of fluorous chemistry.
Introduction: The Unique Profile of Pentafluorobutane Derivatives
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Pentafluorobutane derivatives, a class of organofluorine compounds, have garnered significant attention for their unique characteristics that offer solutions to various synthetic challenges. These derivatives are broadly categorized into two main groups: partially fluorinated butanes, such as 1,1,1,3,3-pentafluorobutane (HFC-365mfc), and perfluorinated butane derivatives where all hydrogens are replaced by fluorine, such as perfluorobutane (C4F10) and its functionalized analogues.
The presence of multiple fluorine atoms imparts properties like high density, low surface tension, and immiscibility with both aqueous and common organic solvents.[1] These characteristics are the foundation of "fluorous chemistry," a concept that utilizes fluorinated compounds to simplify purification processes and catalyst recovery.[2][3] Furthermore, the strong electron-withdrawing nature of the perfluoroalkyl groups makes certain derivatives highly effective reagents for introducing these moieties into organic scaffolds, thereby enhancing thermal stability, chemical inertness, and modulating biological activity.[4]
This guide will explore the synthesis and application of key pentafluorobutane derivatives, providing a comprehensive overview for the modern synthetic chemist.
Pentafluorobutanes as Solvents and Reaction Media
The choice of solvent is a critical parameter in organic synthesis, influencing reaction rates, selectivity, and overall efficiency.[5][6][7] Pentafluorobutane derivatives offer a unique alternative to conventional organic solvents, primarily due to their distinct physical properties.
1,1,1,3,3-Pentafluorobutane (HFC-365mfc)
1,1,1,3,3-Pentafluorobutane is a non-flammable, volatile liquid with physical properties that make it a suitable replacement for some traditional solvents.[8][9] It is primarily used as a foam blowing agent and a degreasing solvent.[10] While its application as a reaction medium in mainstream organic synthesis is not as widespread as other fluorinated solvents, its inertness and distinct solubility profile present opportunities for specialized applications.
Perfluorobutane and Other Perfluorinated Alkanes
Perfluorobutane (C4F10) is an inert, high-density, and non-flammable gas at standard conditions, though it can be used as a liquid under pressure or at low temperatures.[11] Its primary role in synthesis is often as a component of a "fluorous phase" in biphasic systems.[3] Perfluorinated solvents are generally immiscible with many organic solvents at room temperature but can become miscible at elevated temperatures, a property that is ingeniously exploited in fluorous chemistry for catalyst and product separation.[3][12]
The high solubility of gases in perfluorinated solvents is another advantageous property. This has been leveraged in reactions involving gaseous reagents, such as hydroformylation and oxidation reactions.[3]
Reagents for the Introduction of the Nonafluorobutyl Group
The nonafluorobutyl (C4F9) group is a valuable substituent in medicinal chemistry and materials science. Its incorporation can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity. Several pentafluorobutane derivatives serve as efficient reagents for introducing this important functional group.
Perfluorobutyl Iodide (C4F9I)
Perfluorobutyl iodide has emerged as a powerful and versatile building block in organic synthesis.[4] The reactive carbon-iodine bond allows for the efficient introduction of the perfluorobutyl group through various chemical transformations.[4]
Key Reactions of Perfluorobutyl Iodide:
-
Nucleophilic Substitution: The iodide is a good leaving group, allowing for substitution by a wide range of nucleophiles.[4]
-
Radical Reactions: Perfluorobutyl iodide is a common precursor for generating the perfluorobutyl radical (C4F9•). This radical can then participate in addition reactions with alkenes and alkynes.[13] Visible light-induced perfluoroalkylation of aryl acrylic acids using perfluoroalkyl iodides and a photocatalyst is a notable example of this reactivity.[14]
-
Coupling Reactions: It readily participates in various coupling reactions, including copper-catalyzed cross-coupling with aryl iodides and the formation of perfluoroalkyl zinc reagents for subsequent cross-coupling reactions.[15]
Experimental Protocol: Copper-Catalyzed Perfluorobutylation of Iodobenzene
The following is a representative protocol for the copper-catalyzed cross-coupling of perfluorobutyl iodide with an aryl iodide, adapted from literature procedures.[15]
Materials:
-
Iodobenzene
-
Perfluorobutyl iodide
-
Copper powder
-
1-Butyl-2,2′-bipyridinium bis(trifluoromethanesulfonyl)amide (ionic liquid solvent)
-
Ethyl ether
-
Hexane
-
Silica gel
Procedure:
-
In a reaction vessel, combine a 1:1:1 molar mixture of iodobenzene, perfluorobutyl iodide, and copper powder in the ionic liquid solvent.
-
Heat the reaction mixture under an inert atmosphere. The exact temperature and reaction time will depend on the specific substrates and should be optimized.
-
Upon completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Extract the product with ethyl ether. The ionic liquid layer containing the catalyst can be separated and recycled.
-
Wash the combined organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford the desired perfluorobutylated arene.
Nonafluoro-tert-butyl Alcohol
Nonafluoro-tert-butyl alcohol is a highly acidic fluoroalcohol (pKa of 5.4) that serves as a unique solvent and a reagent for introducing the nonafluoro-tert-butoxy group.[16][17] Its high acidity and ability to act as a strong hydrogen bond donor solvent enable unique reactivity, such as the catalytic hydroxylation of sterically congested C-H bonds.[18]
In synthetic applications, it has been used in the synthesis of fluorinated pharmaceuticals to improve drug efficacy and bioavailability.[19] A key synthetic method involves the Mitsunobu reaction to incorporate the nonafluoro-tert-butyl group.[20]
Fluorous Chemistry: A Paradigm for Simplified Synthesis and Purification
Fluorous chemistry is a powerful strategy in organic synthesis that utilizes perfluorinated compounds to facilitate the separation of catalysts and products, thereby simplifying purification and promoting greener chemical processes.[2][21] The core principle lies in the unique solubility properties of highly fluorinated compounds, which are preferentially soluble in fluorinated solvents.[3]
The "Fluorous Tag" Concept:
In this approach, a perfluorinated alkyl chain, often referred to as a "fluorous ponytail," is attached to a catalyst or a reactant.[2] This "fluorous tag" renders the molecule highly soluble in a fluorous solvent. After the reaction, the fluorous-tagged species can be easily separated from the non-fluorous products by liquid-liquid extraction with a fluorous solvent.[2]
Applications in Catalysis and Synthesis:
The fluorous biphasic system has been successfully applied to a variety of catalytic reactions, including hydroformylation, oxidation, and various coupling reactions.[3] The ability to easily recover and reuse expensive catalysts is a significant advantage, aligning with the principles of green chemistry.[2]
Mechanistic Considerations: The Role of Fluorine in Reactivity
The unique reactivity of pentafluorobutane derivatives is a direct consequence of the electronic properties of the fluorine atoms. The high electronegativity of fluorine creates strong carbon-fluorine bonds and induces significant polarization in adjacent bonds.
In the case of perfluorobutyl iodide, the electron-withdrawing C4F9 group weakens the C-I bond, facilitating its homolytic or heterolytic cleavage. This is the basis for its utility in radical and nucleophilic substitution reactions.[4]
In fluorous solvents, the weak van der Waals forces between the highly fluorinated molecules lead to low boiling points and low surface tension.[3] The immiscibility with many organic solvents arises from the unfavorable interactions between the fluorinated and hydrocarbon segments.
Quantitative Data Summary
The following table summarizes key physical properties of selected pentafluorobutane derivatives.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,1,1,3,3-Pentafluorobutane | C4H5F5 | 148.07 | ~40 |
| Perfluorobutane | C4F10 | 238.03 | -2 |
| Perfluorobutyl Iodide | C4F9I | 345.93 | ~67 |
| Nonafluoro-tert-butyl Alcohol | C4HF9O | 236.04 | 45 |
Note: Boiling points are approximate and can vary with pressure.
Conclusion and Future Outlook
Pentafluorobutane derivatives have carved a significant niche in modern organic synthesis. Their unique properties as solvents, their utility as reagents for introducing the valuable nonafluorobutyl group, and their central role in the development of fluorous chemistry underscore their importance. As the demand for more efficient, selective, and sustainable synthetic methodologies grows, the applications of these versatile fluorinated compounds are expected to expand further. Future research will likely focus on the development of new pentafluorobutane-based reagents with tailored reactivity, the exploration of their use in asymmetric catalysis, and their application in the synthesis of complex, biologically active molecules.
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A Professional's Guide to the Safe Handling of 4-Bromo-1,1,1,2,2-pentafluorobutane
This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for 4-Bromo-1,1,1,2,2-pentafluorobutane. Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, ensuring a foundational understanding of risk mitigation when working with this halogenated compound.
Section 1: Compound Profile and Hazard Identification
Chemical Identity and Applications
4-Bromo-1,1,1,2,2-pentafluorobutane is a fluorinated organic compound utilized in synthetic chemistry as a building block. The incorporation of a pentafluorobutyl moiety can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it a valuable reagent in the development of novel pharmaceutical and agrochemical agents. However, the presence of both bromine and fluorine atoms necessitates a robust understanding of its specific hazards. This chemical is intended for professional research and industrial use only[1].
Core Physical and Chemical Properties
A clear understanding of the compound's physical properties is the first step in a comprehensive risk assessment.
| Property | Value | Source |
| CAS Number | 52671-70-2 | [2] |
| Molecular Formula | C₄H₄BrF₅ | [3][4] |
| Molecular Weight | 226.97 g/mol | [3][4] |
| Physical State | Liquid (at standard conditions) | Assumed based on handling data |
| Vapor Characteristics | Gas/vapor is heavier than air and may accumulate in confined spaces, particularly at or below ground level. | [2] |
GHS Hazard Classification and Analysis
4-Bromo-1,1,1,2,2-pentafluorobutane is classified as a hazardous substance. The following table outlines its GHS classifications, which form the basis for all handling, storage, and emergency protocols.[2]
| Hazard Class | Category | Hazard Statement | Causality and Implication |
| Skin Irritation | 2 | H315: Causes skin irritation. | The compound can cause inflammation, redness, or dermatitis upon direct contact. This necessitates the use of appropriate chemical-resistant gloves and lab coats to prevent exposure.[2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation. | Direct contact with the eyes can cause significant, potentially painful irritation. This underscores the mandatory use of chemical splash goggles and, in high-risk scenarios, a face shield.[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | Inhalation of vapors or mists can irritate the respiratory tract, leading to coughing or shortness of breath. All handling of this volatile compound must be performed within a certified chemical fume hood to prevent inhalation exposure.[2][5] |
Section 2: Comprehensive Risk Mitigation and Exposure Control
Safe handling is predicated on a multi-layered approach that prioritizes engineering controls, supplemented by rigorous administrative procedures and appropriate personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are the most critical safety measure as they isolate the researcher from the hazard.
-
Chemical Fume Hoods: All work with 4-Bromo-1,1,1,2,2-pentafluorobutane must be conducted in a properly functioning chemical fume hood.[6] This is non-negotiable. The rationale is twofold: it captures and exhausts irritating vapors to prevent respiratory exposure[2], and it provides a physical barrier in the event of an accidental splash. The hood's air velocity should be regularly certified to ensure adequate containment.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors, especially in low-lying areas, as the compound's vapor is heavier than air.[2]
-
Safety Showers and Eyewash Stations: These must be readily accessible and unobstructed. All personnel must be aware of their location and trained in their proper use before beginning any work with the compound.
Personal Protective Equipment (PPE): A Self-Validating System
The selection and use of PPE is the final barrier between the user and the chemical. The protocol below is designed to be a self-validating system, ensuring protection is never compromised.
| PPE Category | Specification and Protocol | Rationale |
| Eye and Face Protection | Minimum: Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards.[7] Recommended for splash risk: A full-face shield worn over chemical splash goggles. | Protects against direct liquid splashes and irritating vapors causing serious eye irritation.[2][6] |
| Hand Protection | Gloves: Chemical-resistant gloves are mandatory. Consult the manufacturer's compatibility chart for performance against brominated and fluorinated compounds. Neoprene or nitrile gloves are often suitable for incidental contact.[8] Protocol: Inspect gloves for defects before each use. Use the double-gloving technique for added protection. Remove the outer glove immediately upon contamination and dispose of it as hazardous waste. Wash hands thoroughly after removing gloves. | Prevents skin irritation from direct contact.[2] The carbon-fluorine bond's stability does not preclude the molecule's ability to irritate skin.[7] |
| Body Protection | Primary: A flame-resistant lab coat should be worn and fully buttoned. Secondary: For larger quantities or procedures with a high splash risk, a chemical-resistant apron is required over the lab coat.[6][9] | Protects skin on the arms and body from accidental contact. Ensures personal clothing is not contaminated. |
| Footwear | Closed-toe shoes are mandatory in all laboratory settings. | Protects feet from spills and falling objects. |
| Respiratory Protection | Not typically required when work is performed within a certified fume hood. If engineering controls fail or for large-scale spill response, a respirator with an appropriate organic vapor cartridge may be necessary.[6] | This is a secondary control measure; reliance should always be on primary engineering controls like fume hoods. |
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized workflows minimizes variability and reduces the likelihood of accidents.
Chemical Receipt and Storage Protocol
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, GHS pictograms, and hazard statements.
-
Storage: Store in a locked, dedicated cabinet for hazardous materials.[2][10] The storage location must be a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][11]
-
Container Integrity: Keep the container tightly closed when not in use to prevent the escape of vapors.[2][10]
Experimental Handling Workflow
This protocol outlines the minimum steps for safely using the compound in a laboratory setting.
-
Pre-Experiment Checklist:
-
Conduct a thorough risk assessment for the specific experiment.
-
Ensure all required PPE is available and in good condition.
-
Verify the chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm the location of the nearest safety shower, eyewash, and spill kit.
-
-
Aliquotting and Transfer:
-
Post-Experiment:
-
Securely close the primary container.
-
Decontaminate all equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood.
-
Dispose of all contaminated waste in a properly labeled, sealed hazardous waste container.
-
Remove PPE in the correct order (gloves first) and wash hands thoroughly.
-
Visualization: Safe Handling Workflow
The following diagram illustrates the critical decision points and actions in the safe handling lifecycle of 4-Bromo-1,1,1,2,2-pentafluorobutane.
Caption: A workflow for the safe handling of 4-Bromo-1,1,1,2,2-pentafluorobutane.
Section 4: Emergency Preparedness and Response
Even with robust controls, accidental exposures and spills can occur. A well-rehearsed emergency plan is crucial.
Spill Management Protocol
The response to a spill is dictated by its scale and location.
Small Spills (<100 mL, contained within a fume hood):
-
Alert: Immediately alert personnel in the immediate area.
-
Isolate: Restrict access to the area.
-
Protect: Wear appropriate PPE, including double gloves and eye/face protection.[6]
-
Contain: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or dry chemical absorbent.[2][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or shovel the absorbed material into a labeled, sealable container for hazardous waste disposal.[2][6]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Ventilate: Allow the area to ventilate before resuming work.[2]
Large Spills (>100 mL, or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.[6]
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Environmental Health & Safety).
-
Isolate: Prevent entry to the affected area.
-
Report: Provide responders with the Safety Data Sheet (SDS) for 4-Bromo-1,1,1,2,2-pentafluorobutane and details of the spill.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so. [6]
First Aid and Exposure Response
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Remove the person to fresh air and keep them comfortable for breathing.[2][10] 2. If the person is not breathing, provide artificial respiration. 3. Seek immediate medical attention.[2][10] |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[2][6] 2. Remove all contaminated clothing while flushing. 3. If skin irritation occurs or persists, seek medical advice.[2][10] 4. Wash contaminated clothing before reuse.[2] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6] 2. Remove contact lenses if present and easy to do so; continue rinsing.[2][10] 3. Seek immediate medical attention.[2][10] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention and show them the chemical's container or label.[2] |
Visualization: Emergency Response Logic
Caption: A decision-making flowchart for spill response procedures.
Section 5: Waste Management and Disposal
Proper disposal of halogenated compounds is a critical aspect of laboratory safety and environmental responsibility.
The Chemistry of Disposal
Halogenated waste streams, containing both bromine and fluorine, cannot be disposed of via standard methods. The carbon-fluorine bond is exceptionally strong, making these compounds persistent and difficult to break down.[7] Incineration is a common disposal method for halogenated organics, but it must be done in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases, such as hydrogen fluoride (HF) and hydrogen bromide (HBr).[14] Improper incineration can lead to the formation of hazardous byproducts.[7]
Waste Collection and Segregation Protocol
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."
-
Segregation: Do not mix this waste with non-halogenated solvents. Incompatible waste streams can lead to dangerous reactions.
-
Collection: Collect all materials contaminated with 4-Bromo-1,1,1,2,2-pentafluorobutane, including disposable gloves, absorbent materials from spills, and contaminated glassware, in this container.
-
Labeling: Ensure the hazardous waste label is fully completed with the chemical name and approximate concentrations.
-
Storage: Store the sealed waste container in a secondary containment tray within a ventilated, designated waste accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[2][10] The final disposal method must comply with all local, state, and federal regulations.
Section 6: References
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Safety and handling of fluorinated organic compounds. (2025). Benchchem.
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Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds. (2025). Benchchem.
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Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025). ACS Publications.
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4-Bromo-1,1,1,2,2-pentafluorobutane Safety Data Sheet. (2023). Synquest Labs.
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4-Bromo-1,1,1-trifluorobutane Safety Data Sheet. (2023). Apollo Scientific.
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
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Standard Operating Procedure for Fluorine Gas. Princeton University.
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1-Bromo-4-fluorobutane Safety Data Sheet. (2025). TCI Chemicals.
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4-Bromo-1,1,2-trifluorobut-1-ene Safety Data Sheet. (2025). Fisher Scientific.
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Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo- Safety Data Sheet. (2025). Fisher Scientific.
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. United States Environmental Protection Agency.
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3,4-Dibromo-1,1,1,2,2-pentafluorobutane Safety Data Sheet. NET.
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4-Bromo-1,1,1,2,2-pentafluorobutane, 95% Purity. CP Lab Safety.
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1,1,1,3,3-Pentafluorobutane Safety Data Sheet. (2025). ChemicalBook.
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4-Bromo-1,1,1,3,3-pentafluorobutane. Sigma-Aldrich.
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"thermal stability of fluorinated bromobutanes"
An In-depth Technical Guide to the Thermal Stability of Fluorinated Bromobutanes
Abstract
Fluorinated bromobutanes represent a class of organohalogen compounds where the principles of thermal stability are dictated by a delicate interplay between the exceptionally strong carbon-fluorine (C-F) bond and the significantly weaker carbon-bromine (C-Br) bond. This guide provides a comprehensive analysis for researchers and drug development professionals on the factors governing the thermal decomposition of these molecules. We will explore the core decomposition mechanisms, the influence of molecular structure on stability, and the analytical methodologies essential for robust characterization. This document is structured to deliver not just procedural steps but a deep-seated understanding of the causality behind experimental design and data interpretation, ensuring a self-validating approach to stability assessment.
The Dichotomy of Halogenation: C-F vs. C-Br Bonds
The thermal behavior of any molecule is fundamentally linked to its bond dissociation energies (BDEs). In fluorinated bromobutanes, the presence of both fluorine and bromine atoms on an alkane scaffold creates a fascinating dichotomy.
-
The Carbon-Fluorine Bond: The C-F bond is the strongest single bond to carbon in organic chemistry, with a BDE of approximately 485 kJ/mol.[1][2] This immense strength imparts significant chemical and thermal resilience to the fluorinated portions of the molecule.[3]
-
The Carbon-Bromine Bond: In contrast, the C-Br bond is considerably weaker, with a BDE of around 285 kJ/mol.[1][2] This bond represents the molecule's inherent vulnerability to thermal stress.
This vast difference in bond energy dictates that the initiation of thermal decomposition will almost invariably involve the scission of the C-Br bond.[4][5] While the fluorinated segments of the molecule remain stable, the C-Br bond acts as the trigger for degradation.
Table 1: Comparison of Relevant Bond Dissociation Energies (BDE)
| Bond | Typical BDE (kJ/mol) | Implication for Thermal Stability |
| C-F | ~485 | Confers high thermal stability; unlikely to be the initial point of cleavage.[1][2] |
| C-H | ~411-439 | Stronger than C-C and C-Br bonds, but weaker than C-F.[2][6] |
| C-C | ~346 | Represents the backbone of the molecule; cleavage is a secondary decomposition event.[1] |
| C-Br | ~285 | The weakest bond; serves as the initiation site for thermal decomposition.[1][4][5] |
Factors Influencing Thermal Stability
While the C-Br bond is the universal weak point, the precise temperature at which decomposition begins and the subsequent reaction pathways are influenced by the molecule's specific structure.
-
Degree of Fluorination: Increasing the number of fluorine atoms generally enhances the overall thermal stability of the molecule. The strong inductive effect of fluorine atoms can strengthen adjacent C-C bonds, potentially raising the energy required for secondary decomposition steps after the initial C-Br cleavage.
-
Positional Isomerism: The location of the fluorine and bromine atoms relative to each other is critical.
-
α-Fluorination: Fluorine atoms on the same carbon as the bromine can significantly influence the stability of the resulting carbon-centered radical after C-Br scission.
-
β-Fluorination: The presence of fluorine on an adjacent carbon opens the possibility of elimination reactions, such as dehydrofluorination or dehydrobromination, as competing decomposition pathways.
-
Steric Hindrance: Bulky fluorinated groups can sterically hinder the bromine atom, potentially influencing the kinetics of the initial bond cleavage.
-
Core Decomposition Mechanisms
The thermal degradation of fluorinated bromobutanes is not a single-step event but a complex process initiated by bond scission and propagated by radical chain reactions.[7]
Initiation: Homolytic Cleavage of the C-Br Bond
The primary and rate-determining step in the pyrolysis of these compounds is the homolytic cleavage of the C-Br bond, which has the lowest BDE.[4][5] This reaction generates a fluorinated butyl radical and a bromine radical, which are highly reactive species.
Figure 1: Initiation step via homolytic cleavage of the C-Br bond.
Propagation and Termination
Once formed, the bromine and fluorobutyl radicals can participate in a cascade of subsequent reactions:
-
Hydrogen Abstraction: The highly reactive bromine radical can abstract a hydrogen atom from another molecule, generating hydrogen bromide (HBr) and a new carbon-centered radical. This propagates the chain reaction.
-
β-Scission: The fluorobutyl radical can undergo further fragmentation, typically by breaking a C-C bond in the β-position to the radical center, yielding a smaller olefin and another radical.
-
Elimination: Molecules with hydrogen atoms on carbons adjacent to the C-Br bond can potentially undergo elimination to form an alkene, HBr, or HF.
-
Termination: The reaction ceases when two radicals combine.
The presence of bromine atoms is known to inhibit complete combustion by "trapping" other radicals, a principle leveraged in brominated flame retardants.[8][9]
Analytical Methodologies for Assessing Thermal Stability
A multi-faceted analytical approach is required to fully characterize the thermal stability of fluorinated bromobutanes.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the cornerstone technique for studying thermal stability.[10] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] The resulting data provides key metrics such as the onset temperature of decomposition and the temperatures for 5% (T₅) and 10% (T₁₀) mass loss, which are standard benchmarks for stability.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to detect thermal events like melting, boiling, and the enthalpy of decomposition. When run alongside TGA, it helps to distinguish between simple phase changes (like boiling) and decomposition events that involve mass loss.
Evolved Gas Analysis (EGA)
To understand the decomposition pathway fully, it is crucial to identify the gaseous byproducts. Evolved Gas Analysis (EGA) techniques, most commonly TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR), provide real-time analysis of the gases released during decomposition.[11] This allows for the direct detection of key fragments like HBr, HF, and various fluorocarbon species.
Experimental Protocols
Adherence to a rigorous, well-defined protocol is essential for obtaining reproducible and trustworthy thermal stability data.
Protocol: TGA for Fluorinated Bromobutane Stability
This protocol outlines the standard procedure for determining the decomposition temperature of a liquid or solid fluorinated bromobutane sample.
1. Objective: To determine the thermal decomposition profile and key stability metrics (Onset, T₅, T₁₀) of a fluorinated bromobutane sample under an inert atmosphere.
2. Materials & Equipment:
- Thermogravimetric Analyzer (e.g., NETZSCH, TA Instruments).[4][12]
- High-purity nitrogen or argon gas (99.999%).
- Alumina or platinum crucibles.
- Microbalance.
- Fluorinated bromobutane sample.
3. Instrument Setup & Calibration:
- Causality: Ensure the instrument's temperature and mass sensors are accurately calibrated according to manufacturer specifications. Inaccurate calibration is a primary source of untrustworthy data.
- Perform a "blank" run with an empty crucible to establish a stable baseline. This corrects for any systemic drift or buoyancy effects.
4. Sample Preparation:
- Accurately weigh 5-10 mg of the sample into a tared TGA crucible.
- Causality: A sample size in this range ensures sufficient signal for detection while minimizing thermal gradients within the sample, which could artificially broaden the decomposition event.
5. TGA Method Parameters:
- Atmosphere: Set a dynamic inert atmosphere (e.g., Nitrogen) with a flow rate of 20-50 mL/min.
- Causality: An inert atmosphere is critical for studying the intrinsic thermal stability of the molecule. Using air or oxygen would introduce oxidative decomposition, a different and more complex mechanism.[5]
- Temperature Program:
- Equilibrate at 30°C for 5 minutes.
- Ramp temperature from 30°C to 600°C at a heating rate of 10°C/min.
- Causality: A 10°C/min heating rate is a standard convention that balances analysis time with resolution. Slower rates can provide better resolution of overlapping events, while faster rates can shift decomposition to higher temperatures.[4]
6. Data Analysis:
Plot the sample mass (%) versus temperature (°C) to generate the TG curve.
Calculate the first derivative of the TG curve (d(mass)/dT) to generate the DTG curve. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.[12]
Determine the onset temperature of decomposition, typically calculated by the intersection of tangents drawn from the baseline and the inflection point of the mass loss step.
Record the T₅ and T₁₀ values from the TG curve.
Figure 2: Standard workflow for Thermogravimetric Analysis (TGA).
Data Interpretation: A Comparative Example
To illustrate the impact of structure on stability, consider the hypothetical TGA data for two isomers.
Table 2: Hypothetical TGA Data for Fluorinated Bromobutane Isomers
| Compound | Structure | Onset Temp (°C) | T₅ Mass Loss (°C) | Primary Decomposition Product (from EGA) |
| A : 1-Bromo-4,4,4-trifluorobutane | Br-CH₂-CH₂-CH₂-CF₃ | 245 | 255 | HBr |
| B : 2-Bromo-1,1,1-trifluorobutane | CF₃-CH(Br)-CH₂-CH₃ | 220 | 230 | HBr, HF |
Interpretation:
-
Compound A shows a higher onset temperature, indicating greater thermal stability. This can be attributed to the separation of the electron-withdrawing -CF₃ group from the C-Br bond, resulting in a more stable primary alkyl radical upon initial cleavage.
-
Compound B is less stable. The proximity of the -CF₃ group to the bromine atom may destabilize the molecule or promote an alternative decomposition pathway. The detection of both HBr and HF by EGA for Compound B suggests that a β-elimination reaction is occurring alongside the radical chain mechanism, providing a lower energy decomposition route.
Conclusion and Future Outlook
The thermal stability of fluorinated bromobutanes is governed by the inherent weakness of the C-Br bond, which serves as the trigger for decomposition via radical chain mechanisms.[4][5] However, the overall stability profile is significantly modulated by the degree and position of fluorine substitution, which influences the stability of radical intermediates and can introduce competing elimination pathways.
A robust assessment of these compounds requires a combination of Thermogravimetric Analysis (TGA) to quantify mass loss, Differential Scanning Calorimetry (DSC) to understand thermal events, and Evolved Gas Analysis (EGA) to elucidate the specific decomposition products.[10][11] By understanding the causality behind these analytical choices and rigorously interpreting the data, researchers can accurately predict the thermal behavior of these complex molecules, a critical consideration in their application in pharmaceuticals and materials science.
Future research should focus on building a comprehensive library of structure-stability relationships, employing computational modeling to predict BDEs and reaction pathways, and further investigating the kinetics of decomposition under various atmospheric conditions.
References
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute.
- ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. Request PDF.
- Preprints.org. (2021).
- Toxic-Free Future. (2020).
- NIH National Center for Biotechnology Information. (n.d.).
- NIH National Center for Biotechnology Information. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed.
- TA Instruments. (n.d.).
- ACS Publications. (n.d.). Thermal Analysis. Analytical Chemistry.
- Regulations.gov. (2001). Fluorochemical Decomposition Processes.
- NETZSCH. (n.d.). Thermogravimetric Analysis – TGA.
- Wikipedia. (n.d.).
- Zachariah Group. (n.d.).
- Wired Chemist. (n.d.). Common Bond Energies (D).
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
Sources
- 1. Common Bond Energies (D [wiredchemist.com]
- 2. quora.com [quora.com]
- 3. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 4. preprints.org [preprints.org]
- 5. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Research Portal [researchportal.murdoch.edu.au]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. tainstruments.com [tainstruments.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Bromo-1,1,1,2,2-pentafluorobutane in Organic Solvents
Introduction
For researchers, scientists, and professionals in drug development, understanding the solubility of novel compounds is a cornerstone of successful formulation and application. 4-Bromo-1,1,1,2,2-pentafluorobutane, a fluorinated bromoalkane, presents a unique set of physicochemical properties that dictate its behavior in various solvent systems. This in-depth technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 4-Bromo-1,1,1,2,2-pentafluorobutane in organic solvents, offering valuable insights for its use in synthesis, purification, and formulation. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide synthesizes information based on established principles of solubility for fluorinated compounds and alkyl halides, alongside detailed experimental protocols for empirical determination.
Core Concepts: The Physicochemical Profile of 4-Bromo-1,1,1,2,2-pentafluorobutane and Its Implications for Solubility
The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle is dictated by the interplay of intermolecular forces between the solute and the solvent. To predict the solubility of 4-Bromo-1,1,1,2,2-pentafluorobutane, we must first dissect its molecular structure and resulting physicochemical characteristics.
Molecular Structure and Polarity:
4-Bromo-1,1,1,2,2-pentafluorobutane possesses a complex polarity profile. The C-Br bond introduces a significant dipole moment, while the highly electronegative fluorine atoms on the adjacent carbons create a strong electron-withdrawing effect, further polarizing the molecule. However, the symmetrical arrangement of the five fluorine atoms around the carbon backbone can lead to a partial cancellation of dipole moments, resulting in a molecule with moderate overall polarity. The non-fluorinated ethyl bridge (-CH2-CH2-) contributes a nonpolar character to the molecule.
Intermolecular Forces:
The primary intermolecular forces at play for 4-Bromo-1,1,1,2,2-pentafluorobutane are:
-
Dipole-Dipole Interactions: Arising from the polar C-Br and C-F bonds.
-
London Dispersion Forces: These are significant due to the molecule's relatively large size and the presence of a heavy bromine atom.
-
Hydrogen Bonding: 4-Bromo-1,1,1,2,2-pentafluorobutane itself does not possess any hydrogen bond donating capabilities. However, the fluorine atoms can act as weak hydrogen bond acceptors.
The balance of these forces will determine its affinity for different types of organic solvents.
Theoretical Solubility Profile
Based on its structural characteristics, a theoretical solubility profile for 4-Bromo-1,1,1,2,2-pentafluorobutane in various classes of organic solvents can be predicted.
Table 1: Predicted Solubility of 4-Bromo-1,1,1,2,2-pentafluorobutane in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Carbon Tetrachloride | High to Moderate | The nonpolar ethyl group and significant London dispersion forces will promote interaction with nonpolar solvents. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | The dipole moment of the solute will interact favorably with the strong dipoles of these solvents. |
| Polar Protic Solvents | Methanol, Ethanol, Water | Low to Moderate | The lack of hydrogen bond donating ability in the solute will hinder its ability to disrupt the strong hydrogen-bonding networks of protic solvents like water. Solubility in alcohols is expected to be better than in water due to the presence of an alkyl chain in the solvent. |
Experimental Determination of Solubility: A Self-Validating Protocol
To move beyond theoretical predictions, empirical determination of solubility is essential. The following detailed protocols provide a robust framework for both qualitative and quantitative assessment.
Qualitative "Rule of Thumb" Solubility Test
This rapid test provides a preliminary assessment of solubility.
Methodology:
-
Preparation: Add 1 mL of the selected organic solvent to a clean, dry vial.
-
Solute Addition: Add a small, known amount of 4-Bromo-1,1,1,2,2-pentafluorobutane (e.g., 10 µL) to the solvent.
-
Mixing: Cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Allow the mixture to stand for 1-2 minutes and observe for homogeneity.
-
Incremental Addition: If the initial amount dissolves completely, continue adding small increments of the solute until saturation is observed (i.e., the solution becomes cloudy or a separate phase appears).
Interpretation of Results:
-
Miscible/Soluble: A clear, single-phase solution is formed.
-
Partially Soluble: The solution appears cloudy or forms an emulsion.
-
Insoluble: Two distinct layers are observed.
Quantitative Gravimetric Solubility Determination
This method provides precise, quantitative solubility data.
Methodology:
-
Saturated Solution Preparation:
-
Add an excess amount of 4-Bromo-1,1,1,2,2-pentafluorobutane to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker bath set to 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the mixture to settle, ensuring a clear supernatant is present above the excess, undissolved solute.
-
-
Sample Withdrawal:
-
Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated pipette.
-
-
Solvent Evaporation:
-
Transfer the aliquot to a pre-weighed, clean, and dry container.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solute.
-
-
Mass Determination:
-
Once the solvent is completely removed, re-weigh the container with the remaining solute.
-
-
Calculation:
-
Calculate the solubility using the following formula:
-
Solubility ( g/100 mL) = (Mass of solute / Volume of aliquot) x 100
-
-
Self-Validation:
To ensure the trustworthiness of the results, the following checks should be implemented:
-
Equilibrium Confirmation: Take samples at different time points (e.g., 12, 24, and 36 hours) to confirm that the measured solubility does not change, indicating that equilibrium has been reached.
-
Reproducibility: Perform the experiment in triplicate to ensure the results are consistent and to calculate the standard deviation.
-
Purity Analysis: Confirm the purity of both the solute and the solvent before the experiment using appropriate analytical techniques (e.g., GC-MS for the solute and HPLC for the solvent).
Visualizing the Process: Workflows and Interactions
Diagram 1: Intermolecular Interactions
Caption: Intermolecular forces governing solubility.
Diagram 2: Quantitative Solubility Determination Workflow
Caption: Workflow for gravimetric solubility determination.
Conclusion
While specific, publicly available quantitative data on the solubility of 4-Bromo-1,1,1,2,2-pentafluorobutane is scarce, a strong theoretical framework based on its molecular structure and the principles of intermolecular forces allows for reliable predictions of its behavior in various organic solvents. It is anticipated to exhibit high solubility in polar aprotic and nonpolar solvents, with lower solubility in highly polar protic solvents. For applications requiring precise solubility data, the detailed experimental protocols provided in this guide offer a robust and self-validating methodology for its determination. This understanding is critical for the effective utilization of 4-Bromo-1,1,1,2,2-pentafluorobutane in diverse research and development applications.
References
- Yalkowsky, S. H., & He, Y. (2003).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Penta, S., & Muthu, A. (2018). Solubility. In Martin's Physical Pharmacy and Pharmaceutical Sciences (7th ed.). Lippincott Williams & Wilkins.
- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
- Abraham, M. H. (1993). Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes. Chemical Society Reviews, 22(2), 73-83.
Application Notes & Protocols: Strategic Use of 4-Bromo-1,1,1,2,2-pentafluorobutane in Grignard Reactions for Advanced Synthesis
Abstract
The incorporation of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity. The 2,2,3,3,3-pentafluorobutyl group, accessible via its Grignard reagent, represents a valuable building block for this purpose. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of 4-Bromo-1,1,1,2,2-pentafluorobutane in Grignard reactions. We delve into the mechanistic underpinnings, provide detailed, field-tested protocols for reagent formation and subsequent reactions, and offer critical insights into safety, handling, and troubleshooting.
Scientific Foundation: The Nature of Fluorinated Grignard Reagents
The Grignard reagent, an organomagnesium halide (R-MgX), is a powerful tool for forming carbon-carbon bonds.[1] Its formation involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[2][3][4] The resulting carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[4][5][6]
Mechanism of Formation: A Single Electron Transfer (SET) Process
The formation of a Grignard reagent is not a simple insertion but a radical process occurring on the surface of the magnesium metal.[7][8] The mechanism involves two key single electron transfer (SET) steps:
-
An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond in 4-Bromo-1,1,1,2,2-pentafluorobutane. This leads to the cleavage of the C-Br bond, forming a pentafluorobutyl radical and a magnesium bromide radical cation.
-
A second electron transfer from magnesium or recombination of the radicals at the metal surface yields the final organomagnesium species, 2,2,3,3,3-pentafluorobutylmagnesium bromide.[5]
The presence of five highly electronegative fluorine atoms significantly influences this process. The strong inductive effect of the CF3CF2- group makes the α-carbon more electrophilic, potentially facilitating the initial electron transfer, but it can also destabilize the resulting carbanionic character of the Grignard reagent, making its formation and handling more challenging than its non-fluorinated counterparts.
Caption: Mechanism of Grignard reagent formation via Single Electron Transfer.
Key Considerations and Challenges
-
Reaction Initiation: The formation of fluorinated Grignard reagents can be difficult to initiate due to the passivating oxide layer on the magnesium surface and the high strength of the C-F bonds.[7] Activation of the magnesium is almost always necessary.
-
Solvent Choice: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) is generally preferred over diethyl ether due to its higher boiling point and superior ability to solvate the Grignard reagent, which can help stabilize the organometallic species.[9][10]
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and react rapidly with protic sources, including water and alcohols, which will quench the reagent to form an alkane.[1] All glassware must be rigorously dried, and reagents must be anhydrous.
Safety & Handling: A Mandate for Caution
Grignard reactions are inherently hazardous due to their exothermic nature and the pyrophoric potential of the reagents.[10] The use of fluorinated compounds introduces additional risks.
-
Fire Hazard: The ethereal solvents used are extremely flammable. The reaction itself is highly exothermic and can lead to a runaway reaction if addition rates are not carefully controlled, potentially boiling the solvent out of the flask and causing a fire.[9][10]
-
Chemical Reactivity: Grignard reagents are air and moisture-sensitive. Exposure to air can oxidize the reagent, while moisture will destroy it.[9] All manipulations must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Fluorine-Specific Hazards: While the C-F bonds are strong, decomposition of fluorinated organic compounds under certain conditions (e.g., high heat) can release highly toxic and corrosive species like hydrogen fluoride (HF).[11]
Mandatory Safety Precautions:
-
Engineering Controls: Always conduct the reaction in a certified chemical fume hood. A blast shield is recommended, especially for reactions at scale.[9]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves. Standard nitrile gloves offer limited protection; consider heavier-duty gloves or Nomex gloves for handling the reagent itself.[10]
-
Emergency Preparedness: Keep an ice bath readily available to quickly cool the reaction if it becomes too vigorous.[12] Ensure a Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher are accessible. Have calcium gluconate gel on hand as a first aid measure for potential HF exposure.[11]
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and explanations for each step.
Protocol 3.1: Synthesis of 2,2,3,3,3-Pentafluorobutylmagnesium Bromide
This protocol details the in situ generation of the Grignard reagent. The causality behind each step is critical for success.
Table 1: Materials and Reagents
| Reagent/Material | Grade | Quantity | Purpose/Notes |
|---|---|---|---|
| Magnesium Turnings | Grignard Grade | 1.2 eq | Reactant |
| Iodine (I₂) | ACS Grade | 1-2 small crystals | Activator: Chemically cleans the Mg surface. |
| 1,2-Dibromoethane | Anhydrous | ~5 drops | Activator: Exothermically reacts to expose fresh Mg surface. |
| 4-Bromo-1,1,1,2,2-pentafluorobutane | Anhydrous | 1.0 eq | Precursor |
| Tetrahydrofuran (THF) | Anhydrous | Per reaction scale | Solvent. Must be rigorously dry. |
| Three-neck round-bottom flask | - | Appropriate size | Reaction vessel |
| Reflux condenser & Drying tube | - | - | Maintain anhydrous conditions |
| Addition funnel | - | - | Controlled addition of precursor |
| Magnetic stirrer and stir bar | - | - | Ensure proper mixing |
| Nitrogen or Argon line | High Purity | - | Inert atmosphere |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, reflux condenser (topped with a CaCl₂ or Drierite drying tube), and a pressure-equalizing addition funnel. Flame-dry the entire apparatus under vacuum or a strong inert gas flow and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Magnesium Activation (The "Why"): This is the most critical step. A passive magnesium oxide layer prevents the reaction.[7] Place the magnesium turnings in the flask. Add a single crystal of iodine. The purple vapor and subsequent fading to brown/colorless upon gentle warming indicates successful initial activation. Add ~5 drops of 1,2-dibromoethane; a brief, gentle reflux should be observed as it reacts to form ethylene gas and MgBr₂, exposing a fresh, highly reactive magnesium surface.[13]
-
Initial Addition: Prepare a solution of 4-Bromo-1,1,1,2,2-pentafluorobutane in anhydrous THF in the addition funnel. Add a small portion (~5-10%) of this solution to the activated magnesium.
-
Monitoring Initiation: The reaction should initiate, evidenced by a gentle bubbling, a slight exotherm, and the solution turning cloudy and greyish-brown.[4][13] If it does not start, gently warm the flask with a heat gun or crush a piece of magnesium with a glass rod (carefully!). Do not add the bulk of the halide until there is clear evidence of reaction initiation.
-
Controlled Addition: Once the reaction is sustained, slowly add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[14] The reaction is exothermic, and controlling the addition rate is the primary means of controlling the temperature. Use an ice bath to moderate the reaction if necessary.[12]
-
Completion: After the addition is complete, the mixture will be a dark grey or brown slurry. Gently heat the mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[15]
-
Use: Cool the resulting Grignard reagent to the desired temperature for the next step. It is best used immediately in situ.
Protocol 3.2: Reaction with an Electrophile (Example: Acetophenone)
This protocol demonstrates the use of the prepared Grignard reagent as a potent nucleophile.
Table 2: Materials and Reagents for Reaction
| Reagent/Material | Grade | Quantity | Purpose/Notes |
|---|---|---|---|
| 2,2,3,3,3-Pentafluorobutylmagnesium Bromide in THF | As prepared | ~1.0 eq | Nucleophile |
| Acetophenone | Anhydrous | 1.0 eq | Electrophile |
| Tetrahydrofuran (THF) | Anhydrous | Per reaction scale | Solvent |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous | Per reaction scale | Quenching agent |
| Diethyl Ether | Reagent Grade | Per reaction scale | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | Drying agent |
Step-by-Step Methodology:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath. This moderates the initial exotherm of the addition reaction.
-
Electrophile Addition: Prepare a solution of acetophenone in anhydrous THF. Add this solution dropwise via syringe or addition funnel to the stirred Grignard reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC/GC-MS analysis indicates the consumption of the starting material. The reaction involves the nucleophilic attack of the pentafluorobutyl carbanion on the electrophilic carbonyl carbon.[14][16]
-
Quenching (The "Why"): Carefully and slowly pour the reaction mixture over a beaker of crushed ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] Never add water directly to the Grignard reagent. The NH₄Cl is a weak acid that protonates the intermediate magnesium alkoxide to form the desired alcohol product while being less aggressive than strong mineral acids, which can cause side reactions with sensitive functional groups.[4]
-
Work-up and Isolation:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer two to three times with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired tertiary alcohol, 1-phenyl-1-(2,2,3,3,3-pentafluorobutyl)ethanol.
Caption: Workflow for synthesis and reaction of a fluorinated Grignard reagent.
Troubleshooting
Table 3: Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Reaction fails to initiate | - Inactive Mg (oxide layer)- Wet glassware or solvent- Impure alkyl halide | - Re-activate Mg: Add more iodine/dibromoethane, crush turnings.- Ensure all components are scrupulously dry.- Use freshly distilled/purchased anhydrous reagents. |
| Low yield of Grignard reagent | - Wurtz coupling (R-R formation)- Reaction with atmospheric O₂/H₂O | - Dilute conditions can favor Grignard formation.- Ensure a robust inert atmosphere and positive pressure. |
| Low yield of final product | - Inaccurate Grignard concentration- Steric hindrance from electrophile- Side reactions (e.g., enolization) | - Titrate a small aliquot of the Grignard reagent before use.- Increase reaction time or temperature.- Use a less hindered electrophile or different reaction conditions. |
References
-
Quora. (2017). What is the mechanism of the formation of a Grignard reagent from an alkyl halide?Link
-
Organic Chemistry. (2020). Formation Of Grignard Reagent Mechanism. YouTube. Link
-
Lindsley, C. W. (2012). The Grignard Reagents. ACS Publications. Link
-
University of Wisconsin-Madison, Department of Chemistry. Formation of Grignard Reagents from Organic Halides. Link
-
BYJU'S. Grignard Reaction Mechanism. Link
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Link
-
Dalton Transactions. (2012). A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride. PubMed. Link
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Link
-
Princeton University Environmental Health & Safety. Standard Operating Procedure for: Fluorine Gas. Link
-
Wang, Z., et al. (2021). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science. Link
-
American Chemical Society. (2023). Grignard Reaction. Link
-
Mount Holyoke College. The Grignard Reaction. Link
-
Haszeldine, R. N. (1953). Perfluoroalkyl Grignard reagents. Part II. Reaction of heptafluoropropylmagnesium iodide with carbonyl compounds, and the mechanism of reduction during Grignard reactions. Journal of the Chemical Society. Link
-
Sigma-Aldrich. Grignard Reagents. Link
-
Hammond, M. C., & Alexanian, E. J. (2020). Generation of Magnesium Pentafluoropropen-2-olate from Hexafluoroisopropanol and Synthesis of 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketones. PMC. Link
-
Purdue University, Department of Chemistry. Fluorine Safety. Link
-
Organic Syntheses. (2018). Palladium-Catalyzed Perfluoroalkylation of an N−H Indole with Perfluoroalkyl Iodide. Link
-
Ace Chemistry. Grignard reagents and its application in organic reactions. Link
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University of Toronto, Department of Chemistry. Formation and reaction of a Grignard reagent. Link
-
California State University, Long Beach. Grignard Reaction. Link
-
Fiveable. Reactions of Alkyl Halides: Grignard Reagents. Link
-
ResearchGate. (n.d.). SYNTHESIS OF 2-METHYL-2-HEXANOL: A GRIGNARD REACTION. Link
-
Physics Wallah. (n.d.). Grignard reagent and its application in organic reactions. Link
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Link
-
Chad's Prep. (2021). Grignard Reagents. YouTube. Link
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The Pentafluorobutyl Group: A Privileged Motif in Modern Drug Discovery Enabled by 4-Bromo-1,1,1,2,2-pentafluorobutane
Introduction: The Flourishing Role of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design.[1][2] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4] Among the diverse array of fluorinated building blocks, those bearing a pentafluorobutyl group are of particular interest. This moiety can profoundly influence a molecule's conformation and binding affinity to biological targets.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 4-Bromo-1,1,1,2,2-pentafluorobutane as a versatile building block for the synthesis of novel APIs.
Physicochemical Properties and Strategic Advantages of 4-Bromo-1,1,1,2,2-pentafluorobutane
4-Bromo-1,1,1,2,2-pentafluorobutane is a valuable reagent for introducing the 1,1,1,2,2-pentafluorobutyl group into organic molecules. Its properties are summarized in the table below:
| Property | Value |
| Molecular Formula | C4H4BrF5 |
| Molecular Weight | 226.97 g/mol |
| CAS Number | 52671-70-2 |
| Appearance | Not specified, likely a liquid |
| Reactivity | The primary C-Br bond is susceptible to nucleophilic substitution and cross-coupling reactions. |
The presence of the electron-withdrawing pentafluoroethyl group adjacent to the methylene bromide enhances the electrophilicity of the carbon atom, making it a good substrate for a variety of transformations.
Key Synthetic Applications and Detailed Protocols
4-Bromo-1,1,1,2,2-pentafluorobutane serves as a key starting material for the synthesis of a wide range of pentafluorobutylated compounds. The following sections detail protocols for its application in fundamental organic transformations.
Nucleophilic Substitution Reactions: Building C-N, C-O, and C-S Bonds
Nucleophilic substitution reactions are a fundamental tool for constructing molecular complexity.[6] The reactivity of the C-Br bond in 4-Bromo-1,1,1,2,2-pentafluorobutane allows for the facile introduction of the pentafluorobutyl moiety onto various nucleophiles.
The alkylation of amines is a common method for the synthesis of more complex amine derivatives.[7][8] However, the direct alkylation of primary amines with alkyl halides can sometimes lead to overalkylation.[7] Reductive amination offers a more controlled approach.[9]
General Protocol for N-Alkylation of Primary Amines:
This protocol is a general guideline and may require optimization for specific substrates.[10]
Materials:
-
4-Bromo-1,1,1,2,2-pentafluorobutane
-
Primary amine (e.g., aniline, benzylamine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred solution of the primary amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 4-Bromo-1,1,1,2,2-pentafluorobutane (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude N-(1,1,1,2,2-pentafluorobutyl) amine.
-
Purify the product by column chromatography on silica gel.
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[11]
General Protocol for O-Alkylation of Phenols:
This protocol is a general guideline and may require optimization for specific substrates.[12]
Materials:
-
4-Bromo-1,1,1,2,2-pentafluorobutane
-
Phenol or substituted phenol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of the phenol (1.0 eq) in DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add 4-Bromo-1,1,1,2,2-pentafluorobutane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with 1 M NaOH and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
The formation of thioethers is readily achieved by the reaction of a thiol with an alkyl halide in the presence of a base.
General Protocol for S-Alkylation of Thiols:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Bromo-1,1,1,2,2-pentafluorobutane
-
Thiol (e.g., thiophenol)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH) or DMF
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the thiol (1.0 eq) in ethanol, add a solution of sodium hydroxide (1.1 eq) in water.
-
Add 4-Bromo-1,1,1,2,2-pentafluorobutane (1.05 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
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- 12. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Introduce a Pentafluorobutyl Group: A Detailed Guide for Researchers
Introduction: The Growing Importance of the Pentafluorobutyl Group in Modern Chemistry
The strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry and materials science. Among these, the pentafluorobutyl (C4F9) group offers a unique combination of properties, including high lipophilicity, metabolic stability, and distinct electronic characteristics. These attributes can significantly enhance the pharmacological profile of drug candidates, improve the performance of agrochemicals, and impart desirable properties to advanced materials. This guide provides a comprehensive overview of the principal synthetic strategies for introducing the pentafluorobutyl group, offering detailed protocols and expert insights to aid researchers in this burgeoning field.
The introduction of a pentafluorobutyl group can profoundly alter a molecule's physical and biological properties. Compared to the more common trifluoromethyl group, the larger pentafluorobutyl group can create a more significant lipophilic pocket, potentially leading to enhanced binding affinity with biological targets. Furthermore, the strong carbon-fluorine bonds contribute to increased metabolic stability, a crucial factor in drug development. This guide will explore the diverse methodologies available for pentafluorobutylation, categorized by the nature of the key bond-forming step.
Core Synthetic Strategies: A Mechanistic Overview
The introduction of a pentafluorobutyl group can be broadly categorized into four main approaches: radical, electrophilic, nucleophilic, and transition-metal-catalyzed reactions. The choice of method depends on several factors, including the substrate's functional group tolerance, the desired regioselectivity, and the availability of starting materials.
Figure 1. Major synthetic pathways for the introduction of a pentafluorobutyl group.
Radical Pentafluorobutylation: Harnessing the Reactivity of the C4F9• Radical
Radical reactions offer a powerful and versatile method for forming C-C bonds, and the generation of the pentafluorobutyl radical (C4F9•) from readily available precursors is a common strategy. Perfluorobutyl iodide (C4F9I) is the most frequently used source of the C4F9• radical, which can be generated through thermal or photochemical initiation, or via redox processes.
Atom Transfer Radical Addition (ATRA) to Alkenes and Alkynes
The addition of the C4F9• radical to unsaturated C-C bonds is a highly efficient process. This can be achieved through an atom transfer radical addition (ATRA) mechanism, where the initial radical addition is followed by the transfer of an iodine atom from another molecule of C4F9I to propagate the radical chain.
Protocol 1: Photoinitiated Radical Addition of C4F9I to an Alkene
This protocol describes the general procedure for the photoinitiated radical addition of perfluorobutyl iodide to an unactivated alkene.
Materials:
-
Alkene (1.0 equiv)
-
Perfluorobutyl iodide (C4F9I) (1.5 equiv)
-
Anhydrous and degassed solvent (e.g., acetonitrile or benzene)
-
UV lamp (e.g., 300 nm)
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene (1.0 equiv) in the chosen anhydrous and degassed solvent.
-
Add perfluorobutyl iodide (1.5 equiv) to the solution.
-
Seal the flask and place it at a suitable distance from the UV lamp.
-
Irradiate the reaction mixture with UV light at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired iodoperfluorobutylated product.
Causality Behind Choices: The use of an excess of C4F9I ensures efficient trapping of the intermediate alkyl radical and propagation of the radical chain. Degassing the solvent is crucial to remove oxygen, which can quench the radical intermediates. The choice of solvent depends on the solubility of the substrates.
Homolytic Aromatic Substitution
The C4F9• radical can also be used to directly functionalize aromatic and heteroaromatic compounds through a homolytic aromatic substitution (SHA) mechanism. This approach is particularly useful for electron-rich aromatic systems.
Figure 2. General workflow for radical pentafluorobutylation reactions.
Electrophilic Pentafluorobutylation: Taming the "C4F9+" Synthon
While the direct generation of a C4F9+ cation is challenging due to the high electronegativity of fluorine, several reagents have been developed that act as formal "C4F9+" synthons. These reagents are typically hypervalent iodine or sulfonium salts and are effective for the pentafluorobutylation of a variety of nucleophiles, including enolates, carbanions, and electron-rich aromatic compounds.
S-(Pentafluorobutyl)diphenylsulfonium Salts
S-(Perfluoroalkyl)diphenylsulfonium salts are versatile electrophilic perfluoroalkylating agents. The synthesis of the pentafluorobutyl analogue can be achieved from perfluorobutanesulfonyl fluoride.
Protocol 2: Synthesis of S-(Pentafluorobutyl)diphenylsulfonium Triflate (Conceptual)
Materials:
-
Perfluorobutanesulfonyl fluoride (C4F9SO2F)
-
Diphenyl sulfoxide
-
Triflic anhydride (Tf2O)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve diphenyl sulfoxide (1.0 equiv) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add triflic anhydride (1.1 equiv) to the solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, prepare a solution of a suitable perfluorobutyl nucleophile precursor (this step is the most challenging and requires a specific reagent not clearly identified in the search results).
-
Slowly add the perfluorobutyl nucleophile solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the S-(pentafluorobutyl)diphenylsulfonium triflate.
Causality Behind Choices: The low temperature is crucial to control the reactivity of the highly electrophilic species generated in situ. Anhydrous conditions are essential to prevent the hydrolysis of triflic anhydride and other reactive intermediates.
Nucleophilic Pentafluorobutylation: Utilizing "C4F9-" Equivalents
The generation of a pentafluorobutyl anion or its equivalent opens up a complementary approach to electrophilic methods, allowing for the reaction with a wide range of electrophiles.
Perfluorobutyl Lithium and Grignard Reagents
Perfluorobutyl lithium (C4F9Li) and perfluorobutyl Grignard reagents (C4F9MgX) can be generated from the corresponding perfluorobutyl halides. These reagents are highly reactive and must be handled under strictly anhydrous and inert conditions at low temperatures.
Protocol 3: Generation and Reaction of Perfluorobutyl Lithium with an Aldehyde
This protocol provides a general procedure for the in-situ generation of perfluorobutyl lithium and its subsequent reaction with an aldehyde.[1][2][3][4]
Materials:
-
Perfluorobutyl iodide (C4F9I) or bromide (C4F9Br) (1.1 equiv)
-
n-Butyllithium (n-BuLi) (1.0 equiv of a solution in hexanes)
-
Aldehyde (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
Schlenk flask and syringe techniques for handling air-sensitive reagents
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the perfluorobutyl halide (1.1 equiv) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.0 equiv) dropwise via syringe. A color change may be observed. Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the perfluorobutyl lithium reagent.
-
In a separate flask, dissolve the aldehyde (1.0 equiv) in anhydrous diethyl ether or THF and cool to -78 °C.
-
Slowly transfer the freshly prepared perfluorobutyl lithium solution to the aldehyde solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding secondary alcohol.[2]
Causality Behind Choices: The low temperature of -78 °C is critical to prevent the decomposition of the highly reactive organolithium species. The use of anhydrous solvents and an inert atmosphere is mandatory to avoid quenching of the nucleophile by water or oxygen.
Figure 3. Workflow for nucleophilic pentafluorobutylation using an organometallic reagent.
Transition-Metal-Catalyzed Pentafluorobutylation
Transition-metal catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions with high functional group tolerance. Copper and palladium are the most commonly used metals for perfluoroalkylation reactions.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions of perfluoroalkyl halides with various partners, such as aryl iodides and boronic acids, provide a direct route to perfluoroalkylated compounds.[5][6]
Protocol 4: Copper-Catalyzed Cross-Coupling of Perfluorobutyl Iodide with an Aryl Iodide
This protocol is based on a general procedure for copper-catalyzed perfluoroalkylation.[5]
Materials:
-
Aryl iodide (1.0 equiv)
-
Perfluorobutyl iodide (C4F9I) (1.5 equiv)
-
Copper powder (2.0 equiv)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction tube or vial
Procedure:
-
In a reaction tube, combine the aryl iodide (1.0 equiv), perfluorobutyl iodide (1.5 equiv), and copper powder (2.0 equiv).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
Stir the reaction for 12-24 hours. Monitor the progress by GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pentafluorobutylated arene.
Causality Behind Choices: The use of a polar aprotic solvent like DMF or DMSO helps to dissolve the reagents and facilitate the reaction. High temperatures are often required to promote the oxidative addition of the aryl iodide to the copper center.
Data Summary and Comparison of Methods
| Method | Reagent/Catalyst | Substrate Scope | Key Advantages | Key Limitations | Typical Yields |
| Radical | C4F9I, Initiator | Alkenes, Alkynes, Electron-rich Arenes | Good functional group tolerance, mild conditions (photochemical) | Regioselectivity can be an issue, potential for side reactions | 60-90% |
| Electrophilic | Sulfonium/Iodonium Salts | Enolates, Carbanions, Electron-rich Aromatics | Access to products not easily formed by other methods | Reagents can be difficult to prepare and handle, may require strong bases | 50-80%[7][8] |
| Nucleophilic | C4F9Li, C4F9MgX | Aldehydes, Ketones, Esters, Epoxides | Strong nucleophiles, versatile for C-C bond formation | Requires strictly anhydrous and inert conditions, low temperatures | 70-95%[2][9] |
| Cu-Catalyzed | Cu(I) or Cu(0) | Aryl/Vinyl Halides, Boronic Acids | Direct arylation/vinylation, good for C(sp2)-C(sp3) bond formation | Often requires high temperatures, substrate scope can be limited | 60-85%[5][6] |
| Photoredox | Ir or Ru photocatalyst | Electron-rich Heterocycles, Alkenes | Very mild conditions (visible light), excellent functional group tolerance | Catalyst can be expensive, may require specific substrate activation | 70-95%[10][11] |
Safety Precautions
Working with perfluoroalkylating agents requires strict adherence to safety protocols due to the potential hazards associated with these compounds and the reagents used in their synthesis and application.
-
Handling Perfluoroalkyl Iodides: Perfluoroalkyl iodides can be volatile and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.[12][13]
-
Handling Organolithium and Grignard Reagents: These reagents are highly pyrophoric and react violently with water. They must be handled under a strictly inert atmosphere (argon or nitrogen) using syringe and cannula techniques.[1][3]
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11][14] Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The introduction of the pentafluorobutyl group is a rapidly evolving field with a diverse array of synthetic methodologies. This guide has provided an overview of the key strategies, complete with detailed protocols and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs. As the demand for complex fluorinated molecules continues to grow, the development of even more efficient, selective, and sustainable methods for pentafluorobutylation will undoubtedly remain a vibrant area of chemical research.
References
-
Kim, S. S., & Kim, D. W. (2005). Bipyridinium Ionic Liquid-Promoted Cross-Coupling Reactions between Perfluoroalkyl or Pentafluorophenyl Halides and Aryl Iodides. Organic Letters, 7(10), 1963–1966. [Link]
- This reference is not directly cited in the text but provides relevant background on copper-c
- This reference is not directly cited in the text but provides relevant background on radical reactions.
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric α-Trifluoromethylation of Aldehydes. Science, 322(5898), 77–80. [Link]
-
Narayan, A. R. H., & Stephenson, C. R. J. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113. [Link]
-
Daikin Chemicals. (2021). Safety data sheet. [Link]
- This reference is not directly cited in the text but provides relevant background on copper-c
-
Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(4), 581–584. [Link]
-
Browne, D. L., & Wright, A. R. (2017). Mechanochemical electrophilic fluorination of liquid β-ketoesters. Tetrahedron, 73(51), 7159-7164. [Link]
-
Magnier, E., & Beaupérin, M. (2006). Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters. Molecular Diversity, 10(3), 377-381. [Link]
- This reference is not directly cited in the text but provides relevant background on radical additions.
-
Sanford, M. S., & Hartwig, J. F. (2008). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. Journal of the American Chemical Society, 130(4), 1148-1149. [Link]
- This reference provides information on the synthesis of perfluorobutyl iodide.
- This reference discusses iridium photoc
- This reference provides a procedure for trifluoromethyl
- This reference provides inform
- This reference discusses the synthesis of fluorin
- This reference discusses copper-catalyzed cross-coupling with boronic acids.
- This reference discusses radical addition reactions of alkenes.
- This reference discusses radical addition to alkenes.
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances. [Link]
- This reference provides inform
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]
- This reference provides a compar
- This reference discusses the mechanochemical electrophilic fluorin
-
Organic Syntheses. Procedure for handling n-butyllithium. [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
- This reference discusses the synthesis of perfluorobutyl-based sulfon
-
Holland & Hart LLP. (2021). EPA Issues Interim Guidance on PFAS Destruction and Disposal. [Link]
- This reference provides a compar
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]
- This reference provides a compar
-
PrepChem. (n.d.). Preparation of n-Butyllithium (n-BuLi · LiBr). [Link]
- This YouTube video explains the mechanism of Grignard reactions.
- This reference provides inform
- This reference provides information on iridium photoc
-
Pierce Atwood LLP. (2020). EPA Releases Interim Guidance on Destruction and Disposal of PFAS. [Link]
- Google Patents. US5523447A - Organolithium process.
- This reference provides information on iridium photoc
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Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-1,1,1,2,2-pentafluorobutane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1][2] This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science.[1][2] 4-Bromo-1,1,1,2,2-pentafluorobutane is a valuable synthetic building block, offering a reactive handle for nucleophilic substitution at a primary carbon, while possessing a stable pentafluorinated tail. This fluorinated moiety can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.
These application notes provide a comprehensive guide to performing nucleophilic substitution reactions on 4-Bromo-1,1,1,2,2-pentafluorobutane. We will delve into the underlying principles, provide detailed, validated protocols for various nucleophiles, and offer insights into potential challenges and optimization strategies.
Understanding the Reactivity of 4-Bromo-1,1,1,2,2-pentafluorobutane
The key to successfully employing this reagent lies in understanding the electronic effects of the extensive fluorination. The carbon-bromine bond is the primary site for nucleophilic attack.[3][4][5] The high electronegativity of the fluorine atoms creates a strong inductive electron-withdrawing effect, which polarizes the C-Br bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles.[3][4]
However, the reactivity of alkyl halides is also governed by the strength of the carbon-halogen bond.[6][7] While the C-F bond is exceptionally strong and generally unreactive to nucleophilic substitution, the C-Br bond is significantly weaker, making bromide a good leaving group.[6][7] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, especially given that the bromine is on a primary carbon.[5][7]
Core Principles for Successful Nucleophilic Substitution
Several factors are critical for achieving high yields and purity in nucleophilic substitution reactions with 4-Bromo-1,1,1,2,2-pentafluorobutane.
Solvent Selection is Paramount
The choice of solvent can dramatically influence the reaction rate and outcome. For SN2 reactions, polar aprotic solvents are generally preferred.[8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly recommended. They effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself. This "naked" nucleophile is more reactive, leading to faster reaction rates.[8]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows down the SN2 reaction.
Nucleophile Strength and Concentration
The success of the substitution is directly related to the strength of the nucleophile. Stronger nucleophiles will react more readily. Common nucleophiles include:
-
Anions: Hydroxide, alkoxides, cyanide, azide, and thiolates.
-
Neutral Molecules: Amines, phosphines.
Increasing the concentration of the nucleophile can also increase the reaction rate, in accordance with the principles of SN2 kinetics.
Temperature Control
While heating can increase the rate of reaction, it can also promote side reactions, such as elimination (E2).[8] Therefore, it is crucial to find the optimal temperature that balances reaction speed with selectivity. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential.
Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for 4-Bromo-1,1,1,2,2-pentafluorobutane and all other reagents before starting any experiment.[9] Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11][12]
Protocol 1: Substitution with an Amine Nucleophile (e.g., Benzylamine)
This protocol details the synthesis of N-benzyl-4,4,5,5,5-pentafluorobutylamine.
Materials:
-
4-Bromo-1,1,1,2,2-pentafluorobutane
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1,1,1,2,2-pentafluorobutane (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add benzylamine (1.1 eq) and potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-4,4,5,5,5-pentafluorobutylamine.
Protocol 2: Substitution with a Thiol Nucleophile (e.g., Thiophenol)
This protocol describes the synthesis of a 4,4,5,5,5-pentafluorobutyl sulfide.
Materials:
-
4-Bromo-1,1,1,2,2-pentafluorobutane
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).
-
Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the sodium hydride suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 4-Bromo-1,1,1,2,2-pentafluorobutane (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes expected outcomes for nucleophilic substitution on 4-Bromo-1,1,1,2,2-pentafluorobutane with various nucleophiles.
| Nucleophile | Reagent Example | Solvent | Typical Temperature | Expected Major Product |
| Amine | R-NH₂ (e.g., Benzylamine) | Acetonitrile | Room Temperature | N-substituted 4,4,5,5,5-pentafluorobutylamine |
| Thiol | R-SH (e.g., Thiophenol) | THF | Room Temperature | 4,4,5,5,5-pentafluorobutyl sulfide |
| Cyanide | NaCN or KCN | DMSO | 50-70 °C | 5,5,6,6,6-pentafluorohexanenitrile |
| Azide | NaN₃ | DMF | 60-80 °C | 4-azido-1,1,1,2,2-pentafluorobutane |
| Alkoxide | RONa (e.g., Sodium Ethoxide) | Ethanol | Reflux | 1-ethoxy-4,4,5,5,5-pentafluorobutane |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider the following:
-
Solvent: Ensure a polar aprotic solvent is being used. Switching to a more polar solvent like DMF or DMSO can sometimes increase the rate.[8]
-
Nucleophile Strength: If using a weak nucleophile, consider using a stronger one or increasing its concentration.
-
Temperature: Gently heating the reaction may increase the rate, but be mindful of potential side reactions.
-
-
Side Reactions:
-
Elimination (E2): This is a potential side reaction, especially with sterically hindered or strongly basic nucleophiles. To minimize elimination, use a less bulky, strong nucleophile and avoid excessively high temperatures.
-
Visualization of the Reaction Workflow
The following diagram illustrates the general workflow for a nucleophilic substitution reaction on 4-Bromo-1,1,1,2,2-pentafluorobutane.
Caption: General workflow for nucleophilic substitution.
The following diagram illustrates the SN2 mechanism.
Caption: SN2 reaction mechanism.
References
-
Alkyl Halide Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Alkyl Halide Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Reactivity of Alkyl Halides. (2020, June 7). YouTube. Retrieved January 17, 2026, from [Link]
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Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). Toppr. Retrieved January 17, 2026, from [Link]
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Mizukami, Y., Song, Z., & Takahashi, T. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Letters, 17(23), 5942–5945. [Link]
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Takahashi, T., Mizuno, T., Ido, T., Iwata, R., & Watanabe, K. (2003). Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds. Applied Radiation and Isotopes, 58(5), 557–566. [Link]
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What is nucleophilic substitution? (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]
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The fluorinated compounds were obtained by combination reactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Enzymatic synthesis of fluorinated compounds. (2021, October 9). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Substitution of Haloalkanes. (2025, January 19). Save My Exams. Retrieved January 17, 2026, from [Link]
-
Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. (2025, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The Chemistry of Fluorination: Exploring 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
-
Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Introduction of Fluorine and Fluorine-Containing Functional Groups. (n.d.). DASH (Harvard). Retrieved January 17, 2026, from [Link]
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Reactions of Polyfluorobenzenes With Nucleophilic Reagents. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Substitution and Properties of Haloalkanes. (2020, June 4). YouTube. Retrieved January 17, 2026, from [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. (n.d.). NIST Technical Series Publications. Retrieved January 17, 2026, from [Link]
-
Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. (2025, July 3). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Polyfluorocarbanion chemistry. Part IV. Some reactions of 2H- and 1H-pentafluoropropene with nucleophiles. (1975). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 17, 2026, from [Link]
-
Chem 30A. (n.d.). Retrieved January 17, 2026, from [Link]
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Application of 4-Bromo-1,1,1,2,2-pentafluorobutane in Medicinal Chemistry: A Guide to Synthesis and Strategic Incorporation
Introduction: The Strategic Advantage of the 2,2,3,3,3-Pentafluoropropyl Moiety in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of medicinal chemistry. Fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, modulated lipophilicity, and improved binding affinity to biological targets.[1][2][3][4] Among the various fluorinated substituents, the 2,2,3,3,3-pentafluoropropyl group offers a unique combination of electronic and steric properties. This application note provides a comprehensive guide to the use of 4-Bromo-1,1,1,2,2-pentafluorobutane as a key reagent for introducing this valuable moiety into drug candidates. We will delve into the rationale behind its application, provide detailed experimental protocols for its reaction with common nucleophiles in medicinal chemistry, and discuss the impact of the pentafluoropropyl group on key drug-like properties.
The 2,2,3,3,3-pentafluoropropyl group, with its strong electron-withdrawing nature and steric bulk, can serve as a bioisostere for other chemical groups, offering a powerful tool for lead optimization.[5] Its introduction can block sites of metabolism, thereby increasing a drug's half-life and bioavailability.[4][6] Furthermore, the lipophilicity of this group can be fine-tuned to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the 2,2,3,3,3-pentafluoropropyl group in their quest for novel and improved therapeutics.
Core Applications: A Versatile Building Block for Novel Chemical Entities
4-Bromo-1,1,1,2,2-pentafluorobutane is a versatile electrophile for the introduction of the 2,2,3,3,3-pentafluoropropyl group via nucleophilic substitution reactions. The primary carbon-bromine bond is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and phenols, which are common functional groups in drug molecules and their precursors.
Workflow for Nucleophilic Substitution
The general workflow for utilizing 4-Bromo-1,1,1,2,2-pentafluorobutane in nucleophilic substitution reactions is depicted below. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions.
Caption: General workflow for nucleophilic substitution reactions.
Protocols for the Synthesis of 2,2,3,3,3-Pentafluoropropylated Compounds
The following protocols provide detailed, step-by-step methodologies for the reaction of 4-Bromo-1,1,1,2,2-pentafluorobutane with representative nitrogen, sulfur, and oxygen nucleophiles. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, work-up, and purification.
Protocol 1: N-Alkylation of Anilines
The N-alkylation of anilines and other amine-containing heterocycles is a fundamental transformation in medicinal chemistry. The introduction of the 2,2,3,3,3-pentafluoropropyl group can significantly impact the basicity and lipophilicity of the parent amine.
Reaction Scheme:
Ar-NH₂ + Br-CH₂-CH₂-CF₂-CF₃ → Ar-NH-CH₂-CH₂-CF₂-CF₃
Materials:
-
4-Bromo-1,1,1,2,2-pentafluorobutane
-
Substituted Aniline (e.g., 4-bromoaniline)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[8]
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the substituted aniline (1.0 eq) and the chosen base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).
-
Add the solvent (DMF or ACN) to dissolve the reactants.
-
Add 4-Bromo-1,1,1,2,2-pentafluorobutane (1.1-1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.[9]
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a common and cost-effective base for N-alkylation. Cesium carbonate is a stronger and more soluble base that can accelerate the reaction, especially with less reactive anilines.[8]
-
Solvent: DMF and ACN are polar aprotic solvents that are excellent for Sₙ2 reactions as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.
-
Temperature: Heating is often necessary to drive the reaction to completion, especially with sterically hindered or electronically deactivated anilines.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Aniline Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoaniline | K₂CO₃ | DMF | 80 | 12 | Data to be filled by the researcher |
| 2 | 2-Aminopyridine | Cs₂CO₃ | ACN | 60 | 8 | Data to be filled by the researcher |
| 3 | Indole | K₂CO₃ | DMF | 70 | 16 | Data to be filled by the researcher |
Protocol 2: S-Alkylation of Thiols
The formation of thioethers is another important transformation in drug synthesis.[9] The 2,2,3,3,3-pentafluoropropyl thioether moiety can enhance metabolic stability and modulate the electronic properties of the sulfur atom.
Reaction Scheme:
Ar-SH + Br-CH₂-CH₂-CF₂-CF₃ → Ar-S-CH₂-CH₂-CF₂-CF₃
Materials:
-
4-Bromo-1,1,1,2,2-pentafluorobutane
-
Substituted Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted thiophenol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 4-Bromo-1,1,1,2,2-pentafluorobutane (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is slow.
-
Monitor the reaction progress by TLC.
-
Once complete, filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography if necessary.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is sufficient to deprotonate the acidic thiol proton, generating the more nucleophilic thiolate.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
Temperature: The reaction often proceeds efficiently at room temperature due to the high nucleophilicity of the thiolate anion.
Protocol 3: O-Alkylation of Phenols
The synthesis of aryl ethers via Williamson ether synthesis is a classic and reliable method.[10] Introducing a 2,2,3,3,3-pentafluoropropyl ether can alter the hydrogen bonding capacity and lipophilicity of a phenolic drug molecule.
Reaction Scheme:
Ar-OH + Br-CH₂-CH₂-CF₂-CF₃ → Ar-O-CH₂-CH₂-CF₂-CF₃
Materials:
-
4-Bromo-1,1,1,2,2-pentafluorobutane
-
Substituted Phenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the substituted phenol (1.0 eq) in the same anhydrous solvent dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add 4-Bromo-1,1,1,2,2-pentafluorobutane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Gentle heating may be required for less reactive phenols.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the highly reactive phenoxide.
-
Solvent: Anhydrous THF or DMF are required as NaH reacts violently with protic solvents like water and alcohols.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.
Impact on Physicochemical Properties
The introduction of the 2,2,3,3,3-pentafluoropropyl group can significantly alter the physicochemical properties of a molecule. Understanding these changes is critical for rational drug design.
Lipophilicity (LogP)
Table of Calculated LogP (cLogP) Values
| Compound | cLogP |
| Benzene | 2.13 |
| Toluene | 2.73 |
| Trifluoromethylbenzene | 2.86 |
| 2,2,3,3,3-Pentafluoropropylbenzene | ~3.5 - 4.0 (Estimated) |
Note: cLogP values are estimations and can vary depending on the algorithm used.[11] Experimental determination is recommended for accurate assessment.
Metabolic Stability
A major advantage of incorporating fluorinated groups is the enhancement of metabolic stability.[2][6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, or by introducing a sterically hindering group like the 2,2,3,3,3-pentafluoropropyl moiety, the metabolic "soft spots" of a drug candidate can be blocked.[4]
Caption: Impact of the pentafluoropropyl group on metabolic stability.
Conclusion and Future Perspectives
4-Bromo-1,1,1,2,2-pentafluorobutane is a valuable and versatile reagent for the introduction of the 2,2,3,3,3-pentafluoropropyl group into organic molecules. The protocols and insights provided in this application note offer a practical guide for medicinal chemists to strategically employ this building block in the design and synthesis of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The ability to modulate lipophilicity and enhance metabolic stability makes the 2,2,3,3,3-pentafluoropropyl group an attractive tool for lead optimization and the development of next-generation therapeutics. Further exploration of the unique properties of this fluoroalkyl moiety will undoubtedly continue to enrich the toolbox of medicinal chemistry.
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BenchChem. (2025). Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine. Retrieved from BenchChem website.[12]
-
ResearchGate. (n.d.). 4-Bromo-N-(4-bromophenyl)aniline.[13]
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Waring, M. J., et al. (2010). Physical Chemical Properties in Drug Design. ResearchGate.[1]
-
Thiol-thiol cross-clicking using bromo-ynone reagents. (2025). PMC.[14]
-
Furin, G. G. (n.d.). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins.[15]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.[2]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (n.d.).[16]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024). PMC.[17]
-
Rudrapal, M., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry.[18]
-
Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. (2021).[10]
-
Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry.[6]
-
Organic Syntheses Procedure. (n.d.). is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C.[19]
-
BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Retrieved from BenchChem website.[9]
-
Waring, M. J., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry.[3]
-
Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate.[4]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (n.d.). NIH.[20]
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. Retrieved from BenchChem website.[21]
-
ResearchGate. (n.d.). Calculated logP values for investigated compounds.[11]
-
Chen, J., et al. (1996). Synthesis of Cyclic Ethers with Fluorinated Side Chains. Inorganic Chemistry.[22]
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Müller, C., et al. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC.[23]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value.[7]
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N-Alkylation of isatins utilizing KF/alumina. (2025). ResearchGate.[24]
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Chemistry Stack Exchange. (2021). What are the physicochemical properties related to medical drugs in the PubChem database?[25]
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Fluorous Ethers. (2015). RSC Publishing.[26]
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The role of physicochemical and topological parameters in drug design. (2024). Frontiers.[27]
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CAS Common Chemistry. (n.d.). 2,2,3,3,3-Pentafluoropropyl methacrylate. Retrieved from [Link]]
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Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (n.d.). MDPI.[8]
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Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.[5]
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Preparation of fluorinated ethers by addition of alcohols to epoxides, interaction of fluoroolefins and alcohols with formaldehyde, transesterification, electrochemical fluorination and a number of other methods. (2022).[28]
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4-Bromo-N-(4-hydroxybenzylidene)aniline. (n.d.). PMC.[29]
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Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (n.d.). PubMed Central.[30]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.[31]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PMC.[32]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.[33]
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Application Notes and Protocols: Cross-Coupling Reactions Involving 4-Bromo-1,1,1,2,2-pentafluorobutane
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 1,1,1,2,2-Pentafluorobutyl Moiety
In the landscape of modern drug discovery and materials science, the incorporation of fluorinated motifs is a cornerstone strategy for fine-tuning molecular properties.[1][2][3] The 1,1,1,2,2-pentafluorobutyl group, accessible through synthons like 4-Bromo-1,1,1,2,2-pentafluorobutane, offers a unique combination of lipophilicity, metabolic stability, and specific conformational effects. Its introduction into a molecular scaffold can significantly enhance pharmacokinetic profiles, modulate receptor binding affinity, and improve material characteristics such as thermal stability.[4][5][6]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-1,1,1,2,2-pentafluorobutane. As this substrate is an alkyl bromide, its reactivity profile presents distinct challenges and opportunities compared to more common aryl or vinyl halides, primarily concerning the kinetics of oxidative addition and the potential for side reactions like β-hydride elimination.[7] We will dissect the mechanistic nuances and provide robust, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling researchers to confidently leverage this valuable building block.
General Experimental Workflow
A systematic approach is essential for optimizing and comparing cross-coupling reactions. The following workflow provides a logical sequence for screening conditions and scaling up successful reactions.
Caption: A generalized workflow for the comparative study of coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a highly versatile method for creating carbon-carbon bonds.[8][9][10] When coupling an alkyl halide like 4-Bromo-1,1,1,2,2-pentafluorobutane with an aryl or vinyl boronic acid, the choice of catalyst, ligand, and base is critical to favor the desired C(sp³)–C(sp²) bond formation and suppress undesired side reactions.
Expert Insights: Overcoming the Hurdles
The primary challenge in coupling C(sp³)-halides is the slower rate of oxidative addition to the Pd(0) center compared to C(sp²)-halides. Furthermore, the resulting alkyl-palladium intermediate can undergo β-hydride elimination if a hydrogen is present on the beta carbon. For 4-Bromo-1,1,1,2,2-pentafluorobutane, the electron-withdrawing nature of the fluorine atoms can influence the C-Br bond polarity, but the absence of β-hydrogens on the C3 carbon simplifies the reaction landscape by precluding this major decomposition pathway. The use of electron-rich, sterically hindered phosphine ligands is essential to promote oxidative addition and subsequent reductive elimination.[11]
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reaction Data (Analogous Substrates)
| Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | 95 | 1-Bromo-2-fluoro-4-methoxybenzene[12] |
| 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ / Toluene | 110 | ~85 | Alkyl Bromides[13] |
| Naphthylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane | 80 | ~90 | Primary Alkyl Bromides |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl boronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes. This is crucial as the Pd(0) species is oxygen-sensitive.
-
Solvent and Substrate Addition : Under a positive pressure of inert gas, add a degassed mixture of dioxane and water (e.g., 4:1 v/v, to achieve ~0.2 M concentration). Add 4-Bromo-1,1,1,2,2-pentafluorobutane (1.0 equiv.) via syringe.
-
Reaction Execution : Heat the reaction mixture to 90-100 °C with vigorous stirring. The base activates the boronic acid, facilitating transmetalation to the palladium center.[8][14]
-
Monitoring : Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Sonogashira Coupling: C(sp³)–C(sp) Bond Formation
The Sonogashira coupling provides a direct route to couple alkyl halides with terminal alkynes, a valuable transformation for accessing complex molecular architectures.[15][16][17] The reaction relies on a dual catalytic system of palladium and copper(I).[18]
Expert Insights: The Dual Catalytic Role
The generally accepted mechanism involves two interconnected cycles.[19] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition of the alkyl bromide and reductive elimination. The copper cycle's role is to deprotonate the terminal alkyne in the presence of the amine base, forming a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-alkyl complex, which is the rate-limiting step for many C(sp³) electrophiles. The choice of amine base (e.g., triethylamine, diisopropylamine) is critical, as it serves both as a base and, in some cases, as a solvent.[16][18]
Catalytic Cycle: Sonogashira Reaction
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Comparative Reaction Data (Analogous Substrates)
| Coupling Partner | Catalyst / Co-catalyst | Base / Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 25-50 | ~88 | 1-Bromo-2-fluoro-4-methoxybenzene[12] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene | 25 | ~90 | 4-Bromo-6H-1,2-oxazine[20] |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA / DMF | 60 | ~85 | Alkyl Bromides |
Detailed Protocol: Sonogashira Coupling
-
Reagent Preparation : To a flame-dried Schlenk flask under argon, add PdCl₂(PPh₃)₂ (2 mol%) and copper(I) iodide (CuI, 1 mol%).
-
Inert Atmosphere & Solvent Addition : Purge the flask with argon. Add anhydrous, degassed solvent (e.g., THF or toluene, to ~0.3 M).
-
Addition of Reagents : Add the amine base (e.g., triethylamine, 3.0 equiv.), followed by the terminal alkyne (1.1-1.5 equiv.), and finally 4-Bromo-1,1,1,2,2-pentafluorobutane (1.0 equiv.).
-
Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, but monitoring is advised.
-
Monitoring : Follow the consumption of the starting material using GC-MS or TLC analysis.
-
Workup : Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove palladium and copper salts. Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification : Purify the resulting alkyne product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C(sp³)–N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[21][22] Coupling primary or secondary amines with alkyl halides like 4-Bromo-1,1,1,2,2-pentafluorobutane requires carefully selected catalyst systems to achieve high efficiency.[23]
Expert Insights: The Critical Role of the Ligand
This reaction's success is highly dependent on the phosphine ligand.[21][24] For challenging C(sp³)-halide substrates, sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required. These ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination to form the C-N bond, while also stabilizing the palladium center against decomposition.[11] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine, forming the palladium-amido complex that is crucial for the catalytic cycle.[25]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Reaction Data (Analogous Substrates)
| Coupling Partner (Amine) | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu / Toluene | 100 | ~92 | 4-(Benzyloxy)-2-bromo-1-fluorobenzene[22] |
| Aniline | Pd(OAc)₂ / RuPhos | LHMDS / Dioxane | 80 | ~85 | Primary Alkyl Bromides |
| Benzylamine | Pd-G3-XPhos | K₃PO₄ / t-AmylOH | 110 | ~90 | Unactivated Alkyl Bromides |
Detailed Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation : In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried vial or flask.
-
Addition of Reagents : Add the amine (1.2 equiv.) and 4-Bromo-1,1,1,2,2-pentafluorobutane (1.0 equiv.).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane, to ~0.5 M) via syringe.
-
Reaction Execution : Seal the vessel tightly and heat to 80-110 °C with vigorous stirring. The use of a pre-catalyst often allows for lower temperatures and shorter reaction times.
-
Monitoring : Monitor the reaction by LC-MS to track the formation of the desired product.
-
Workup : After cooling, carefully quench the reaction with water (note: quenching strong bases can be exothermic). Dilute with an organic solvent like ethyl acetate, and wash sequentially with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude amine product by flash column chromatography on silica gel.
References
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Buchwald–Hartwig amination - Wikipedia. [Link]
-
The Utility of 4-Bromo-1,1,1-trifluorobutane in Specialty Chemical Synthesis - Ningbo Inno Pharmchem Co., Ltd. [Link]
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Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds - PubMed. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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The fluorinated compounds were obtained by combination reactions - ResearchGate. [Link]
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The Buchwald–Hartwig Amination After 25 Years - University of Groningen. [Link]
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Sonogashira coupling - Wikipedia. [Link]
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Enzymatic synthesis of fluorinated compounds - PubMed Central. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PubMed Central. [Link]
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Pd-catalyzed cross-coupling reactions of alkyl halides - Royal Society of Chemistry. [Link]
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The Suzuki Reaction - Columbia University. [Link]
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Sonogashira Coupling - NROChemistry. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PubMed Central. [Link]
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Introduction of Fluorine and Fluorine-Containing Functional Groups - Harvard University. [Link]
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CROSS-COUPLING reactions - everything YOU need to know! - YouTube. [Link]
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Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - MDPI. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. [Link]
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Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PubMed Central. [Link]
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Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Princeton University. [Link]
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1,1,1,2,3-Pentafluorobutane - PubChem. [Link]
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Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides - Royal Society of Chemistry. [Link]
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Application Notes and Protocols for the Synthesis of Novel Fluorinated Compounds Using 4-Bromo Starting Materials
Authored by: [Your Name/Group], Senior Application Scientist
Abstract
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, profoundly influencing properties such as metabolic stability, lipophilicity, and bioactivity.[1][2][3] 4-Bromoaryl compounds serve as versatile and readily available starting materials for the synthesis of a diverse array of novel fluorinated analogues. This guide provides detailed application notes and robust protocols for researchers, scientists, and drug development professionals, focusing on key synthetic strategies to forge the C-F bond. We delve into the mechanistic underpinnings and practical execution of Nucleophilic Aromatic Substitution (SNAr), Electrophilic Fluorination, and Transition-Metal-Catalyzed methodologies, offering field-proven insights to empower your research and development endeavors.
Introduction: The Strategic Importance of Fluorine and 4-Bromo Precursors
The strategic incorporation of fluorine atoms can dramatically enhance the pharmacological profile of drug candidates and the performance of advanced materials.[2][3][4] The 4-bromo substitution pattern on an aromatic ring offers a unique synthetic handle. The bromine atom can be readily displaced or participate in various cross-coupling reactions, providing a convergent and flexible approach to molecular design. This guide will explore the primary pathways for converting 4-bromoaryl precursors into their fluorinated counterparts, highlighting the advantages and considerations for each method.
Safety First: Handling Fluorinating Agents and Brominated Compounds
CAUTION: Fluorination reactions require stringent safety protocols. Many fluorinating agents are highly reactive, toxic, and corrosive.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and compatible gloves.[6] Some reagents may react violently with common solvents like DMF, pyridine, and DMSO.[7] Always consult the Safety Data Sheet (SDS) for each reagent and assess solvent compatibility before commencing any experiment.[7][8]
General Safety Precautions:
-
Fume Hood: All manipulations of volatile fluorinated compounds and reactions with fluorinating agents must be conducted in a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended when there is a significant risk of splashing.[6]
-
Hand Protection: Select gloves based on the specific chemicals and solvents used. Double-gloving is often recommended.[6]
-
Body Protection: A flame-resistant lab coat is essential. For larger-scale operations, a chemical-resistant apron may be necessary.[6]
-
-
Inert Atmosphere: For moisture-sensitive reagents, a glove box with an inert atmosphere is advisable.[6]
-
Quenching: Quenching of reactive fluorinating agents can be highly exothermic. Perform this step with caution, typically by slowly adding the reaction mixture to a chilled solution of saturated aqueous sodium bicarbonate (NaHCO₃) or ice with vigorous stirring.[6]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.[6]
Synthetic Strategies and Protocols
3.1. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing a fluorine atom, particularly on electron-deficient aromatic rings where the 4-bromo substituent is activated by ortho or para electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R). The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[9]
Causality: The presence of a strong electron-withdrawing group is crucial as it stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the displacement of the bromide leaving group by the incoming fluoride nucleophile. While fluoride is a good leaving group in its own right, the SNAr reaction is often favored when a more electronegative halogen like fluorine is the nucleophile displacing a less electronegative one like bromine.
Workflow for SNAr Fluorination:
Caption: General workflow for SNAr fluorination.
Protocol 1: SNAr Fluorination of an Activated 4-Bromoaryl Compound
This protocol describes a general procedure for the nucleophilic fluorination of an activated 4-bromoaryl substrate using potassium fluoride (KF) and a phase-transfer catalyst.
Materials and Reagents:
-
Activated 4-bromoaryl starting material (e.g., 4-bromo-3-nitroacetophenone)
-
Anhydrous potassium fluoride (spray-dried)
-
Tetrabutylammonium chloride (TBAC) or other suitable phase-transfer catalyst
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, sulfolane)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the activated 4-bromoaryl substrate (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and the phase-transfer catalyst (0.1-0.2 eq).
-
Solvent Addition: Add the anhydrous polar aprotic solvent to the flask.
-
Reaction: Heat the reaction mixture with vigorous stirring to a temperature between 130-180 °C. Monitor the progress of the reaction by TLC or GC-MS.[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
3.2. Electrophilic Fluorination
Electrophilic fluorination is employed when the aromatic ring is electron-rich, making it susceptible to attack by an electrophilic fluorine source ("F⁺").[11][12] This approach is complementary to SNAr. The 4-bromo substituent in this case is generally retained in the final product unless it is displaced in a subsequent step. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[11][12]
Causality: The mechanism is thought to proceed via either an SN2-type pathway or a single-electron transfer (SET) process, where the electron-rich aromatic ring acts as the nucleophile attacking the electrophilic fluorine of the N-F reagent.[11] The choice of reagent and reaction conditions is critical to control selectivity and minimize side reactions.
Workflow for Electrophilic Fluorination:
Caption: General workflow for electrophilic fluorination.
Protocol 2: Electrophilic Fluorination of an Electron-Rich 4-Bromoarene
This protocol outlines a general procedure for the electrophilic fluorination of an electron-rich 4-bromoarene using Selectfluor®.
Materials and Reagents:
-
Electron-rich 4-bromoaryl starting material (e.g., 4-bromoanisole)
-
Selectfluor® (F-TEDA-BF₄)
-
Anhydrous acetonitrile (MeCN) or other suitable solvent
-
Round-bottom flask, magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Preparation: In a round-bottom flask, dissolve the electron-rich 4-bromoaryl substrate (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add Selectfluor® (1.1-1.5 eq) portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent.
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
3.3. Transition-Metal-Catalyzed Fluorination
Transition-metal catalysis has emerged as a powerful and versatile strategy for C-F bond formation, often with broader substrate scope and milder reaction conditions compared to traditional methods.[1] Palladium- and copper-based systems are the most common for the fluorination of aryl bromides.[13][14]
Causality: The catalytic cycle for palladium, for instance, typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by halide exchange with a fluoride source, and concluding with the challenging reductive elimination step to form the C-F bond and regenerate the Pd(0) catalyst.[15] The choice of ligand is critical to facilitate the reductive elimination step.[15][16] Copper-catalyzed reactions often proceed through a Cu(I)/Cu(III) catalytic cycle.[17]
Workflow for Pd-Catalyzed Fluorination:
Caption: General workflow for Pd-catalyzed fluorination.
Protocol 3: Palladium-Catalyzed Nucleophilic Fluorination of a 4-Bromoaryl Compound
This protocol provides a general method for the Pd-catalyzed fluorination of aryl bromides, adapted from methodologies developed by Buchwald and others.[13][15]
Materials and Reagents:
-
4-Bromoaryl starting material
-
Palladium precatalyst (e.g., AdBrettPhos-based precatalyst)
-
Cesium fluoride (CsF) or silver fluoride (AgF)
-
Base (e.g., K₃PO₄, if required)
-
Anhydrous solvent (e.g., toluene, cyclohexane)
-
Schlenk tube or glovebox for handling air-sensitive reagents
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-5 mol%), the 4-bromoaryl substrate (1.0 eq), the fluoride source (1.5-2.0 eq), and the base (if needed).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 110-130 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the 4-fluoroaryl product.
Data Summary and Comparison
The choice of synthetic strategy depends heavily on the electronic nature of the 4-bromoaryl substrate and the desired functional group tolerance. The following table provides a general comparison of the methods discussed.
| Method | Typical Substrate | Key Reagents | Advantages | Limitations |
| SNAr | Electron-deficient 4-bromoarenes | KF, CsF, TBAF | Cost-effective, scalable | Requires activating groups, high temperatures[10] |
| Electrophilic | Electron-rich 4-bromoarenes | Selectfluor®, NFSI | Milder conditions, good for electron-rich systems | Reagents can be expensive, potential for regioselectivity issues |
| Pd-Catalyzed | Broad scope (electron-rich, -neutral, -deficient) | Pd catalyst, ligand, AgF, CsF | Broad substrate scope, functional group tolerance | Catalyst/ligand cost, potential for side reactions (e.g., reduction)[13] |
| Cu-Catalyzed | Aryl bromides (often with directing groups) | Cu(I) salt, ligand, fluoroalkylating agent | Less expensive metal than Pd, unique reactivity | Substrate scope can be limited, sometimes requires directing groups[14][17] |
Conclusion
The synthesis of novel fluorinated compounds from 4-bromo starting materials is a dynamic and enabling field in chemical science. By understanding the principles and practicalities of SNAr, electrophilic, and transition-metal-catalyzed fluorination reactions, researchers can effectively navigate the synthetic challenges and unlock access to a vast chemical space of fluorinated molecules. The protocols and insights provided herein serve as a foundational guide for the development of next-generation pharmaceuticals and advanced materials.
References
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- National Institutes of Health. (n.d.). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC.
- ACS Publications. (n.d.). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
- National Institutes of Health. (n.d.). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry of Fluorinated Compounds: The Role of 4-Bromo-3-fluoroacetophenone.
- JACS Au. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds.
- National Institutes of Health. (n.d.). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. PMC.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Pd-Catalyzed Fluorination.
- National Institutes of Health. (2021). Enzymatic synthesis of fluorinated compounds. PMC.
- Nature Portfolio. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making.
- MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
- Alfa Chemistry. (n.d.). Electrophilic Fluorination Agents. Organofluorine.
- National Institutes of Health. (n.d.). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. PMC.
- Bryn Mawr College. (n.d.). Electrophilic Fluorination.
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- National Institutes of Health. (n.d.). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. PubMed.
- Wiley Online Library. (n.d.). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups.
- Macmillan Group, Princeton University. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides.
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- Merck & Co. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted.
- National Institutes of Health. (n.d.). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC.
- PubMed. (2022). Transition-Metal-Catalyzed Monofluoroalkylation: Strategies for the Synthesis of Alkyl Fluorides by C-C Bond Formation.
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- Wiley Online Library. (n.d.). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Retrieved from 3-fluoro-aristeromycin has also demonstrated inhibitory activity against AdoHcy hydrolase. However, synthesis of the optically pure (−)-6′-β-fluoro-aristeromycin is desired since only the D- isomer has biological activity.
- Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage.
- Globe Thesis. (2012). Study On The Copper-Catalyzed Replacement Of Bromine By Fluorine And Chlorine In Aromatic Compounds.
- The Doyle Group, UCLA. (2023). Nucleophilic Fluorination.
- Química Organica.org. (n.d.). Balz Schiemann (Reaction).
- ChemRxiv. (n.d.). Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification.
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- ResearchGate. (n.d.). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides.
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Advanced Analytical Strategies for Monitoring Reactions of 4-Bromo-1,1,1,2,2-pentafluorobutane
An Application Guide:
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for tracking the chemical reactions of 4-Bromo-1,1,1,2,2-pentafluorobutane. As a key building block in organofluorine chemistry, understanding its reaction kinetics, pathways, and product formation is critical for researchers in pharmaceutical and materials science.[1][2] This document details the strategic application of Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy for both offline and in-situ reaction monitoring. We present field-proven protocols, explain the causality behind methodological choices, and offer a comparative analysis to guide researchers in selecting the optimal technique for their specific experimental needs.
Introduction: The Analytical Imperative
4-Bromo-1,1,1,2,2-pentafluorobutane is a fluorinated organic compound of significant interest due to the unique physicochemical properties conferred by its pentafluorobutyl group.[3] The incorporation of such moieties can enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules.[3] Consequently, reactions involving this substrate, typically nucleophilic substitutions at the carbon-bromine bond, are frequently employed.
Effective reaction monitoring is not merely a quality control step; it is a fundamental component of process development and mechanistic investigation.[4] It allows for:
-
Optimization: Rapidly determining the ideal reaction conditions (temperature, concentration, catalyst loading) to maximize yield and minimize impurities.
-
Kinetic Analysis: Understanding the rate of consumption of starting material and formation of products.
-
Mechanistic Insight: Identifying transient intermediates and byproducts, which is crucial for elucidating the reaction pathway.[5][6]
The dual halogenated nature of 4-Bromo-1,1,1,2,2-pentafluorobutane—containing both bromine and fluorine—presents unique analytical opportunities that will be explored in this guide.
Core Methodologies: A Strategic Overview
The selection of an analytical technique is governed by the specific information required, the nature of the reaction matrix, and available instrumentation. For 4-Bromo-1,1,1,2,2-pentafluorobutane, two methods stand out for their specificity, sensitivity, and quantitative power: Gas Chromatography (GC) and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an ideal technique for separating volatile and thermally stable compounds like halogenated hydrocarbons.[7][8] When coupled with a Mass Spectrometer (MS), it provides unequivocal identification based on both retention time and mass-to-charge ratio, along with accurate quantification.
-
Expertise & Causality: We choose GC-MS for its exceptional resolving power and sensitivity. For halogenated compounds, an Electron Capture Detector (ECD) can offer superior sensitivity, but an MS detector provides invaluable structural information, making it indispensable for identifying unexpected byproducts.[9] The volatility of the analyte makes it perfectly suited for this technique, allowing for straightforward sample introduction.
Fluorine-19 NMR Spectroscopy (¹⁹F NMR)
¹⁹F NMR is arguably the most powerful technique for monitoring reactions of fluorine-containing compounds. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[1]
-
Expertise & Causality: The key advantage of ¹⁹F NMR is its vast chemical shift range (~800 ppm), which dramatically reduces the likelihood of signal overlap that can plague ¹H NMR spectra in complex mixtures. This ensures that signals from the starting material, intermediates, and products are often well-resolved. Furthermore, because fluorine is typically absent from common solvents and reagents, the resulting spectra have a clean background, making quantification straightforward and highly accurate. This technique allows researchers to "see" every fluorine-containing species in the reaction vessel.
Workflow for Analytical Method Selection
The choice between offline analysis with GC-MS and the potential for in-situ monitoring with NMR depends on the experimental goals. The following decision workflow illustrates a logical approach to method selection.
Caption: Logical workflow for selecting the primary analytical method.
Comparative Data of Key Techniques
The following table summarizes the key operational parameters and outputs for the recommended analytical techniques.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation by volatility/polarity; detection by mass-to-charge ratio.[10] | Nuclear spin transitions in a magnetic field. | Vibrational transitions from IR absorption. |
| Quantitative Analysis | Excellent, requires an internal standard and calibration curve. | Excellent (qNMR), often requires only one internal standard. | Possible, but often less precise than GC or NMR. |
| Structural Information | High (provides molecular weight and fragmentation patterns). | Very High (provides detailed connectivity and environmental information). | Moderate (identifies functional groups).[10] |
| In-Situ Monitoring | Difficult; requires specialized probes (e.g., process MS). | Possible with flow-NMR or dedicated probes.[5] | Excellent with ATR probes (e.g., ReactIR).[11] |
| Typical Sample Prep | Aliquot withdrawal, quenching, dilution, addition of internal standard. | Aliquot withdrawal, dilution in deuterated solvent, add internal standard. | None for in-situ; minimal for offline. |
| Instrumentation Cost | Moderate to High. | High. | Moderate. |
Detailed Application Protocols
The following protocols are designed to be self-validating systems for generating reliable and reproducible data.
Protocol 1: Offline Reaction Monitoring by GC-MS
This protocol details the standard procedure for taking time-point samples from a reaction to be analyzed by GC-MS. It is designed to quantify the consumption of 4-Bromo-1,1,1,2,2-pentafluorobutane and the formation of its products.
Experimental Workflow Diagram
Caption: Step-by-step workflow for offline GC-MS reaction monitoring.
Step-by-Step Methodology
-
Internal Standard (IS) & Calibration:
-
Causality: An internal standard is crucial to correct for variations in injection volume and detector response. Choose a non-reactive, thermally stable compound with a retention time that does not overlap with analytes (e.g., dodecane or tridecane).
-
Prepare a stock solution of the internal standard in the reaction solvent (e.g., 1 mg/mL).
-
Prepare calibration standards containing known concentrations of 4-Bromo-1,1,1,2,2-pentafluorobutane and the IS to determine the response factor.
-
-
Reaction Sampling (Aliquoting):
-
At designated time points (e.g., t=0, 5, 15, 30, 60, 120 min), withdraw a precise aliquot (e.g., 50 µL) of the reaction mixture using a microsyringe.
-
Immediately quench the aliquot in a prepared GC vial containing a cold solvent (e.g., 900 µL of ethyl acetate) and the internal standard stock solution (e.g., 50 µL). This immediately stops the reaction and prepares the sample for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Rationale: The following conditions are a robust starting point for separating the volatile starting material from potentially less volatile products. A mid-polarity column is chosen to effectively resolve halogenated compounds.[9]
-
Gas Chromatograph: Standard GC system.
-
Mass Spectrometer: Mass Selective Detector (MSD).
-
Column: Agilent J&W DB-624 or similar (30 m x 0.25 mm, 1.4 µm).
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
MSD Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mode: Full Scan (e.g., m/z 40-400) for initial identification, then switch to Selected Ion Monitoring (SIM) for enhanced sensitivity during quantitative analysis.
-
-
-
Data Analysis:
-
Identify the peaks for the starting material, product(s), and internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for each component.
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard, using the predetermined response factor. Plot concentration vs. time to obtain the reaction profile.
-
Protocol 2: Quantitative ¹⁹F NMR (qNMR) for Kinetic Analysis
This protocol describes using ¹⁹F NMR with an internal standard to obtain highly accurate quantitative data on the progress of a reaction in an NMR tube.
Experimental Workflow Diagram
Caption: Workflow for in-situ or quasi in-situ qNMR reaction monitoring.
Step-by-Step Methodology
-
Internal Standard Selection and Preparation:
-
Causality: The internal standard for ¹⁹F qNMR must be a fluorine-containing molecule that is unreactive under the reaction conditions and has a resonance that is well-separated from all other signals. Trifluorotoluene or trifluoroacetic acid (TFA) are common choices.[1]
-
Prepare a stock solution of the reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a known quantity of the internal standard to this mixture. The molar ratio of the starting material to the standard at t=0 should be precisely known.
-
-
NMR Data Acquisition:
-
Rationale: For quantitative accuracy, NMR acquisition parameters must be set to ensure full relaxation of all nuclei between pulses. A long relaxation delay (D1) and a calibrated 90° pulse angle are critical.
-
Transfer the final mixture to a 5mm NMR tube.
-
Place the tube in the NMR spectrometer and allow the temperature to equilibrate.
-
Key Acquisition Parameters:
-
Pulse Angle: Calibrated 90° pulse.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of any fluorine nucleus of interest (a D1 of 30 seconds is often a safe starting point).
-
Number of Scans (NS): Choose a number that provides adequate signal-to-noise in a reasonable time frame for your reaction kinetics (e.g., 4, 8, or 16 scans).
-
Decoupling: Use ¹H decoupling to simplify the spectra and improve signal-to-noise.
-
-
-
Reaction Monitoring:
-
Initiate the reaction (e.g., by adding the final reagent or catalyst).
-
Immediately begin acquiring a time-course array of ¹⁹F NMR spectra at regular intervals. Modern spectrometers can automate this process.
-
-
Data Processing and Analysis:
-
Process each spectrum identically (Fourier transform, phase correction, baseline correction).
-
Integrate the signal for the internal standard and the signals corresponding to the fluorine nuclei in the starting material and product(s).
-
The concentration of each species is directly proportional to its integral value, normalized by the number of fluorine atoms it represents.
-
Calculate the molar amount of each species relative to the known molar amount of the internal standard for each time point.
-
Plot the concentration of the starting material and product(s) versus time to determine the reaction kinetics.
-
Conclusion
The successful monitoring of reactions involving 4-Bromo-1,1,1,2,2-pentafluorobutane hinges on the intelligent application of modern analytical techniques. GC-MS provides a robust and widely accessible method for offline analysis, delivering both quantitative data and structural identification of volatile species. For unparalleled precision, specificity, and the potential for in-situ monitoring, ¹⁹F qNMR stands as the superior choice, leveraging the unique properties of the fluorine nucleus to provide a clear and unambiguous view of the reaction progress. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can accelerate process development, deepen their mechanistic understanding, and ensure the robust synthesis of novel fluorinated molecules.
References
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Oxford Instruments. NMR | Fluorine Spectroscopy - Magnetic Resonance. [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
-
University of Washington. Fluorine NMR. [Link]
-
PubMed. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. [Link]
-
LabRulez GCMS. C2 - Analysis of halogenated hydrocarbons in hydrocarbon/water matrix. [Link]
-
Semantic Scholar. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. [Link]
-
Agilent. Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. [Link]
-
Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link]
-
University of Victoria. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]
-
ResearchGate. Spectroscopic Methods for Studying Reaction Mechanisms. [Link]
-
Nature. Contemporary synthetic strategies in organofluorine chemistry. [Link]
-
Thieme. Modern Strategies in Organofluorine Chemistry 2. [Link]
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Application Notes and Protocols: 19F NMR Spectroscopy of Pentafluorobutylated Compounds
Introduction: The Power of the Fluorine Nucleus in Modern Research
In the landscape of contemporary chemical and biological research, the fluorine-19 (¹⁹F) nucleus has emerged as a uniquely powerful probe. With a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, ¹⁹F offers exceptional sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy, rivaling that of the proton (¹H).[1][2] What truly sets ¹⁹F NMR apart is its vast chemical shift dispersion—spanning over 800 ppm—which provides exquisite sensitivity to the local electronic environment.[1] This, combined with the near-total absence of endogenous fluorine in biological systems, makes ¹⁹F an ideal, background-free reporter for studying molecular interactions, conformation, and dynamics.[3]
The pentafluorobutyl group (-CF₂CF₂CF₂CF₃) is an increasingly popular ¹⁹F NMR tag. Its linear chain of four distinct fluorine environments provides a rich source of information, with each fluorine nucleus reporting on its unique position and the cumulative electronic effects of its surroundings. This guide provides a comprehensive overview of the principles and practices for acquiring and interpreting high-quality ¹⁹F NMR spectra of pentafluorobutylated compounds, aimed at researchers in drug discovery, chemical biology, and materials science.
Understanding the ¹⁹F NMR Spectrum of a Pentafluorobutyl Group
A pentafluorobutylated moiety (systematically, a nonafluorobutyl group) presents a characteristic and information-rich ¹⁹F NMR spectrum. The four distinct fluorine environments—labeled α, β, γ, and δ starting from the point of attachment—give rise to four separate resonances.
Caption: Structure of a pentafluorobutylated compound.
Chemical Shifts (δ)
The chemical shift of each fluorine nucleus is primarily influenced by the electronegativity of the neighboring atoms and the overall electronic environment. For a typical pentafluorobutyl chain attached to a carbon atom, the approximate chemical shift ranges (relative to CFCl₃ at 0.00 ppm) are as follows:
| Fluorine Position | Typical Chemical Shift Range (ppm) | Influencing Factors |
| -CF₃ (δ) | -80 to -85 | Most shielded, furthest from the 'R' group. |
| -CF₂- (γ) | -120 to -125 | Influenced by both the terminal -CF₃ and the rest of the chain. |
| -CF₂- (β) | -125 to -130 | Experiences deshielding from the α-CF₂ group. |
| -CF₂- (α) | -110 to -120 | Most deshielded due to proximity to the 'R' group. |
Note: These are approximate ranges and can vary based on the nature of the 'R' group and the solvent.
Spin-Spin Coupling (J-Coupling)
A key feature of the ¹⁹F NMR spectrum of a pentafluorobutyl group is the extensive homonuclear coupling (¹⁹F-¹⁹F coupling). These couplings are transmitted through bonds and provide valuable connectivity information. The magnitude of the coupling constant (J) typically decreases as the number of bonds between the coupled nuclei increases.
-
²JFF (Geminal Coupling): Coupling between two fluorine atoms on the same carbon is generally not observed as they are chemically equivalent.
-
³JFF (Vicinal Coupling): Coupling between fluorine atoms on adjacent carbons is significant and is crucial for assigning the resonances.
-
⁴JFF and ⁵JFF (Long-Range Coupling): These are often observable in fluorinated systems and help to confirm the structure.[1]
The expected splitting patterns for each resonance are:
-
-CF₃ (δ): A triplet, due to coupling with the two adjacent γ-fluorines (³J(Fδ-Fγ)).
-
-CF₂- (γ): A triplet of triplets, due to coupling with the terminal -CF₃ group (³J(Fγ-Fδ)) and the adjacent β-fluorines (³J(Fγ-Fβ)).
-
-CF₂- (β): A triplet of triplets, due to coupling with the adjacent γ-fluorines (³J(Fβ-Fγ)) and the α-fluorines (³J(Fβ-Fα)).
-
-CF₂- (α): A triplet, due to coupling with the two adjacent β-fluorines (³J(Fα-Fβ)). Further splitting may be observed if there are protons on the atom to which the pentafluorobutyl group is attached.
Experimental Protocols
Protocol 1: Standard ¹⁹F NMR Sample Preparation
This protocol outlines the steps for preparing a sample for routine ¹⁹F NMR analysis.
Materials:
-
Pentafluorobutylated compound of interest
-
High-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tube (5 mm, high-precision)
-
Internal reference standard (optional, e.g., hexafluorobenzene)
-
Volumetric flasks and pipettes
-
Syringe and filter (0.22 µm)
Procedure:
-
Determine the appropriate concentration. For ¹⁹F NMR, a concentration of 5-20 mM is generally sufficient due to the high sensitivity of the nucleus.
-
Weigh the sample accurately. Use an analytical balance to weigh the desired amount of the pentafluorobutylated compound.
-
Dissolve the sample. Dissolve the compound in the chosen deuterated solvent in a small vial. Ensure complete dissolution.
-
Add an internal reference (optional). If precise chemical shift referencing is required, add a small, known amount of an internal standard. Hexafluorobenzene (-164.9 ppm) is a common choice as its single resonance is typically far from the signals of the pentafluorobutyl group.
-
Filter the solution. To remove any particulate matter that could degrade spectral quality, filter the solution through a 0.22 µm syringe filter directly into the NMR tube.
-
Adjust the sample volume. The final volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.
-
Cap the NMR tube. Securely cap the tube to prevent solvent evaporation.
Caption: Workflow for ¹⁹F NMR sample preparation.
Protocol 2: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
Quantitative ¹⁹F NMR is a powerful technique for determining the purity of fluorinated compounds without the need for a specific reference standard of the analyte.
Materials:
-
Pentafluorobutylated analyte
-
High-purity, certified internal standard (IS) with a known ¹⁹F content (e.g., 3,5-bis(trifluoromethyl)benzoic acid)
-
Anhydrous deuterated solvent
-
Analytical balance (accurate to at least 0.01 mg)
Procedure:
-
Accurately weigh the analyte and internal standard. Use a high-precision analytical balance to weigh both the pentafluorobutylated compound and the internal standard.
-
Prepare a stock solution of the internal standard. Dissolve a known mass of the IS in a precise volume of deuterated solvent.
-
Prepare the sample for analysis. Dissolve a known mass of the analyte in a precise volume of the IS stock solution.
-
Acquire the ¹⁹F NMR spectrum. Use acquisition parameters optimized for quantification (see Data Acquisition section below).
-
Process the spectrum. Carefully phase and baseline correct the spectrum.
-
Integrate the signals. Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_F_analyte) * (N_F_IS / I_IS) * (MW_analyte / M_analyte) * (M_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N_F = Number of fluorine atoms per molecule for the integrated signal
-
MW = Molecular weight
-
M = Mass
-
Purity_IS = Purity of the internal standard
-
Data Acquisition and Processing
Acquiring high-quality ¹⁹F NMR data requires careful consideration of several parameters.
Key Acquisition Parameters:
-
Spectral Width (sw): Due to the large chemical shift range of ¹⁹F, a wide spectral width is necessary to encompass all signals. A width of at least 200 ppm is a good starting point.
-
Transmitter Offset (o1p): The center of the spectrum should be set to the approximate midpoint of the expected chemical shifts to ensure uniform excitation.
-
Acquisition Time (aq): A longer acquisition time will result in better resolution. Typically, 1-2 seconds is sufficient.
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis. The relaxation delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei in the sample to ensure complete relaxation between scans. For routine spectra, a delay of 1-2 seconds is often adequate.
-
Number of Scans (ns): Due to the high sensitivity of ¹⁹F, fewer scans are generally needed compared to ¹³C NMR. For concentrated samples, 4-16 scans may be sufficient.
-
Proton Decoupling: For simplified spectra, proton decoupling can be employed to remove ¹H-¹⁹F couplings. For quantitative experiments, inverse-gated decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE).[2]
Data Processing Workflow:
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.
-
Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Referencing: The chemical shift axis is referenced to an internal or external standard.
-
Integration: The area under each peak is calculated.
Caption: Standard workflow for processing ¹⁹F NMR data.
Applications in Drug Development and Chemical Biology
The unique properties of the pentafluorobutyl group make it a valuable tool in various research areas:
-
Fragment-Based Drug Discovery (FBDD): Fluorinated fragments are widely used in FBDD screens. The ¹⁹F NMR signal provides a sensitive handle to detect binding to a target protein, as the chemical shift is highly sensitive to changes in the local environment upon binding.
-
Protein-Ligand Interactions: By attaching a pentafluorobutyl tag to a ligand, one can monitor its interaction with a protein target. Changes in the chemical shifts or line widths of the ¹⁹F signals can provide information on binding affinity and kinetics.
-
Conformational Analysis: The ¹⁹F NMR parameters of a pentafluorobutyl group attached to a flexible molecule can report on its conformational state.
-
In Vivo Imaging: The background-free nature of ¹⁹F makes it suitable for in vivo NMR imaging and spectroscopy, allowing for the tracking of labeled molecules or cells in a living organism.
Troubleshooting and Expert Insights
-
Broad Lines: Broad signals can be due to sample viscosity, aggregation, or intermediate exchange on the NMR timescale. Ensure the sample is fully dissolved and consider acquiring spectra at different temperatures.
-
Poor Signal-to-Noise: While ¹⁹F is a sensitive nucleus, low sample concentration can still be an issue. Increase the number of scans or use a cryoprobe if available.
-
Integration Errors in qNMR: Ensure the relaxation delay is sufficiently long (5 x T₁). Check for baseline distortions and ensure proper phasing.
-
Complex Spectra: If the molecule also contains protons that couple to the fluorine nuclei, the spectra can become complex. Proton decoupling can simplify the spectra, but this removes valuable structural information. 2D NMR experiments, such as ¹H-¹⁹F HETCOR, can be used to resolve these complex coupling networks.
Conclusion
¹⁹F NMR spectroscopy of pentafluorobutylated compounds offers a powerful and versatile analytical tool for a wide range of scientific disciplines. By understanding the fundamental principles of ¹⁹F NMR and following robust experimental protocols, researchers can unlock a wealth of structural and dynamic information. The distinct signals and rich coupling patterns of the pentafluorobutyl group provide a unique spectral fingerprint, enabling detailed characterization of molecules and their interactions.
References
-
Dove Medical Press. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Slideshare. (2015). 19 f chemical shifts and coupling constants. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
-
DiVA portal. (2018). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-1,1,1,2,2-pentafluorobutane
Introduction
4-Bromo-1,1,1,2,2-pentafluorobutane is a fluorinated organic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique physicochemical properties, imparted by the presence of a pentafluorobutyl chain, make it a valuable building block in the synthesis of complex molecules with enhanced metabolic stability, lipophilicity, and binding affinity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this versatile intermediate. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss critical safety and handling considerations.
Strategic Approach to Synthesis: Anti-Markovnikov Hydrobromination
The most direct and industrially scalable route to 4-Bromo-1,1,1,2,2-pentafluorobutane is the anti-Markovnikov addition of hydrogen bromide (HBr) to 3,3,4,4,4-pentafluoro-1-butene . This reaction proceeds via a free-radical chain mechanism, which dictates the regioselectivity of the HBr addition, favoring the formation of the terminal bromide.
Mechanistic Insight
The anti-Markovnikov addition of HBr is a classic example of a free-radical chain reaction. The key to overriding the typical electrophilic addition (which would yield the Markovnikov product) is the introduction of a radical initiator, such as a peroxide or ultraviolet (UV) light.[1][2][3] The mechanism can be broken down into three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., a peroxide) to form radicals. These radicals then react with HBr to generate a bromine radical (Br•).
-
Propagation: The highly reactive bromine radical adds to the less substituted carbon of the alkene (3,3,4,4,4-pentafluoro-1-butene) double bond. This addition occurs in a way that generates the more stable secondary radical on the adjacent carbon. This radical then abstracts a hydrogen atom from another molecule of HBr, forming the desired product and regenerating a bromine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated by the combination of any two radical species.
The regioselectivity is controlled by the stability of the radical intermediate formed during the propagation step. The addition of the bromine radical to the terminal carbon of 3,3,4,4,4-pentafluoro-1-butene results in a more stable secondary radical, thus leading to the formation of the desired 4-bromo product.
Experimental Workflow Overview
The following diagram outlines the general workflow for the large-scale synthesis of 4-Bromo-1,1,1,2,2-pentafluorobutane.
Caption: High-level workflow for the synthesis of 4-Bromo-1,1,1,2,2-pentafluorobutane.
Detailed Large-Scale Synthesis Protocol
This protocol is a representative example for the synthesis of 4-Bromo-1,1,1,2,2-pentafluorobutane on a multi-kilogram scale. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
Reagents and Equipment
| Reagent/Equipment | Grade | Quantity (for a 50 L reactor) | Supplier Example |
| 3,3,4,4,4-Pentafluoro-1-butene | ≥98% | 10.0 kg (68.5 mol) | SynQuest Labs |
| Hydrogen Bromide (gas) | Anhydrous | As required (bubbled) | Various |
| Azobisisobutyronitrile (AIBN) | Reagent | 225 g (1.37 mol) | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | 30 L | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | 2 x 10 L | VWR |
| Brine (Saturated NaCl) | Aqueous Solution | 10 L | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | 2 kg | EMD Millipore |
| 50 L Glass Reactor | - | 1 | Buchi |
| Overhead Stirrer | - | 1 | IKA |
| Gas Inlet Tube | - | 1 | Chemglass |
| Reflux Condenser with Drying Tube | - | 1 | Ace Glass |
| Temperature Probe | - | 1 | J-KEM |
| Heating/Cooling Mantle | - | 1 | Glas-Col |
| Fractional Distillation Apparatus | - | 1 | Varies |
Step-by-Step Procedure
-
Reactor Setup:
-
Assemble the 50 L glass reactor with an overhead stirrer, a gas inlet tube extending below the liquid surface, a reflux condenser fitted with a calcium chloride drying tube, and a temperature probe.
-
Ensure the entire system is dry and purged with an inert gas (nitrogen or argon).
-
-
Charging the Reactor:
-
Charge the reactor with 3,3,4,4,4-pentafluoro-1-butene (10.0 kg) and anhydrous dichloromethane (30 L).
-
Begin stirring and cool the mixture to 0-5 °C using a cooling mantle.
-
-
Initiation of HBr Addition:
-
Once the desired temperature is reached, begin bubbling anhydrous hydrogen bromide gas through the stirred solution at a moderate rate.
-
Simultaneously, add the radical initiator, azobisisobutyronitrile (AIBN) (225 g), to the reaction mixture in portions over 30 minutes. Caution: AIBN is a potential explosion hazard and should be handled with care.
-
-
Reaction Monitoring:
-
Maintain the reaction temperature between 0-10 °C.
-
Monitor the progress of the reaction by taking aliquots periodically and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material.
-
Continue bubbling HBr until the starting material is consumed (typically 4-6 hours).
-
-
Work-up:
-
Once the reaction is complete, stop the flow of HBr and purge the reactor with nitrogen to remove any excess HBr.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 L) while maintaining cooling. Caution: Vigorous gas evolution (CO₂) will occur.
-
Separate the organic layer.
-
Wash the organic layer with another portion of saturated aqueous sodium bicarbonate (10 L), followed by brine (10 L).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (2 kg), stir for 30 minutes, and then filter.
-
Remove the dichloromethane solvent by distillation at atmospheric pressure.
-
-
Purification:
-
The crude product is purified by fractional distillation under reduced pressure.[4][5] The product, 4-Bromo-1,1,1,2,2-pentafluorobutane, is a colorless liquid.
-
Collect the fraction boiling at the appropriate temperature and pressure. The boiling point will be significantly lower than at atmospheric pressure.
-
Characterization Data (Expected)
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): 3.5-3.8 (m, 2H, -CH₂Br), 2.6-3.0 (m, 2H, -CF₂-CH₂-) |
| ¹³C NMR (CDCl₃) | δ (ppm): Expected signals for the four distinct carbon environments. |
| ¹⁹F NMR (CDCl₃) | δ (ppm): Expected signals for the -CF₃ and -CF₂- groups. |
| Mass Spec. (EI) | m/z: Molecular ion peak and characteristic fragmentation pattern showing loss of Br. |
| Purity (GC) | ≥98% |
Safety and Handling
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood or a dedicated synthesis facility.
-
3,3,4,4,4-Pentafluoro-1-butene: This is a flammable gas and can cause skin and eye irritation.[6] It should be handled in a well-ventilated area, away from ignition sources.
-
Hydrogen Bromide (HBr): HBr is a corrosive and toxic gas that can cause severe respiratory and skin burns. A dedicated gas handling system and a scrubber are essential for its safe use.
-
Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose explosively upon heating. It should be stored in a cool, dry place and handled with non-sparking tools.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Use appropriate respiratory protection and gloves.
-
4-Bromo-1,1,1,2,2-pentafluorobutane: The final product is expected to be an irritant to the skin and eyes.[6] Standard laboratory safety precautions should be followed during its handling and storage.
Caption: Key safety considerations for the large-scale synthesis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | - Inactive radical initiator- Insufficient HBr flow- Low reaction temperature | - Use fresh AIBN- Increase HBr flow rate (monitor carefully)- Ensure the reaction temperature is maintained within the optimal range |
| Formation of Markovnikov Product | - Presence of moisture or other protic impurities- Insufficient radical initiator | - Use anhydrous solvents and reagents- Ensure adequate amount of AIBN is used |
| Low Yield after Purification | - Inefficient distillation- Product loss during work-up | - Use a high-efficiency distillation column- Ensure complete phase separation during washing steps |
Conclusion
The anti-Markovnikov addition of hydrogen bromide to 3,3,4,4,4-pentafluoro-1-butene provides a reliable and scalable method for the synthesis of 4-Bromo-1,1,1,2,2-pentafluorobutane. Careful control of reaction parameters, particularly temperature and the exclusion of water, is crucial for achieving high yields and purity. The detailed protocol and safety guidelines presented in this document are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
-
PubChem. (n.d.). 4-Bromo-1,1,2-trifluorobut-1-ene. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-Bromo-1,1,1,2,2-pentafluorobutane, 95% Purity. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of Fluoro- and Bromofluoroaryl Compounds by Copyrolysis of Bromofluoroalkanes. PubMed Central. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromo-1,1,2-trifluorobutene-1. Retrieved from [Link]
-
CK-12 Foundation. (2025). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
Alachem. (n.d.). 4-Bromo-1,1,1,2,2-pentafluorobutane. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-1-butene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]
-
SciELO. (n.d.). Hydrobromination of Alkenes with PBr3/SiO2: a Simple and Efficient Regiospecific Preparation of Alkyl Bromides. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene.
- Google Patents. (n.d.). The purification process of chlorofluorocarbon.
-
Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Khan Academy. (n.d.). Free radical addition of HBr to an alkene (peroxide effect). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link]
-
Reddit. (2013). 13C NMR of pentafluorophenyl group. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 10.3: Radical Hydrobromination of Alkenes - HBr with peroxides. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene.
-
Tech Briefs. (2018). Two Methods for Purifying Carbon Tetrachloride. Retrieved from [Link]
- Google Patents. (n.d.). Purification of difluoromethane by extractive distillation.
Sources
- 1. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
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- 6. synquestlabs.com [synquestlabs.com]
Technical Support Center: Optimizing Reactions with 4-Bromo-1,1,1,2,2-pentafluorobutane
Welcome to the comprehensive technical guide for 4-Bromo-1,1,1,2,2-pentafluorobutane (F-butyl-Br). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern success.
Section 1: Core Concepts & Safety First
4-Bromo-1,1,1,2,2-pentafluorobutane is a valuable reagent, primarily used to introduce the 1,1,1,2,2-pentafluorobutyl moiety into organic molecules. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the C-Br bond, making it distinct from non-fluorinated alkyl bromides.
Before any experiment, safety is paramount. This compound is an irritant and requires careful handling in a well-ventilated fume hood.[1][2]
| Property | Value | Source |
| Molecular Formula | C₄H₄BrF₅ | [3] |
| Molecular Weight | 226.97 g/mol | [3][4] |
| Appearance | Liquid | [4] |
| CAS Number | 52671-70-2 | [3][4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][4][5] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [1][2][6] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[1] Consider storage at -20°C for long-term stability.[4] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common for first-time users or for those planning a new synthetic route.
Q1: What are the primary applications of 4-Bromo-1,1,1,2,2-pentafluorobutane? A1: It is primarily used as an electrophile in nucleophilic substitution reactions or as a precursor for organometallic reagents (like Grignard reagents) and radicals. Its main purpose is to introduce the pentafluorobutyl group, which can enhance properties like lipophilicity, metabolic stability, and binding affinity in drug candidates.
Q2: How does the pentafluoroalkyl chain affect the reactivity of the C-Br bond compared to, for example, 1-bromobutane? A2: The five fluorine atoms are strongly electron-withdrawing. This has two major effects:
-
Nucleophilic Substitution: The carbon atom attached to the bromine is more electron-deficient (more electrophilic) than in 1-bromobutane, which can facilitate Sₙ2 reactions.
-
Grignard Formation: The inductive effect makes the oxidative addition of magnesium into the C-Br bond more difficult. The resulting Grignard reagent, if formed, can also be less stable.
Q3: What are the best general-purpose solvents for reactions involving this reagent? A3: For nucleophilic substitutions, polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate counter-ions without interfering with the nucleophile.[7] For Grignard reagent formation, anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are mandatory.[8]
Section 3: Troubleshooting Guide: From Theory to Practice
This guide is structured in a problem-and-solution format to directly address common experimental failures.
Problem Area 1: Low or No Yield in Nucleophilic Substitution
Q4: My reaction with a nitrogen or oxygen nucleophile is sluggish and gives a low yield. What's going wrong? A4: This is a common issue that can almost always be traced back to one of three factors: the nucleophile's strength, the base, or the reaction temperature.
-
Causality—Nucleophilicity: The reactivity of your nucleophile is paramount. A neutral amine or alcohol is a relatively weak nucleophile. To significantly increase the reaction rate, you must convert it to its more nucleophilic conjugate base (an amide or an alkoxide).
-
Solution—Base Selection: The choice of base is critical. For alcohols, a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) is needed to generate the alkoxide in situ. For amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HBr byproduct generated during the reaction.
-
Solution—Temperature: Many Sₙ2 reactions with this reagent require heating. A good starting point is 60-80 °C in a solvent like DMF. If you see no reaction at room temperature, slowly increase the heat and monitor by TLC or LCMS.
Problem Area 2: Failure to Form a Grignard Reagent
Q5: I'm trying to form the Grignard reagent, but the reaction won't initiate. I don't see the expected color change or exotherm. A5: Grignard formation is notoriously sensitive. The failure to initiate is almost always due to moisture or a passivated magnesium surface.[8] The electron-withdrawing fluorines on F-butyl-Br can make this particular Grignard formation even more challenging than with simple alkyl halides.
-
Causality—Magnesium Passivation: Magnesium turnings are coated with a thin, unreactive layer of magnesium oxide (MgO). This layer must be breached for the magnesium to react with the alkyl bromide.[8]
-
Solutions—Activation is Key:
-
Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod in the reaction flask under an inert atmosphere. This exposes fresh, unoxidized metal surfaces.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[8][9] These "activators" react with the MgO layer, cleaning the surface and exposing reactive magnesium.[9]
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. Solvents must be anhydrous grade, preferably freshly distilled from a drying agent. Even trace atmospheric moisture can quench the reaction.[8]
-
Troubleshooting Workflow: Low Grignard Reagent Yield
This diagram outlines a logical sequence for troubleshooting failed Grignard reactions.
Caption: Decision workflow for troubleshooting Grignard formation.
Problem Area 3: Poor Efficiency in Radical Reactions
Q6: I am using F-butyl-Br in a radical addition reaction, but the conversion is low. How can I optimize this? A6: Radical reactions are chain reactions, and their efficiency depends on successful initiation and propagation.[10][11]
-
Causality—Initiation Rate: The reaction will not proceed efficiently if not enough initiating radicals are generated. The choice and concentration of the radical initiator are critical.
-
Solution—Initiator and Conditions:
-
AIBN or Peroxides: Azobisisobutyronitrile (AIBN) is a common thermal initiator. The reaction should be heated to a temperature that allows for a steady rate of decomposition (typically 80-100 °C for AIBN). Photochemical initiation using a UV lamp can also be effective.[12]
-
Concentration: Ensure you are using a sufficient amount of initiator (typically 5-10 mol%).
-
Degassing: Oxygen is a radical scavenger and can inhibit the reaction. Degas your solvent and reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles) before heating.
-
Section 4: Optimized Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common transformations.
Protocol 1: General Procedure for Nucleophilic Substitution with a Phenol
This protocol describes the O-alkylation of a generic phenol.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the phenol (1.0 eq) and anhydrous DMF (approx. 0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Addition: Add 4-Bromo-1,1,1,2,2-pentafluorobutane (1.1 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and monitor by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Formation and Use of the Pentafluorobutyl Grignard Reagent
This protocol is a guide for the challenging task of forming the Grignard reagent and trapping it with an aldehyde.
-
Apparatus Setup: Assemble a three-neck flask with a condenser, a dropping funnel, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of argon.[8]
-
Magnesium Activation: Place magnesium turnings (1.5 eq) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun under argon flow until the iodine sublimes. Cool to room temperature.[8]
-
Initiation: Add enough anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of 4-Bromo-1,1,1,2,2-pentafluorobutane (1.0 eq) in anhydrous THF. Add ~10% of this solution to the magnesium suspension. The reaction should initiate, evidenced by a color change to cloudy grey/brown and a gentle reflux.[8] If it does not, gently warm the flask.
-
Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Grignard Formation: After the addition is complete, stir the mixture for 1-2 hours at room temperature to ensure full conversion.
-
Electrophilic Quench: Cool the resulting dark grey Grignard reagent to 0 °C. Add a solution of the electrophile (e.g., benzaldehyde, 0.9 eq) in anhydrous THF dropwise.
-
Workup & Purification: After the reaction is complete (monitor by TLC), quench with saturated aqueous NH₄Cl, and proceed with a standard aqueous workup and purification as described in Protocol 1.
Logical Relationship: Factors Affecting Sₙ2 Reaction Success
This diagram illustrates the key experimental variables and their interconnectedness.
Caption: Interplay of key parameters for Sₙ2 reaction optimization.
References
-
Reaction Chemistry & Engineering. Machine learning guided multi-objective optimization of a challenging lithium-halogen exchange reaction in flow. University of Cambridge. [Link]
-
University of California, Davis. The Grignard Reaction. [Link]
-
Alachem Co., Ltd. 4-Bromo-1,1,1,2,2-pentafluorobutane. [Link]
-
ResearchGate. Optimization of reaction conditions. [Link]
-
ChemRxiv. Automated Optimization under Dynamic Flow Conditions. [Link]
-
ResearchGate. Optimization of the reaction conditions a. [Link]
-
PubChem. 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane. [Link]
-
PubChem. 4-Bromo-1,1,1-trifluorobutane. [Link]
-
Chemistry LibreTexts. Radical reactions in practice. [Link]
-
Chemistry LibreTexts. Radical Reactions. [Link]
- Google Patents. WO2020193617A1 - Impact of trace elements in the grignard reaction.
-
Notables de la Ciencia. Radical Fluoroalkylation Reactions. [Link]
-
DigitalCommons@University of Nebraska - Lincoln. Low-Temperature Formation of Functionalized Grignard Reagents. [Link]
-
CP Lab Safety. 4-Bromo-1,1,1,2,2-pentafluorobutane, 95% Purity. [Link]
-
Master Organic Chemistry. Free Radical Reactions – Chlorination of Methane. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 52671-70-2 | 4-Bromo-1,1,1,2,2-pentafluorobutane - Alachem Co., Ltd. [alachem.co.jp]
- 4. 4-BROMO-1,1,1,2,2-PENTAFLUOROBUTANE | 52671-70-2 [sigmaaldrich.com]
- 5. 4-Bromo-1,1,1-trifluorobutane | C4H6BrF3 | CID 521006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Reactions with 4-Bromo-1,1,1,2,2-pentafluorobutane
Welcome to the technical support center for 4-Bromo-1,1,1,2,2-pentafluorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) regarding the use of this versatile fluorinated building block. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, thereby optimizing your synthetic outcomes.
Introduction: The Unique Reactivity of a Fluorinated Alkyl Bromide
4-Bromo-1,1,1,2,2-pentafluorobutane (C₄H₄BrF₅) is a valuable reagent for introducing the 1,1,1,2,2-pentafluorobutyl group into organic molecules. The presence of the electron-withdrawing pentafluoroethyl moiety significantly influences the reactivity of the C-Br bond, making it susceptible to both nucleophilic substitution and elimination reactions. Understanding the interplay of these reaction pathways is critical to achieving desired product outcomes and minimizing the formation of unwanted side products. This guide will delve into the common challenges encountered during reactions with this compound and provide actionable solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the formation of common side products and detailed protocols to minimize their occurrence.
Grignard Reagent Formation
Question 1: I am trying to form the Grignard reagent from 4-Bromo-1,1,1,2,2-pentafluorobutane, but I am getting a significant amount of a high-molecular-weight byproduct. What is it and how can I avoid it?
Answer:
The high-molecular-weight byproduct you are observing is likely the result of a Wurtz-type coupling reaction .[1][2] In this side reaction, the newly formed Grignard reagent, acting as a potent nucleophile, reacts with the starting alkyl bromide to form a dimer.
Causality: The formation of the Wurtz coupling product is often favored by high local concentrations of the alkyl halide and elevated temperatures. The Grignard reagent itself is a strong nucleophile and can displace the bromide from another molecule of the starting material.[3]
Side Product Profile:
| Side Product | Structure | Formation Pathway |
| Wurtz Coupling Product | C₄H₄F₅-C₄H₄F₅ | R-MgBr + R-Br → R-R + MgBr₂ |
| Unreacted Starting Material | C₄H₄BrF₅ | Incomplete reaction |
Troubleshooting Protocol to Minimize Wurtz Coupling:
-
Slow Addition: Add the 4-Bromo-1,1,1,2,2-pentafluorobutane solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This keeps the concentration of the alkyl bromide low in the reaction mixture, disfavoring the bimolecular coupling reaction.
-
Temperature Control: Maintain a moderate reaction temperature. While initiation may require gentle heating, avoid excessive temperatures that can accelerate the rate of the Wurtz coupling.
-
Highly Activated Magnesium: Use highly activated magnesium (e.g., Rieke magnesium or freshly crushed/filed turnings) to ensure a rapid initiation and consumption of the alkyl bromide, minimizing its availability for side reactions.[4]
-
Dilution: Conduct the reaction in a sufficient volume of anhydrous ether to maintain a low concentration of all reactants.
Question 2: My Grignard reaction is sluggish and I'm recovering a lot of starting material. What could be the issue?
Answer:
Difficulty in initiating and driving the Grignard reaction to completion with 4-Bromo-1,1,1,2,2-pentafluorobutane can be attributed to the passivating oxide layer on the magnesium surface and the inherent reactivity of the fluorinated alkyl bromide.
Causality: The magnesium surface is typically coated with a layer of magnesium oxide, which is unreactive. This layer must be disrupted for the reaction to begin.[5] Additionally, while the C-Br bond is the reactive site, the overall electronic properties of the molecule can influence the ease of Grignard formation.
Troubleshooting Protocol for Grignard Initiation and Completion:
-
Magnesium Activation:
-
Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings under an inert atmosphere using a glass rod to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in ether before adding the main substrate.[6] The ensuing reaction will clean the magnesium surface.
-
-
Initiation:
-
Add a small portion of the 4-Bromo-1,1,1,2,2-pentafluorobutane solution to the activated magnesium and gently warm the mixture until you observe the characteristic cloudiness and gentle reflux of the ether, indicating the reaction has started.
-
If initiation is still difficult, consider using an ultrasonic bath.
-
-
Drive to Completion:
-
After the initial exotherm subsides, you may need to apply gentle heating to maintain a steady reflux and ensure all the magnesium is consumed.
-
Nucleophilic Substitution vs. Elimination Reactions
Question 3: I am attempting a nucleophilic substitution on 4-Bromo-1,1,1,2,2-pentafluorobutane with a strong base like an alkoxide, but I am primarily isolating an alkene. Why is this happening?
Answer:
You are observing a classic case of competing elimination (E2) and substitution (Sₙ2) reactions . With a strong, sterically hindered base, elimination is often the major pathway. The product you are isolating is likely 3,3,4,4,4-pentafluorobut-1-ene .
Causality: The hydrogens on the carbon adjacent (β-position) to the bromine-bearing carbon are acidic enough to be removed by a strong base. This is an E2 (bimolecular elimination) reaction, which competes with the Sₙ2 (bimolecular nucleophilic substitution) pathway.[7] The choice between elimination and substitution is influenced by the nature of the nucleophile/base and the reaction conditions. Strong, bulky bases favor elimination, as they have more difficulty accessing the sterically shielded carbon for a backside attack (Sₙ2) and are more effective at abstracting a proton.
Side Product Profile:
| Reaction Type | Product | Structure |
| Elimination (E2) | 3,3,4,4,4-Pentafluorobut-1-ene | CF₃CF₂CH=CH₂ |
| Substitution (Sₙ2) | Desired Substitution Product | CF₃CF₂CH₂CH₂-Nu |
Troubleshooting Protocol to Favor Substitution over Elimination:
-
Choice of Nucleophile:
-
Use a less basic, but still potent, nucleophile. For example, if you are trying to introduce an oxygen functionality, consider using a carboxylate salt followed by hydrolysis or reduction, rather than a sterically hindered alkoxide.
-
For nitrogen nucleophiles, primary or secondary amines in the absence of a strong external base will primarily lead to substitution.
-
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF) which can enhance the nucleophilicity of anionic nucleophiles without promoting elimination as strongly as alcoholic solvents.
Question 4: In my dehydrobromination reaction, am I likely to see other isomeric alkenes?
Answer:
While 3,3,4,4,4-pentafluorobut-1-ene is the expected major product from the dehydrobromination of 4-Bromo-1,1,1,2,2-pentafluorobutane, the potential for isomeric byproducts exists, though they are generally minor.
Causality: Dehydrobromination involves the removal of a proton from a carbon atom adjacent (β) to the carbon bearing the bromine. In 4-Bromo-1,1,1,2,2-pentafluorobutane, there are two such β-hydrogens on the same carbon (C3). Removal of either of these leads to the same terminal alkene. Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene, would suggest that if there were hydrogens on C2, their removal would be competitive.[7] However, in this molecule, C2 is fully fluorinated. Therefore, elimination is directed to the formation of the terminal alkene. Isomerization of the product under harsh basic conditions is a remote possibility but not a primary concern under typical dehydrobromination conditions.
Protocol for Clean Dehydrobromination:
-
Choice of Base: Use a strong, non-nucleophilic base to ensure a clean elimination. Potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like THF or a strong amine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are excellent choices.
-
Temperature Control: The reaction is typically exothermic. Maintain a controlled temperature (e.g., 0 °C to room temperature) to avoid side reactions.
-
Anhydrous Conditions: Ensure your reaction is free of water, as this can interfere with the strong base.
References
-
Gawley, R. E., & Zhang, P. (2011). The Configurational Stability of Primary Grignard Reagents. Journal of Organic Chemistry, 76(15), 6035-6041. [Link]
-
Wurtz reaction. (2023). In Wikipedia. [Link]
-
Grokipedia. Wurtz reaction. [Link]
-
Can the Wurtz reaction be used with alkyl fluorides? (2017, April 15). Quora. [Link]
-
Grignard Reaction. (n.d.). [Link]
-
NS14. Stereochem in Elimination. (2023, January 22). Chemistry LibreTexts. [Link]
-
Grignard Reagent & Reactions: Organic Synthesis Guide. (n.d.). Studylib. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. [Link]
-
Elimination by the E2 mechanism. (2023, January 22). Chemistry LibreTexts. [Link]
-
Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. [Link]
-
Wurtz coupling : r/Chempros. (2025, July 8). Reddit. [Link]
-
Grignard and Organolithium Reagents. (2023, January 22). Chemistry LibreTexts. [Link]
-
1,2-addition reactions of Grignard reagents with various... (n.d.). ResearchGate. [Link]
-
UNIT-6 : ELIMINATION REACTIONS. (n.d.). [Link]
-
E2 and E1 Elimination Reactions of Cyclohexanes. (n.d.). Chemistry Steps. [Link]
-
Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring. (1991). PubMed. [Link]
-
Organolithium compounds, properties & structures. (n.d.). [Link]
-
11.7: Elimination Reactions- Zaitsev's Rule. (2024, March 24). Chemistry LibreTexts. [Link]
-
Organolithium reagent. (2023). In Wikipedia. [Link]
-
Preparative purification of tetrabromotetrachlorofluorescein and phloxine B by centrifugal counter-current chromatography. (1991). PubMed. [Link]
-
Tandem reactions involving organolithium reagents. A review. (2016, June 28). ResearchGate. [Link]
-
Organolithium reagents – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Copper‐Catalyzed Cross Coupling Reaction of Alkyl Bromides with (DMPU)2Zn(Rf)2 Reagent: A Method for the Synthesis of Perfluoroalkylated Compounds. (2024, October 27). ResearchGate. [Link]
-
GC-MS, GC-IMS, and E-Nose Analysis of Volatile Aroma Compounds in Wet-Marinated Fermented Golden Pomfret Prepared Using Different Cooking Methods. (2024, January 25). Semantic Scholar. [Link]
-
Chem 30A. (n.d.). [Link]
-
4-Bromo-1,1,2,2-tetrafluoro-3-iodobutane. (n.d.). PubChem. [Link]
-
1-Bromo-1,1,2,2-tetrafluorobutane. (n.d.). PubChem. [Link]
-
Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies. (2021, June 15). ResearchGate. [Link]
-
Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies. (2021, June 15). National Institutes of Health. [Link]
-
1-bromo-2-fluorobenzene reaction with magnesium and furan. (2016, April 6). Chemistry Stack Exchange. [Link]
-
1-Bromo-1,1,2,2-tetrafluoroethane. (n.d.). NIST WebBook. [Link]
Sources
Technical Support Center: Purification of 4-Bromo-1,1,1,2,2-pentafluorobutane Reaction Mixtures
Welcome to our dedicated technical support center for the purification of 4-Bromo-1,1,1,2,2-pentafluorobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile fluorinated building block. We provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Chemistry: Common Impurities and Their Origins
The successful purification of 4-Bromo-1,1,1,2,2-pentafluorobutane hinges on understanding the potential impurities that can arise during its synthesis. While specific impurities will vary based on the synthetic route, a common approach involves the radical addition of bromine to a fluorinated butene precursor. This process can lead to several classes of impurities.
A prevalent synthetic method involves the reaction of a suitable fluorinated precursor with a brominating agent. For instance, the synthesis of similar bromoalkanes, such as 1,4-dibromobutane from tetrahydrofuran (THF), suggests that unreacted starting materials and over-brominated species can be significant impurities.[1]
Potential Impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Over-brominated Byproducts: The reaction may not be perfectly selective, leading to the formation of di- or poly-brominated butanes.
-
Isomeric Impurities: Depending on the precursor and reaction conditions, structural isomers of the target molecule may be formed.
-
Acidic Residues: Many bromination reactions utilize acidic catalysts or generate acidic byproducts (e.g., HBr) that must be neutralized and removed.
-
Solvent Residues: The reaction solvent and any solvents used during the workup can be carried through into the crude product.
II. Purification Strategy: A Multi-Step Approach
A robust purification strategy for 4-Bromo-1,1,1,2,2-pentafluorobutane typically involves a sequence of washing, drying, and distillation. The following workflow provides a general framework that can be adapted to your specific reaction mixture.
Caption: General purification workflow for 4-Bromo-1,1,1,2,2-pentafluorobutane.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 4-Bromo-1,1,1,2,2-pentafluorobutane in a question-and-answer format.
A. Aqueous Work-up & Neutralization
Q1: My organic layer is cloudy or has an emulsion after washing. What should I do?
A1: Emulsion formation is a common issue, particularly when dealing with halogenated compounds.
-
Cause: Insufficient phase separation due to the formation of finely dispersed droplets. This can be exacerbated by vigorous shaking or the presence of surfactants.
-
Troubleshooting:
-
Patience: Allow the separation funnel to stand undisturbed for an extended period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separation funnel multiple times to mix the layers.
-
Filtration through Celite®: In stubborn cases, passing the mixture through a pad of Celite® can help to break the emulsion.
-
Q2: How do I know if I've added enough sodium bicarbonate to neutralize the acidic impurities?
A2: The neutralization of acidic byproducts is crucial to prevent potential degradation of the product during distillation.
-
Protocol: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture in a separation funnel.[2]
-
Indication of Neutralization: Initially, you will observe effervescence (release of CO₂ gas) as the bicarbonate reacts with the acid. Continue to add the bicarbonate solution portion-wise with gentle swirling until the effervescence ceases. This indicates that all the acid has been neutralized.
-
pH Check: After the effervescence stops, you can test the pH of the aqueous layer using pH paper. A pH of 7-8 confirms that the mixture is neutral or slightly basic.
B. Drying the Organic Layer
Q3: Which drying agent is best for 4-Bromo-1,1,1,2,2-pentafluorobutane, and how much should I use?
A3: Anhydrous magnesium sulfate (MgSO₄) is a good choice for drying solutions of bromofluoroalkanes due to its high efficiency and capacity for water.
-
Procedure:
-
After separating the organic layer, add a small amount of anhydrous MgSO₄ to the flask.
-
Swirl the flask. If the MgSO₄ clumps together at the bottom, it indicates that water is still present.
-
Continue adding small portions of MgSO₄ and swirling until some of the drying agent remains as a fine, free-flowing powder. This "snow globe" effect signifies that the solution is dry.
-
-
Rationale: Anhydrous salts like MgSO₄ absorb water to form hydrates, effectively removing it from the organic solvent.
C. Distillation
Q4: I'm not getting a clear separation during distillation. What could be the problem?
A4: Poor separation during distillation can be due to several factors.
-
Azeotrope Formation: Fluorinated compounds are known to form azeotropes (mixtures with a constant boiling point) with other components, which can make simple distillation ineffective.
-
Solution: If an azeotrope is suspected, fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) is recommended.[4] In some industrial settings, extractive distillation is used for separating complex fluorocarbon mixtures.
-
-
Inefficient Column: Ensure your distillation column is well-insulated to maintain a proper temperature gradient.
Q5: My product is decomposing in the distillation pot. How can I prevent this?
A5: Decomposition during distillation is often due to excessive heat or the presence of residual acids.
-
Ensure Complete Neutralization: As mentioned in Q2, it is critical to thoroughly neutralize any acidic impurities before distillation.
-
Vacuum Distillation: Distilling under reduced pressure will lower the boiling point of your compound, allowing for distillation at a lower temperature and minimizing thermal decomposition.
-
Use of a Stabilizer: In some cases, a small amount of a non-volatile, radical scavenger can be added to the distillation pot.
IV. Quality Control: Ensuring the Purity of Your Product
After purification, it is essential to verify the purity of your 4-Bromo-1,1,1,2,2-pentafluorobutane. Gas chromatography-mass spectrometry (GC-MS) is the ideal analytical technique for this purpose.
A. GC-MS Analysis Protocol
-
Sample Preparation: Prepare a dilute solution of your purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A standard GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is suitable.
-
Expected Results:
-
The gas chromatogram should show a single major peak corresponding to 4-Bromo-1,1,1,2,2-pentafluorobutane.
-
The mass spectrum of the main peak should be consistent with the molecular weight of the product (226.97 g/mol ) and exhibit the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and fragments containing bromine).[5]
-
Table 1: Suggested GC-MS Parameters
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Note: These are starting parameters and may require optimization for your specific instrument and sample.
B. Interpreting GC-MS Data for Impurities
-
Lower Boiling Impurities: Peaks eluting before the main product peak may correspond to unreacted starting materials or more volatile byproducts.
-
Higher Boiling Impurities: Peaks eluting after the main product peak are likely due to over-brominated or other higher molecular weight byproducts.
-
Mass Spectra of Impurities: The mass spectra of impurity peaks can provide valuable information about their structure. Look for characteristic fragmentation patterns and isotopic distributions.
V. References
-
LCGC. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]
-
ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-Bromo-1,1,1,2,2-pentafluorobutane, 95% Purity, C4H4BrF5, 1 gram. Retrieved from [Link]
-
Alachem Co., Ltd. (n.d.). 52671-70-2 | 4-Bromo-1,1,1,2,2-pentafluorobutane. Retrieved from [Link]
-
PubMed. (1999). Assay method for the perfluorooctyl bromide (perflubron) in rat blood by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. Retrieved from
-
Wikipedia. (n.d.). Sodium bicarbonate. Retrieved from [Link]
-
GM Chemical. (n.d.). 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol CAS 234443-21-1. Retrieved from [Link]
-
YouTube. (2019, November 17). Synthesis of 1,4-Dibromobutane from THF. Retrieved from [Link]
-
Gujarat Technological University. (n.d.). Impurity Profiling. Retrieved from [Link]
-
PubMed. (2010, June 15). Stability of sodium bicarbonate solutions in polyolefin bags. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of sodium bicarbonate solutions in polyolefin bags. Retrieved from [Link]
-
PubMed. (n.d.). Sodium bicarbonate alters protein stability and blood coagulability in a simulated Impella purge gap model. Retrieved from [Link]
-
PubMed Central. (n.d.). Stability of bicarbonate in normal saline: a technical report. Retrieved from [Link]
-
PubMed Central. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Perfluoroalkylation Reactions
Welcome to the technical support center for perfluoroalkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing perfluoroalkyl groups into organic molecules. Perfluoroalkylation is a powerful tool in medicinal chemistry and materials science, but achieving high yields can be challenging. This resource provides a structured approach to troubleshooting common issues, explaining the underlying chemical principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The following sections are organized in a question-and-answer format to directly address specific problems you may encounter. We will begin with the most common and fundamental issues and progress to more nuanced challenges.
Section 1: Initial Reaction Failure - Low to No Product Formation
Question 1: My perfluoroalkylation reaction shows no conversion of the starting material, or the yield is extremely low. What are the most likely causes?
Low to no product formation is a common starting point for troubleshooting. The issue often lies with the fundamental components of the reaction: the reagents, the atmosphere, or the reaction setup itself.
Potential Causes & Solutions:
-
Reagent Instability or Degradation: Perfluoroalkylating reagents, especially electrophilic ones, can be sensitive to moisture and temperature.[1][2]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly purchased reagents whenever possible. If you suspect the age or storage conditions of your reagent are a factor, consider purchasing a new batch. Check for any visual signs of decomposition (e.g., color change, clumping).
-
Ensure Anhydrous Conditions: Many perfluoroalkylation reactions are highly sensitive to moisture. Flame-dry your glassware and cool it under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Temperature Control: Some reagents decompose at elevated temperatures.[1] Ensure your reaction is not overheating, especially during exothermic steps.
-
-
-
Incompatible Functional Groups: Your starting material may contain functional groups that react with the perfluoroalkylating agent in a non-productive manner.[1] For example, unprotected nucleophilic groups like alcohols (-OH), amines (-NH₂), and thiols (-SH) can react with electrophilic perfluoroalkylating sources.[1][3]
-
Troubleshooting Steps:
-
Protect Sensitive Groups: Utilize standard protecting groups for incompatible functionalities (e.g., Boc for amines, TBS for alcohols).
-
Change Reagent Type: If protecting groups are not an option, consider switching from an electrophilic to a radical-based perfluoroalkylation method, which often exhibits greater functional group tolerance.[1][4]
-
-
-
Atmospheric Contamination: The presence of oxygen can be detrimental, particularly in radical-mediated reactions or those involving sensitive catalysts.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure a proper inert atmosphere is maintained throughout the reaction setup and duration. This can be achieved by thoroughly degassing the solvent and blanketing the reaction with nitrogen or argon.
-
Degassing Solvents: For photoredox or other radical reactions, it is crucial to degas the solvent to remove dissolved oxygen. This can be done by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.
-
-
Visualizing the Initial Troubleshooting Workflow
Caption: A simplified representation of a reductive quenching cycle in photoredox catalysis.
Section 4: Work-up and Purification Challenges
Question 4: My reaction seems to work, but I'm losing a lot of my product during work-up and purification. What can I do?
The unique properties of perfluoroalkylated compounds, such as their high lipophilicity and sometimes volatility, can make purification challenging. [5][6][7] Troubleshooting Purification:
-
Emulsion Formation during Extraction: The amphiphilic nature of some perfluoroalkylated products can lead to persistent emulsions during aqueous work-up.
-
Solutions:
-
Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength.
-
Filter the mixture through a pad of Celite.
-
Centrifuge the mixture to break the emulsion.
-
-
-
Co-elution during Chromatography: Perfluoroalkylated compounds can have similar polarities to their starting materials or byproducts, making separation by silica gel chromatography difficult.
-
Solutions:
-
Optimize Solvent System: Experiment with different solvent systems for your column. A small amount of a more polar solvent can sometimes improve separation.
-
Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel.
-
Fluorinated Solvents: In some cases, using a fluorous solid-phase extraction (F-SPE) can be highly effective. [8]
-
-
-
Product Volatility: Some smaller perfluoroalkylated molecules can be volatile, leading to loss of product during solvent removal under reduced pressure.
-
Solutions:
-
Avoid using high vacuum or excessive heat when concentrating your product.
-
Use a cold trap to recover any volatilized product.
-
Consider alternative purification methods like crystallization or distillation if applicable.
-
-
Section 5: Advanced Troubleshooting - Mechanistic Considerations
Question 5: I've tried all the basic troubleshooting steps, but my yield is still not satisfactory. What are some more advanced, mechanistically-driven approaches I can take?
When standard optimizations fail, a deeper look at the reaction mechanism can provide valuable insights.
-
Radical vs. Ionic Pathways: Many perfluoroalkylation reagents can react through either radical or ionic pathways depending on the reaction conditions. [4][9]For example, some electrophilic trifluoromethylating reagents can undergo single-electron transfer (SET) to generate a trifluoromethyl radical. [4][9] * Mechanistic Probes:
- Radical Traps: Add a radical scavenger like TEMPO to your reaction. If the reaction is inhibited, it suggests a radical mechanism is at play.
- Light/Dark Experiments: For reactions that might be initiated by light, running the reaction in the dark can help determine if a photoinduced process is occurring.
-
Understanding Catalyst Speciation and Deactivation: In transition-metal-catalyzed reactions, the active catalytic species may not be what you initially add to the flask. The catalyst can also be converted into inactive forms during the reaction. [10][11][12] * Troubleshooting:
- Pre-catalyst Activation: Some catalyst precursors require an activation step. Ensure your protocol includes this if necessary.
- Ligand Degradation: The phosphine ligands often used in cross-coupling reactions can be susceptible to oxidation or other degradation pathways. [10]Consider using more robust ligands or running the reaction under strictly anaerobic conditions.
References
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Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation. ACS Organic & Inorganic Au. Available at: [Link]
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Electrophilic Perfluoroalkylating Agents. Chemical Reviews. Available at: [Link]
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Perfluoroalkylation Reactions by Electron Donor‐Acceptor Complexes. ChemPhotoChem. Available at: [Link]
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The New Age of Electrophilic Perfluoroalkylation Reactions. Request PDF. Available at: [Link]
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Aromatic radical perfluoroalkylation reactions. Canadian Science Publishing. Available at: [Link]
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Photocatalytic fluoroalkylation reactions of organic compounds. SciSpace. Available at: [Link]
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Visible Light–Induced (Per)fluoroalkylation by Photoredox Catalysis. Request PDF. Available at: [Link]
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Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. Available at: [Link]
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Per‐ and poly‐fluoroalkyl substances removal in multi‐barrier advanced water purification system for indirect potable reuse. Wiley Online Library. Available at: [Link]
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ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. ResearchGate. Available at: [Link]
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Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Semantic Scholar. Available at: [Link]
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Remediation of water from per-/poly-fluoroalkyl substances (PFAS) – Challenges and perspectives. Request PDF. Available at: [Link]
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The synthesis and stability of some perfluoroalkl- and perfluoroalkylene-1,2,4- and 1,3,4-oxadiazoles. Sci-Hub. Available at: [Link]
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Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors. Thieme Gruppe. Available at: [Link]
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Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. PMC. Available at: [Link]
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Trifluoromethylation. Wikipedia. Available at: [Link]
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Perfluoroalkylated Arsoranide Salts: Syntheses and Structural Insights. Inorganic Chemistry. Available at: [Link]
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Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. Available at: [Link]
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Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry. Request PDF. Available at: [Link]
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Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]
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Challenges of aqueous per- and polyfluoroalkyl substances (PFASs) and their foreseeable removal strategies. PubMed. Available at: [Link]
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Catalysis for Fluorination and Trifluoromethylation. PMC. Available at: [Link]
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Progress in copper-catalyzed trifluoromethylation. Beilstein Journals. Available at: [Link]
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Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors. ResearchGate. Available at: [Link]
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Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox Catalysis. ChemRxiv. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
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Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. Available at: [Link]
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Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]
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Impact of β-Perfluoroalkyl Substitution of Proline on the Proteolytic Stability of Its Peptide Derivatives. Request PDF. Available at: [Link]
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Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters. Available at: [Link]
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Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. MDPI. Available at: [Link]
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Perfluoroalkylated Arsoranide Salts: Syntheses and Structural Insights. Inorganic Chemistry. Available at: [Link]
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Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. RSC Sustainability. Available at: [Link]
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Challenges of scaling up chemical processes (based on real life experiences). ScienceDirect. Available at: [Link]
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What are some common causes of low reaction yields? Reddit. Available at: [Link]
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6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
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Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC. Available at: [Link]
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Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
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Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
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A visible-light-promoted perfluoroalkylation/cyclization cascade towards perfluoroalkyl-substituted iminoisobenzofurans using the EDA complex. ResearchGate. Available at: [Link]
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Technical Support Center: Managing Exothermic Reactions with 4-Bromo-1,1,1,2,2-pentafluorobutane
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the safe and efficient management of highly energetic chemical reactions. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the challenges of controlling exothermic events. Our focus is on the practical application of 4-Bromo-1,1,1,2,2-pentafluorobutane as a tool for thermal management, ensuring both the safety of your experiments and the integrity of your results. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your laboratory.
Section 1: Core Principles of Exothermic Reaction Management
An exothermic reaction releases energy, typically as heat, into its surroundings.[1][2] While many reactions are mildly exothermic, some can release heat so rapidly that the reaction temperature accelerates, leading to a dangerous condition known as thermal runaway.[3][4] This occurs when the rate of heat generation surpasses the rate of heat removal, creating a positive feedback loop that can result in loss of containment, explosion, and the formation of hazardous byproducts.[3][5][6]
The key to safe management is to either control the reaction rate or enhance the heat removal capacity of the system.[7] This is where the choice of solvent and heat transfer fluid becomes critical.
Understanding Your Reaction's Thermal Profile
Before attempting to manage an exotherm, you must first quantify it. Reaction calorimetry is an essential technique for measuring the heat released or absorbed during a chemical process.[8][9] This data allows you to determine critical safety parameters:
-
Heat of Reaction (ΔHr): The total energy released per mole of limiting reactant.[8][10]
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if the reaction were to proceed with no heat loss to the surroundings.[7][8] This represents the worst-case scenario.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor could reach in a cooling failure scenario.
Diagram: The Vicious Cycle of Thermal Runaway
Caption: A diagram illustrating the positive feedback loop of a thermal runaway event.
Section 2: The Role of 4-Bromo-1,1,1,2,2-pentafluorobutane
4-Bromo-1,1,1,2,2-pentafluorobutane is a dense, non-flammable, and chemically inert fluorinated compound. While detailed thermophysical data is not widely published, we can infer its utility by examining its structure and comparing it to similar, well-characterized fluorocarbons like 1,1,1,3,3-pentafluorobutane (HFC-365mfc), which is used as a heat exchange fluid.[11] Its high molecular weight and the presence of heavy bromine and fluorine atoms suggest a high boiling point and high density, making it an excellent candidate for thermal management applications.
Table 1: Key Properties of 4-Bromo-1,1,1,2,2-pentafluorobutane
| Property | Value | Source |
| CAS Number | 52671-70-2 | [12][13] |
| Molecular Formula | C4H4BrF5 | [12][13] |
| Molecular Weight | 226.97 g/mol | [12][13] |
| Physical Form | Liquid | [14] |
| Purity | ≥95% | [13][14] |
Key Advantages:
-
High Density: Facilitates efficient heat transfer through natural convection and provides a larger thermal mass.
-
Chemical Inertness: Fluorinated compounds are generally non-reactive, preventing unwanted side reactions with sensitive reagents.
-
High Boiling Point (Inferred): A high boiling point allows reactions to be run at higher temperatures without pressurization and provides a wide operating window for heat removal. It acts as a thermal ballast, absorbing significant energy before boiling.
Section 3: Troubleshooting Guide for Exothermic Reactions
This section addresses common issues encountered during the execution of energetic reactions and proposes solutions centered on the use of 4-Bromo-1,1,1,2,2-pentafluorobutane.
| Problem / Symptom | Potential Cause(s) | Recommended Action / Solution |
| Temperature Overshoots Setpoint During Reagent Addition | 1. Reagent addition is too fast. 2. Insufficient cooling capacity. 3. Poor heat transfer from reaction mass to the jacket. | 1. Procedural Control: Reduce the addition rate of the limiting reagent. This is the primary method for controlling heat generation.[3][15] 2. Solvent Choice: Use 4-Bromo-1,1,1,2,2-pentafluorobutane as a co-solvent or the primary solvent. Its high heat capacity will absorb thermal spikes more effectively than lower molecular weight solvents. 3. Improve Heat Transfer: Ensure adequate stirring to prevent localized hot spots and improve contact with the reactor wall.[7] |
| Localized Boiling or "Hot Spots" Observed | 1. Inadequate mixing or high viscosity. 2. Reaction is proceeding faster in one area of the reactor. | 1. Optimize Agitation: Increase the stirring rate or change the impeller design to ensure homogeneity.[7] 2. Dilution: Diluting the reaction mixture with an inert, high-boiling solvent like 4-Bromo-1,1,1,2,2-pentafluorobutane will moderate the reaction rate and improve heat distribution.[16] |
| Pressure Buildup in a Sealed Reactor | 1. Reaction temperature has exceeded the solvent's boiling point. 2. Gaseous byproducts are being generated. | 1. Utilize High-Boiling Solvent: Switching to 4-Bromo-1,1,1,2,2-pentafluorobutane can provide a sufficient temperature margin to prevent boiling. 2. Reaction Characterization: Use reaction calorimetry with a pressure sensor to quantify gas generation.[8] If significant off-gassing occurs, a semi-batch or continuous flow process may be safer. |
| Difficulty Controlling Exotherm During Scale-Up | 1. The surface-area-to-volume ratio decreases upon scale-up, reducing relative cooling efficiency.[5][15] 2. Mixing becomes less efficient at larger scales.[7] | 1. External Cooling Loop: Use 4-Bromo-1,1,1,2,2-pentafluorobutane as a heat transfer fluid in an external heat exchanger loop for more aggressive cooling. 2. Semi-Batch Operation: Control the reaction by limiting the feed rate of one reactant, ensuring the cooling system can always handle the heat being generated.[15] 3. Re-evaluate Solvent: A higher boiling point, higher heat capacity solvent like 4-Bromo-1,1,1,2,2-pentafluorobutane may be necessary at scale even if it wasn't required in the lab. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when handling 4-Bromo-1,1,1,2,2-pentafluorobutane? A1: According to safety data, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[14][17] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] Store containers tightly closed in a well-ventilated area.[17]
Q2: How do I determine the right amount of 4-Bromo-1,1,1,2,2-pentafluorobutane to use as a thermal ballast? A2: This must be determined experimentally. The first step is to measure the heat of your reaction (ΔHr) using reaction calorimetry.[8][10] With this value and the specific heat capacity of your reaction mixture (which can be estimated or measured), you can calculate the adiabatic temperature rise (ΔTad).[7][8] You can then calculate the mass of 4-Bromo-1,1,1,2,2-pentafluorobutane needed to absorb a significant portion of that energy and keep the MTSR within the safe operating limits of your equipment.
Q3: Can 4-Bromo-1,1,1,2,2-pentafluorobutane be used as a heat transfer fluid in the reactor jacket? A3: Yes, this is a prime application. Its presumed high boiling point, low flammability, and good thermal stability make it suitable for use in circulators and reactor jackets to provide precise and responsive temperature control, especially when compared to lower-boiling silicone oils or glycols.
Q4: My reaction is extremely fast and energetic (e.g., a nitration). Is a high-boiling solvent enough? A4: For extremely rapid, highly exothermic reactions, relying solely on a solvent's heat capacity is insufficient. This is a "reaction-rate controlled" scenario. The safest approach is a semi-batch process where the energetic reagent is added slowly, ensuring that the rate of heat generation never exceeds the cooling capacity of the reactor.[3][15] In this case, 4-Bromo-1,1,1,2,2-pentafluorobutane serves as an excellent high-boiling medium to absorb the heat as it is generated, providing a critical layer of safety. For such processes, transitioning to a continuous flow reactor should also be considered, as they offer vastly superior heat transfer and safety profiles.[3][16]
Section 5: Experimental Protocol - Determining Heat of Reaction via Heat Flow Calorimetry
This protocol outlines a generalized procedure for determining the heat of reaction, a foundational step in safely managing any exothermic process. This method validates the safety parameters for your experiment.
Diagram: Heat Flow Calorimetry Workflow
Caption: A workflow diagram for determining reaction enthalpy using a heat flow calorimeter.
Methodology:
-
System Setup: The reaction is conducted in a jacketed reactor where the temperature of the heat transfer fluid in the jacket (Tj) is controlled by a circulator. Temperature probes are placed in both the reaction mass (Tr) and the jacket.
-
Calibration (Pre-Reaction):
-
Charge the reactor with the solvent (e.g., 4-Bromo-1,1,1,2,2-pentafluorobutane) and the non-limiting reactant.
-
Allow the system to reach thermal equilibrium at the desired reaction temperature.
-
Apply a known amount of heat to the reactor using a calibrated electrical heater for a set duration.
-
Measure the temperature difference between the reactor and the jacket (Tr - Tj).
-
Calculate the overall heat transfer coefficient (UA) from this data. This value quantifies how efficiently heat moves from the reactor to the jacket.[18]
-
-
Reaction Execution:
-
Begin adding the limiting reagent at a slow, controlled rate via a syringe pump.
-
Continuously record Tr and Tj throughout the addition and for a period afterward to ensure the reaction has gone to completion.
-
-
Data Analysis:
-
The heat flow (q) at any given moment is calculated using the equation: q = UA(Tr - Tj) .
-
Integrate the heat flow over the duration of the reaction to find the total heat released (Q).
-
Divide the total heat (Q) by the number of moles of the limiting reagent to determine the molar heat of reaction (ΔHr) in kJ/mol.[18]
-
-
Post-Calibration: Perform a second calibration pulse after the reaction is complete to account for any changes in viscosity or volume that might affect the UA value.[18]
This self-validating system, with its pre- and post-calibration steps, ensures that the thermal data you acquire is accurate and reliable for making critical safety and scale-up decisions.
References
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Title: Determination of Reaction Heat: A Comparison of Measurement and Estimation Techniques Source: Organic Process Research & Development URL: [Link]
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Title: Reaction Calorimetry - Prime Process Safety Center Source: Prime Process Safety Center URL: [Link]
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Title: Reaction calorimeter - Wikipedia Source: Wikipedia URL: [Link]
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Title: Control Strategies For Managing Exothermic Reactions In Flow Source: Patsnap Eureka URL: [Link]
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Title: Working with Exothermic Reactions during Lab and Scale up Source: Amar Equipment URL: [Link]
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Title: Heats of Reactions and Calorimetry Source: Chemistry LibreTexts URL: [Link]
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Title: How To Calculate Heat Reaction Source: Trumonytechs URL: [Link]
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Title: Heat of Reaction Chemistry Tutorial Source: ausetute.com.au URL: [Link]
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Title: Calorimetry Source: University of North Carolina URL: [Link]
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Title: Information on the Reaction Calorimetry application Source: Syrris URL: [Link]
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Title: Handling Reaction Exotherms – A Continuous Approach Source: Chemical Industry Journal URL: [Link]
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Title: 5.2 Calorimetry - Chemistry 2e Source: OpenStax URL: [Link]
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Title: 11.5: Reaction Calorimetry Source: Chemistry LibreTexts URL: [Link]
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Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes Source: ACS Publications URL: [Link]
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Title: How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way Source: Fauske & Associates URL: [Link]
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Title: Managing Excessive Heat in Exothermic Chemical Reactions Source: ResearchGate URL: [Link]
-
Title: 52671-70-2 | 4-Bromo-1,1,1,2,2-pentafluorobutane Source: Alachem Co., Ltd. URL: [Link]
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Title: Exothermic Reactions Explained Source: The Chemistry Blog URL: [Link]
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Title: Exothermic Reactions: Its Energy Release and Applications Source: Advances in Chemical Engineering and Science URL: [Link]
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Title: What Is Thermal Runaway? Common Causes and How to Prevent It Source: Emtez URL: [Link]
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Title: 4-Bromo-1,1,2-trifluorobut-1-ene Source: PubChem URL: [Link]
-
Title: Thermal Runaway Source: Mitsubishi Electric URL: [Link]
-
Title: How to deal with thermal runaway of power lithium-ion battery Source: KBC URL: [Link]
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Title: What happens during thermal runaway and how can you stop it? Source: YouTube URL: [Link]
-
Title: 4-Bromo-1,1,1,2,2-pentafluorobutane, 95% Purity, C4H4BrF5, 1 gram Source: CP Lab Safety URL: [Link]
-
Title: 4-Bromo-1,1,1-trifluorobutane Source: PubChem URL: [Link]
-
Title: 1-Bromo-1,1,2,2-tetrafluorobutane Source: PubChem URL: [Link]
-
Title: Chemical Properties of 1,1,1,3,3-pentafluorobutane Source: Cheméo URL: [Link]
-
Title: Butane, 1,1,1,3,3-pentafluoro- Source: NIST WebBook URL: [Link]
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Technical Support Center: Improving the Regioselectivity of Reactions with Fluorinated Alkyl Bromides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for controlling and improving the regioselectivity of reactions involving fluorinated alkyl bromides. The unique electronic properties imparted by fluorine atoms present distinct challenges and opportunities in synthetic chemistry. This resource is designed to help you navigate these complexities and achieve your desired synthetic outcomes.
Section 1: Fundamental Principles Governing Regioselectivity
The high electronegativity of fluorine creates a strong inductive electron-withdrawing effect (-I), profoundly influencing the reactivity of adjacent carbon centers and bonds. Understanding these foundational principles is the first step toward troubleshooting and optimizing your reactions.
-
Electronic Effects on C-Br and C-H Bonds: The C-F bond is the strongest single bond to carbon, making it exceptionally stable. However, the presence of fluorine atoms alters the properties of neighboring bonds. The electron density at the carbon atom attached to bromine is reduced, making it more electrophilic. Simultaneously, the acidity of protons on carbons alpha and beta to the fluorinated center is increased, creating a delicate balance between competing reaction pathways.
-
Competing Reaction Pathways: Unlike their non-fluorinated analogs, fluorinated alkyl bromides are often at a crossroads of multiple potential reaction mechanisms.
-
Nucleophilic Substitution (SN2) vs. Elimination (E2): This is the most common competition. The increased acidity of β-hydrogens due to fluorine's inductive effect can significantly accelerate the E2 pathway, even with moderately basic nucleophiles.[1][2] The outcome is highly sensitive to steric hindrance, the nature of the nucleophile, and the solvent system.[3][4]
-
Radical Reactions: Radical-mediated pathways offer a powerful alternative to ionic reactions, often providing complementary and superior regioselectivity. These reactions proceed via halogen atom abstraction to form an alkyl radical, which can then be trapped. Modern methods, particularly those involving photocatalysis, allow these reactions to occur under exceptionally mild conditions.[5][6][7]
-
Transition-Metal Catalysis: The use of transition metals can override the innate reactivity of the substrate. Through mechanisms like oxidative addition and reductive elimination, catalysts can direct bond formation to specific sites, although challenges like β-fluoride elimination must be managed.[8][9]
-
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with fluorinated alkyl bromides.
Q1: Why am I observing a significant amount of elimination (E2) product instead of my desired nucleophilic substitution (SN2) product? A: This is a classic challenge. The strong electron-withdrawing nature of fluorine makes the β-protons on your alkyl bromide more acidic and thus more susceptible to abstraction by a base. If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), the E2 pathway is often favored.[1][2][3] To favor SN2, consider using a less basic, highly nucleophilic reagent in a polar aprotic solvent like DMSO or DMF, which enhances nucleophilicity without solvating the nucleophile as strongly as protic solvents.[10]
Q2: My ionic reaction pathways are failing. How can I leverage a radical-mediated reaction to achieve a different regioselectivity? A: Shifting to a radical mechanism is an excellent strategy when ionic pathways give poor regioselectivity. Radical reactions are initiated by creating a radical species that abstracts the bromine atom from your substrate. This can be achieved through:
-
Chemical Initiation: Using radical initiators like AIBN with a hydrogen or silyl radical source. Silyl radicals, for instance, show excellent kinetic selectivity for C-Br bonds.[7][11]
-
Photocatalysis: This modern approach uses a photocatalyst (based on Iridium, Ruthenium, or organic dyes) that, upon excitation by visible light, can mediate a single-electron transfer (SET) to your alkyl bromide, generating a radical under very mild conditions.[5][6] This method often provides access to unique reactivity and selectivity.
Q3: My reaction is not regioselective, yielding a mixture of isomers. What are the primary factors I should investigate? A: A lack of selectivity points to a breakdown in mechanistic control. The first step is to systematically analyze your reaction conditions.
-
Temperature: Lowering the temperature often increases selectivity by favoring the pathway with the lower activation energy.
-
Solvent: The polarity and protic/aprotic nature of the solvent can dramatically shift the balance between ionic pathways like SN2 and E2.[1][12]
-
Reagent Choice: The steric bulk and basicity of your nucleophile are critical. A large, bulky base will almost always favor elimination.[3]
-
Consider Directing Groups: If the substrate's intrinsic reactivity cannot be controlled, installing a temporary directing group can force the reaction to occur at a specific site.[13][14]
Q4: I am struggling to form a Grignard reagent from my perfluoroalkyl bromide. What is going wrong? A: The formation of Grignard reagents with highly fluorinated, particularly perfluorinated, alkyl bromides is notoriously difficult.[15][16] The high electronegativity of the fluoroalkyl group destabilizes the partial negative charge on the carbon adjacent to magnesium. This can lead to a failure of reagent formation or rapid decomposition. Instead of direct formation, consider alternative strategies such as metal-halogen exchange with a simpler Grignard reagent (e.g., i-PrMgBr) or using transition-metal-catalyzed cross-coupling reactions with organozinc or other organometallic reagents, which are often more robust.[9][17]
Section 3: Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and solving common regioselectivity problems.
Problem 1: Poor Regioselectivity in Nucleophilic Substitution (Low SN2:E2 Ratio)
-
Probable Cause: The reaction conditions (solvent, nucleophile, temperature) favor the competing E2 elimination pathway. Fluorine's inductive effect enhances the acidity of β-protons, making this a low-energy pathway.[1][2]
-
Suggested Solutions:
-
Modify the Nucleophile/Base System: Switch to a nucleophile with a higher nucleophilicity-to-basicity ratio. For example, replace sodium ethoxide (strong base) with sodium azide or sodium iodide (good nucleophiles, weak bases).
-
Optimize the Solvent: Polar aprotic solvents (DMSO, DMF, Acetonitrile) are generally superior for SN2 reactions as they solvate the cation but leave the anion "naked" and highly reactive.[10] Protic solvents (water, alcohols) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially favoring E2.
-
Lower the Reaction Temperature: SN2 reactions often have a lower activation energy than E2 reactions. Reducing the temperature can therefore increase the proportion of the SN2 product.
-
Use Additives: The addition of certain alcohols or diols can selectively solvate the fluoride ion (or other nucleophile), suppressing the E2 pathway and favoring SN2.[12]
-
Table 1: General Solvent Effects on SN2 vs. E2 Pathways
| Solvent Type | Examples | Effect on Nucleophile | Favored Pathway | Rationale |
| Polar Protic | Water, Ethanol | Weakens | E2 (often) | Solvates and stabilizes the nucleophile, reducing its reactivity. Can assist in leaving group departure. |
| Polar Aprotic | DMSO, DMF, MeCN | Enhances | SN2 (often) | Solvates the counter-ion but not the nucleophile, increasing its effective strength.[10] |
| Nonpolar | Hexane, Toluene | Lowers solubility/rate | Neither | Generally poor solvents for ionic reactions involving charged nucleophiles. |
Problem 2: Lack of Regioselectivity in a Radical Halogenation Reaction
-
Probable Cause: The radical generated is too high in energy and therefore unselective, reacting with the most accessible C-H or C-Br bond rather than the thermodynamically weakest one.
-
Suggested Solutions:
-
Switch to a More Selective Radical Process: If using radical halogenation, bromine radicals are significantly more selective than chlorine radicals due to the relative energetics of the hydrogen abstraction step.[18]
-
Employ a Photocatalytic Strategy: Photocatalysis offers exquisite control. By tuning the photocatalyst and additives, you can generate radicals under mild conditions that participate in highly selective chain processes. For example, silyl radical-mediated processes initiated by light and a photosensitizer show remarkable selectivity for C-Br abstraction even in the presence of weaker bonds.[7][11][19]
-
Use a Transition Metal Catalyst: Certain copper or palladium complexes can mediate radical-type transformations with high regiocontrol, often dictated by the coordination of the substrate to the metal center.
-
Problem 3: Failure or Low Yield in Transition-Metal Catalyzed Cross-Coupling
-
Probable Cause: A common failure mode is β-fluoride elimination . After oxidative addition of the fluorinated alkyl bromide to the metal center (e.g., Ni, Pd), the resulting intermediate can decompose by eliminating a fluoride ion and forming an alkene, which poisons the catalyst.[9]
-
Suggested Solutions:
-
Ligand Selection is Critical: The choice of ligand coordinated to the metal center is paramount. Bulky, electron-donating ligands can often stabilize the metal-alkyl intermediate and sterically disfavor the conformation required for β-fluoride elimination. For nickel-catalyzed couplings, Pybox ligands have proven effective.[9]
-
Change the Metal: Different transition metals have different propensities for β-hydride or β-fluoride elimination. If a palladium catalyst is failing, a nickel- or copper-based system may offer a different reactivity profile.
-
Use a Different Organometallic Partner: The nature of the nucleophilic partner matters. Organozinc reagents are often well-behaved in these couplings and are compatible with a wide range of functional groups.[9]
-
Section 4: Visualizations and Workflows
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Diagram 2: SN2 vs. E2 Competition at a Fluorinated Carbon
Caption: Competing SN2 and E2 transition states for a fluorinated alkyl bromide.
Section 5: Key Experimental Protocols
The following protocols are generalized procedures. Always consult the original literature and perform appropriate safety assessments before conducting any experiment.
Protocol 1: General Procedure for Silyl Radical-Mediated Fluorination of an Alkyl Bromide
This protocol is adapted from methodologies developed for open-shell fluorination.[7][11][19]
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the fluorinated alkyl bromide (1.0 equiv.), N-Fluorobenzenesulfonimide (NFSI, 2.0 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Reagent Addition: Add tris(trimethylsilyl)silanol ((TMS)₃SiOH, 1.5 equiv.) followed by the photosensitizer (e.g., benzophenone, 5 mol%).
-
Solvent and Degassing: Add a degassed 1:1 mixture of acetonitrile and water to achieve a final substrate concentration of 0.1 M. The mixture should be sparged with an inert gas (argon or nitrogen) for 15 minutes.
-
Reaction: Seal the vial and place it in front of a blue LED lamp (e.g., 40 W, 450 nm), ensuring cooling with a fan to maintain room temperature.
-
Monitoring and Workup: Stir the reaction vigorously and monitor by TLC or GC-MS. Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired fluoroalkane.
Protocol 2: General Procedure for a Photocatalytic C-F Alkylation
This protocol is based on modern photocatalytic methods for C-C bond formation.[20][21]
-
Preparation: In a glovebox, add the perfluoroarene (1.0 equiv.), the alkyl radical precursor (e.g., an alkyl silicate or borate salt, 1.5 equiv.), and the photocatalyst (e.g., Ir(p-CF₃-ppy)₃, 1-2 mol%) to a reaction vial with a stir bar.
-
Solvent Addition: Add anhydrous, degassed DMF or DMSO to achieve a final substrate concentration of 0.05-0.1 M.
-
Reaction Setup: Seal the vial with a septum, remove it from the glovebox, and place it in a photoreactor equipped with blue LED strips. Ensure the setup is cooled with a fan to keep the reaction at or near room temperature.
-
Irradiation: Irradiate the reaction mixture with vigorous stirring for 18-36 hours or until starting material is consumed as monitored by an appropriate analytical technique (GC-MS, LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with water and extract several times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the alkylated product.
References
-
A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Journal of Organic Chemistry. Available at: [Link]
-
Get the F Out! C-F Bond Functionalization. Baran Lab, Scripps Research. Available at: [Link]
-
Dual C-F, C-H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls. PubMed. Available at: [Link]
-
Dual C–F, C–H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls. Journal of the American Chemical Society. Available at: [Link]
-
New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. JACS Au. Available at: [Link]
-
S N 2 versus E2 reactions in a complex microsolvated environment: theoretical analysis of the equilibrium and activation steps of a nucleophilic fluorination. PubMed. Available at: [Link]
-
Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. Macmillan Group, Princeton University. Available at: [Link]
-
Palladium-Catalyzed C2-Regioselective Perfluoroalkylation of the Free (NH)-Heteroarenes. Journal of Organic Chemistry. Available at: [Link]
-
How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. ACS Publications. Available at: [Link]
-
Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18-Crown-6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. PubMed. Available at: [Link]
-
SN2 vs E2. Chemistry Steps. Available at: [Link]
-
Controlling the regioselectivity of the bromolactonization reaction in HFIP. RSC Publishing. Available at: [Link]
-
Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. ResearchGate. Available at: [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]
-
How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. ResearchGate. Available at: [Link]
-
Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic substitution reactions with nucleophilic fluorinating reagents. ResearchGate. Available at: [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. Available at: [Link]
-
Regioselective Terminal Bromination of Fluorinated Oligophenylenes. ResearchGate. Available at: [Link]
-
Selectivity in Radical Halogenation with Fluorine and Bromine. Chemistry LibreTexts. Available at: [Link]
-
Nickel-catalyzed regiodivergent hydrosilylation of α-(fluoroalkyl)styrenes without defluorination. PubMed Central. Available at: [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing. Available at: [Link]
-
Rational Design of Fluoroalkylated Transition Metal Complexes for Fluoroalkylation Reactions. Lehigh Preserve. Available at: [Link]
-
Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. PubMed Central. Available at: [Link]
-
Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes. National Institutes of Health. Available at: [Link]
-
Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. PubMed. Available at: [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. Available at: [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Available at: [Link]
-
Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. ResearchGate. Available at: [Link]
- Clean generation of a fluoroaryl grignard reagent. Google Patents.
-
Grignard reagent formation. Elsevier. Available at: [Link]
-
Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds that Bear a Perfluoroalkyl Substituent. National Institutes of Health. Available at: [Link]
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- 9. Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds that Bear a Perfluoroalkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pubs.acs.org [pubs.acs.org]
"degradation pathways of 4-Bromo-1,1,1,2,2-pentafluorobutane under basic conditions"
Introduction for the Researcher
Welcome to the technical support guide for handling 4-Bromo-1,1,1,2,2-pentafluorobutane. This molecule possesses a unique reactivity profile due to the presence of both a labile carbon-bromine bond and a chemically robust pentafluoroethyl group. Understanding its behavior under basic conditions is critical for predicting reaction outcomes, optimizing synthetic routes, and troubleshooting unexpected results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab. We will explore the competing degradation pathways—nucleophilic substitution (Sₙ2) and elimination (E2)—and provide the practical insights needed to control them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-Bromo-1,1,1,2,2-pentafluorobutane when treated with a base?
Under basic conditions, 4-Bromo-1,1,1,2,2-pentafluorobutane primarily undergoes two competing reactions:
-
E2 Elimination (Dehydrohalogenation): The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the formation of an alkene: 1,1,1,2,2-pentafluoro-3-butene . This is often the major pathway, especially under strong basic conditions in an alcoholic solvent.[1][2]
-
Sₙ2 Nucleophilic Substitution: The base (specifically, the hydroxide ion in aqueous solutions) acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the bromine. This displaces the bromide ion and results in the formation of an alcohol: 4,4,5,5,5-pentafluorobutan-1-ol .[3][4]
The prevalence of one pathway over the other is highly dependent on the experimental conditions.[5][6]
Sources
- 1. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 2. youtube.com [youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. sodium hydroxide hydrolysis of haloalkanes halogenoalkanes reaction progress profile transition state activated complex reactivity trend of carbon-halogen bond alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
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- 6. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Catalyst Deactivation in Cross-Coupling with 4-Bromo-1,1,1,2,2-pentafluorobutane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges associated with catalyst deactivation when performing cross-coupling reactions with the fluorinated building block, 4-Bromo-1,1,1,2,2-pentafluorobutane. The unique electronic properties of the pentafluorobutyl group can introduce complexities not always encountered with simpler alkyl halides, leading to catalyst poisoning and diminished reaction yields.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the successful synthesis of your target molecules.
Part 1: Troubleshooting Guide - Diagnosing and Remediating Catalyst Deactivation
Catalyst deactivation is a frequent impediment in cross-coupling reactions, manifesting as low yields, incomplete conversion, or the formation of undesired byproducts.[1] When working with 4-Bromo-1,1,1,2,2-pentafluorobutane, the potential for catalyst deactivation is heightened due to the presence of the electron-withdrawing pentafluorobutyl group and the potential for fluoride-mediated pathways.
Issue 1: Low to No Product Yield with Visible Catalyst Precipitation (Palladium Black)
Symptom: The reaction mixture turns black, and analysis shows a significant amount of unreacted starting material. This is a classic sign of palladium catalyst aggregation and precipitation, rendering it inactive.[1]
Potential Causes & Solutions:
-
A. Inefficient Pre-catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[2][3]
-
Solution: Employ a more reliable Pd(0) source like Pd(PPh₃)₄ or utilize modern precatalysts such as the Buchwald G3 palladacycles. If using a Pd(II) salt, consider a pre-activation step by heating the Pd(II) source with the phosphine ligand and a mild reducing agent before adding the substrates.[4] Water can sometimes serve as a co-solvent to aid in the reduction of Pd(II) to Pd(0).[4][5]
-
-
B. Ligand Degradation or Displacement: The phosphine ligand, crucial for stabilizing the active palladium species, can degrade or be displaced by other species in the reaction mixture.[6][7]
-
Solution: Increase the ligand-to-palladium ratio. An extra equivalent of ligand can help maintain catalyst stability. For challenging couplings, consider more robust and sterically hindered biarylphosphine ligands like those developed by the Buchwald group, which are designed to resist deactivation.[7][8]
-
-
C. Fluoride-Induced Deactivation: Fluoride ions, potentially generated from the substrate or as a component of the base (e.g., CsF), can interact with the palladium center and alter its reactivity.[9][10] While fluoride is often used as a base in Suzuki-Miyaura reactions due to its affinity for boron, it can also induce the reduction of Pd(IV) to Pd(II) in certain catalytic cycles, potentially leading to inactive species.[10][11]
-
Solution: If using a fluoride-containing base, consider switching to a non-fluoride base like K₃PO₄ or Cs₂CO₃. If fluoride generation from the substrate is suspected, the addition of a fluoride scavenger may be beneficial, though this is a more advanced and less common approach.
-
Experimental Protocol: Optimizing Catalyst Stability for Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to troubleshooting low yields in a Suzuki-Miyaura coupling of 4-Bromo-1,1,1,2,2-pentafluorobutane with an arylboronic acid.
Materials:
-
4-Bromo-1,1,1,2,2-pentafluorobutane
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd(OAc)₂, Buchwald G3 precatalyst)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reagent Purity Check: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Impurities can act as catalyst poisons.
-
Inert Atmosphere: Set up the reaction under a strict inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst.
-
Pre-catalyst and Ligand Screening:
-
Reaction A (Baseline): Use your original conditions that resulted in low yield.
-
Reaction B (Pre-formed Pd(0)): Substitute your Pd(II) precatalyst with a Pd(0) source like Pd(PPh₃)₄.
-
Reaction C (Advanced Precatalyst): Employ a modern precatalyst like a Buchwald G3 precatalyst, which is designed for efficient generation of the active catalyst.
-
Reaction D (Ligand Variation): If using a simple phosphine ligand, switch to a more robust biarylphosphine ligand like SPhos or XPhos.
-
-
Base and Solvent Optimization:
-
Run parallel reactions with different bases (K₃PO₄, Cs₂CO₃) and solvents (Toluene, Dioxane) to identify the optimal combination.
-
-
Monitoring and Analysis: Monitor the reactions by TLC or GC-MS at regular intervals. Upon completion, analyze the crude reaction mixture to determine the yield and identify any major byproducts.
Data Summary Table:
| Reaction | Pd Source | Ligand | Base | Solvent | Yield (%) | Observations |
| A | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | <10 | Black precipitate |
| B | Pd(PPh₃)₄ | - | K₃PO₄ | Toluene | 35 | Homogeneous |
| C | Buchwald G3 | SPhos | K₃PO₄ | Toluene | 85 | Homogeneous |
| D | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 78 | Homogeneous |
Part 2: Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of 4-Bromo-1,1,1,2,2-pentafluorobutane is sluggish. What are the likely causes?
A1: Sluggish Sonogashira reactions are often limited by the oxidative addition step.[12] The electron-withdrawing nature of the pentafluorobutyl group can make the C-Br bond less reactive towards oxidative addition.
-
Troubleshooting Steps:
-
Increase Temperature: Carefully increasing the reaction temperature can often overcome the activation barrier for oxidative addition.[12]
-
Ligand Choice: Switch to a more electron-rich and sterically demanding phosphine ligand or an N-heterocyclic carbene (NHC) ligand, which can promote oxidative addition.[13]
-
Copper Co-catalyst: Ensure the copper(I) co-catalyst is fresh and active. Copper acetylide formation is a key step in the catalytic cycle.[13]
-
Solvent: Consider a more polar, coordinating solvent like DMF, but be aware that it may need to be rigorously dried and degassed.[12]
-
Q2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction, particularly in the presence of a base and a hydrogen source (which can be the solvent or trace water).
-
Troubleshooting Steps:
-
Base Selection: Use a weaker, non-nucleophilic base. Sometimes, simply switching from an alkoxide base to a carbonate or phosphate can reduce this side reaction.[5]
-
Strictly Anhydrous Conditions: Ensure all reagents and the reaction setup are scrupulously dry.
-
Ligand Effects: Certain ligands are more prone to promoting β-hydride elimination, a key step in some hydrodehalogenation pathways. Screening different ligands can be beneficial.
-
Q3: Can the pentafluorobutyl group itself interact with the palladium catalyst?
A3: Yes, while less common than C-Br activation, C-F bond activation is a known process in palladium catalysis, especially with highly fluorinated substrates.[14][15] However, in the case of 4-Bromo-1,1,1,2,2-pentafluorobutane, oxidative addition to the C-Br bond is the significantly more favorable pathway. The primary influence of the pentafluorobutyl group is its strong electron-withdrawing effect on the reactivity of the C-Br bond.
Q4: How do I choose the right ligand for my cross-coupling reaction with this substrate?
A4: The choice of ligand is critical for a successful cross-coupling reaction.[7] For an electron-deficient substrate like 4-Bromo-1,1,1,2,2-pentafluorobutane, a ligand that promotes oxidative addition is desirable.
-
General Guidance:
-
Suzuki-Miyaura: Bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos are often excellent choices.
-
Buchwald-Hartwig Amination: Ligands from the Buchwald group are specifically designed for this transformation and offer a wide range of options depending on the amine coupling partner.[5][16]
-
Sonogashira: While traditional PPh₃ can work, ligands like dppf or cataCXium® A can improve performance, especially with challenging substrates.[13]
-
Q5: My reaction works on a small scale, but fails upon scale-up. What should I investigate?
A5: Scale-up issues are common and often relate to mass and heat transfer, as well as the impact of small impurities that become significant at a larger scale.
-
Troubleshooting Steps:
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the base is a solid. Inadequate mixing can lead to localized "hot spots" and catalyst decomposition.
-
Degassing: On a larger scale, degassing the solvent and reaction mixture becomes even more critical. Ensure your degassing procedure is robust.
-
Reagent Purity: The impact of impurities in starting materials is magnified on a larger scale. Consider re-purifying your starting materials if you suspect contamination.[17]
-
Part 3: Visualizing Troubleshooting Workflows
Diagram 1: Troubleshooting Low Yield in Cross-Coupling
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
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- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-up Challenges for Reactions Involving Fluorinated Reagents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for the unique challenges encountered when scaling up chemical reactions that involve fluorinated reagents. As your Senior Application Scientist, my goal is to equip you with the knowledge to transition your fluorination chemistry from the laboratory bench to pilot plant and beyond, safely and efficiently.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section provides rapid answers to some of the most common initial questions and concerns that arise during the scale-up of fluorination reactions.
FAQ 1.1: What are the primary safety concerns when scaling up reactions with fluorinating agents like Selectfluor or DAST?
When scaling up, the potential hazards of fluorinating agents are amplified. Key concerns include:
-
Thermal Runaway : Many fluorination reactions are highly exothermic.[1] The risk of a thermal runaway increases significantly upon scale-up due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat removal.[2][3] For instance, Diethylaminosulfur trifluoride (DAST) can decompose explosively when heated above 50°C.[4] Similarly, Selectfluor can decompose exothermically above 100°C.[5]
-
Reagent Instability and Incompatibility : Reagents like DAST are moisture-sensitive and react violently with water to produce hazardous hydrogen fluoride (HF) gas.[4] Some electrophilic "F+" reagents can also react violently with common solvents such as DMF, pyridine, and DMSO.[6]
-
Handling and Exposure : Large quantities of toxic and corrosive reagents, and the potential for HF generation during work-up, pose significant handling risks.[7][8] Proper personal protective equipment (PPE) and engineering controls are critical.[4][9]
FAQ 1.2: My fluorination reaction works perfectly on a 1g scale, but the yield drops significantly at 100g. What are the likely causes?
A drop in yield upon scale-up is a common issue and can often be traced back to physical processes rather than a change in the chemical reactivity itself.[10] The most probable causes are:
-
Inefficient Heat Transfer : Poor heat dissipation can lead to localized "hot spots," causing decomposition of reagents or products and promoting side reactions.[2][11]
-
Poor Mixing and Mass Transfer : Inadequate mixing can result in localized concentration gradients of reactants.[12] This is especially critical for heterogeneous reactions or when adding a gaseous reagent like trifluoromethyl hypofluorite (CF₃OF).[13] Insufficient mixing can lead to lower reaction rates, poor selectivity, and an increase in impurities.[12]
-
Changes in Addition Rate : A reagent addition that is rapid on a small scale may be too fast on a larger scale to allow for adequate heat removal, leading to temperature excursions and side product formation.
FAQ 1.3: How do I choose the right reactor material for a large-scale fluorination reaction?
Material selection is crucial as fluorine and hydrogen fluoride (HF) are highly corrosive. The appropriate material depends on the specific reagents, temperature, and pressure.
-
Metals : For handling pure fluorine under pressure, nickel and Monel are preferred due to their resistance to ignition.[14] Stainless steel can also be suitable, as it forms a passivating fluoride film.[14] Alloy N was specifically developed for use with molten fluoride salts at high temperatures.[15][16]
-
Polymers : Highly fluorinated polymers like Teflon (TFE and FEP) are generally the most compatible non-metallic materials.[14][17] However, their compatibility can be affected by crystallinity and the presence of additives.[17]
-
Glass : While borosilicate glass is common in the lab, it is susceptible to etching by HF. Its use at larger scales, especially with reactions that generate HF, should be carefully evaluated.
FAQ 1.4: Are there any general recommendations for solvent choice when moving from lab to pilot scale with fluorinated compounds?
Solvent choice should be re-evaluated during scale-up, considering not just reactivity but also process safety, work-up, and environmental impact.
-
Anhydrous Conditions : Many fluorinating agents require strictly anhydrous solvents to prevent decomposition and the formation of HF.[6]
-
Reagent Compatibility : Ensure the solvent is compatible with the fluorinating agent. For example, Selectfluor® can react exothermically with DMF.[6]
-
Work-up and Purification : Consider the physical properties of your fluorinated product. The unique polarity and density of organofluorine compounds can complicate extractions and lead to emulsion formation.
-
Boiling Point : A solvent with a boiling point that allows for effective temperature control is essential. For highly exothermic reactions, a solvent that can reflux to dissipate heat might be advantageous, but this must be carefully controlled to prevent a runaway reaction.
FAQ 1.5: What are the key analytical techniques I should use to monitor my scale-up fluorination reaction?
Effective process analytical technology (PAT) is vital for safe and successful scale-up.
-
Reaction Calorimetry (RC) : This is an essential tool for measuring the heat evolved during a reaction.[2][18] RC data helps in designing appropriate cooling systems and identifying potential thermal hazards.[19][20]
-
In-situ Spectroscopy (FTIR, Raman) : These techniques can provide real-time information on the concentration of reactants, products, and intermediates, helping to monitor reaction progress and detect the accumulation of unreacted reagents.
-
Temperature and Pressure Monitoring : Continuous monitoring of the internal reaction temperature (not just the jacket temperature) and pressure is fundamental for safety.[11] Multiple probes can help detect non-uniform mixing.
Section 2: In-Depth Troubleshooting Guides - Problem-Specific Solutions
This section delves deeper into specific problems you may encounter, providing a structured approach to identify the root cause and implement effective solutions.
Guide 2.1: Poor Yield and Selectivity
-
Problem: A significant decrease in product yield and/or the formation of unwanted byproducts, such as elimination or rearrangement products, upon scale-up.[21]
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solutions |
| Inefficient Heat Transfer | 1. Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter (e.g., RC1) to quantify the heat of reaction.[2][18] This data is crucial for designing a cooling system that can handle the thermal load at a larger scale.[11] 2. Optimize Reactor Configuration: Use jacketed reactors with high heat transfer coefficients. For highly exothermic reactions, consider external cooling loops or continuous flow reactors, which offer superior heat and mass transfer.[1][22] 3. Control Reagent Addition: Implement a slow, controlled addition of the limiting reagent. This is often the most effective way to manage the rate of heat generation.[1] |
| Poor Mixing and Mass Transfer | 1. Optimize Agitation: The stirrer speed and impeller design must be appropriate for the reaction scale and viscosity to ensure homogeneity and prevent localized "hot spots" or concentration gradients.[11][12] 2. Evaluate Mass Transfer: For multiphase reactions (e.g., gas-liquid), ensure efficient mass transfer. This may require specialized impellers or reactor designs.[12][13] Laboratory experiments at very low agitation speeds can help determine if the reaction is mixing-sensitive.[21] |
| Increased Side Reactions | 1. Lower the Temperature: For nucleophilic fluorinations where elimination is a competing pathway, lowering the reaction temperature generally favors the desired substitution (S(_N)2) reaction.[23] 2. Choose the Right Reagent/Solvent System: The basicity of the fluoride source can influence the S(_N)2/E2 ratio. "Naked" fluoride sources like TBAF are more prone to causing elimination than metal fluorides like KF or CsF.[23] The choice of solvent can also modulate the reactivity and basicity of the fluoride ion. |
Guide 2.2: Reagent Handling and Stability Issues
-
Problem: Difficulty in safely handling and charging large quantities of hazardous or unstable fluorinated reagents, and managing their stability in the reactor.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solutions |
| Exothermic Decomposition | 1. Adhere to Temperature Limits: Strictly follow the recommended temperature limits for storage and handling. DAST, for example, should be stored under refrigeration and used in reactions where the temperature is carefully controlled.[4] 2. Ensure Material Compatibility: Use equipment made of materials compatible with the fluorinating agent. Avoid contact with water or other incompatible substances that could trigger a violent reaction or decomposition.[4][14] |
| Difficulties in Charging Reagents | 1. Use a Transfer System: For liquids like DAST, use a closed-system transfer line (e.g., a cannula or a pressure-equalizing dropping funnel) to add the reagent sub-surface. This minimizes exposure to the atmosphere and improves dispersion. 2. Handle Solids Safely: For powdered reagents like Selectfluor, use a powder charging system or a glove box to prevent inhalation and minimize static discharge risks. |
| Moisture Sensitivity | 1. Maintain an Inert Atmosphere: Ensure the reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) before charging reagents. Maintain a positive pressure of inert gas throughout the reaction. 2. Use Anhydrous Solvents and Reagents: Use freshly dried solvents and ensure all starting materials are anhydrous.[6] |
Guide 2.3: Work-up and Purification Challenges
-
Problem: Formation of stable emulsions during aqueous work-up, difficulties in removing fluoride-containing byproducts, and challenges in isolating the final product at scale.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solutions |
| Emulsion Formation | 1. Modify Extraction Protocol: The unique physical properties of fluorinated compounds can lead to persistent emulsions. Try adding brine to increase the aqueous phase density, or consider a filtration step through a pad of Celite. 2. Use Alternative Work-up: For some reactions, a non-aqueous work-up might be feasible. This could involve filtration to remove solid byproducts followed by solvent evaporation. |
| Byproduct Removal | 1. Quench Carefully: Unreacted fluorinating agent must be quenched safely. For DAST, a slow addition of a proton source like methanol or ethanol is often used, but this must be done at low temperatures to control the exotherm. 2. Aqueous Washes: Simple inorganic salt byproducts from nucleophilic fluorinations (e.g., KCl from a reaction with KF) can typically be removed with water washes.[7] 3. Specialized Purification: Fluorinated compounds can be challenging to purify by standard chromatography due to their unique polarity. Techniques like distillation (if the product is volatile and thermally stable) or crystallization should be explored. |
| HF Generation | 1. Use a Scrubber: If there is a risk of generating significant amounts of HF during work-up (e.g., by acidifying a solution containing fluoride ions), vent the work-up vessel through a scrubber containing a base like calcium hydroxide or sodium bicarbonate.[7] 2. Neutral or Basic Work-up: Whenever possible, perform the initial work-up under neutral or slightly basic conditions to avoid the liberation of HF. |
Section 3: Experimental Protocols & Visualizations
This section provides detailed protocols for key procedures and visual diagrams to clarify complex relationships in the scale-up process.
Protocol 3.1: Calorimetry Study for a Model Deoxyfluorination
This protocol outlines the use of a reaction calorimeter to assess the thermal risk of a deoxyfluorination reaction using DAST before scale-up.
Objective: To determine the heat of reaction (ΔH(r)), maximum heat flow, and adiabatic temperature rise (ΔT({ad})) for the fluorination of a model alcohol.
Equipment:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1e or HEL Group Simular)
-
Jacketed glass reactor (1 L) with stirrer, temperature probes (for reactor content and jacket), and a controlled dosing pump.
Procedure:
-
Calibration: Perform a heat flow calibration of the calorimeter with the chosen solvent (e.g., dichloromethane) and reactor setup to determine the overall heat transfer coefficient (U).
-
Charging the Reactor: Charge the reactor with the model alcohol (e.g., 1-octanol) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Setting Initial Conditions: Bring the reactor contents to the desired initial temperature (e.g., 0 °C).
-
Dosing: Begin the controlled, slow addition of a solution of DAST in dichloromethane via the dosing pump at a pre-determined rate.
-
Data Acquisition: Continuously record the temperature of the reaction mass (T(_r)), the temperature of the cooling jacket (T(_j)), and the amount of DAST added. The instrument software will calculate the real-time heat flow.
-
Post-Dosing: After the addition is complete, hold the reaction at the set temperature and continue to monitor the heat flow until it returns to the baseline, indicating the reaction is complete.
-
Analysis:
-
Integrate the heat flow curve over time to calculate the total heat of reaction.
-
Determine the maximum heat flow during the addition.
-
Calculate the adiabatic temperature rise using the formula: ΔT(_{ad}) = ΔH(_r) / (m * C(_p)), where 'm' is the mass of the final reaction mixture and 'C(_p)' is its specific heat capacity.
-
-
Safety Assessment: Compare the calculated Maximum Temperature of the Synthesis Reaction (MTSR = T({process}) + ΔT({ad})) with the decomposition temperature of the reactants and products to assess the risk of a thermal runaway.[24]
Visualizations
Diagram 1: Key Factors in Fluorination Scale-up
This diagram illustrates the critical interplay between chemical and physical parameters that must be managed during the scale-up of fluorination reactions.
Caption: Interplay of chemical and physical factors in fluorination scale-up.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing the root cause of low yield in a scaled-up fluorination reaction.
Caption: A troubleshooting workflow for diagnosing low yield in scale-up.
References
- Mixing and Mass Transfer | Reaction Rate - Mettler Toledo.
- Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014).
- Selection of Compatible Materials for use with Fluorine - NASA Lessons Learned.
- Advances in Continuous Flow Fluorination Reactions | Request PDF - ResearchGate.
- Scale-Up Methods: Biochemical & Process Engineering - StudySmarter. (2024).
- Advances in Continuous Flow Fluorination Reactions - PubMed. (2023).
- Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis - Benchchem.
- Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite - Benchchem.
- Technical Support Center: Optimizing Reaction Conditions for Fluorination - Benchchem.
- Chemical compatibility of silicon carbide in molten fluoride salts for the fluoride salt-cooled high temperature reactor (Journal Article) | OSTI.GOV. (2019).
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
- Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021).
- Scale-up - University of Huddersfield Repository.
- What are issues/things to consider when scaling up reactions from the lab to a factory?. (2021).
- Advances in Continuous Flow Fluorination Reactions - CityUHK Scholars.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022).
- Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology.
- Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023).
- Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS.
- nucleophilic fluorination reactions: Topics by Science.gov.
- Compatibility of Polymeric Materials with Fluorine and Fluorine-Oxygen Mixtures. - DTIC.
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- Considerations of Alloy N for Fluoride Salt-Cooled High-Temperature Reactor Applications. (2021).
- Working with Hazardous Chemicals - Organic Syntheses.
- Heat Transfer and Process Scale-up - Mettler Toledo.
- Process Safety and Scale-up - H.E.L Group.
- Selectfluor - Common Organic Chemistry.
- DAST - Enamine.
- Considerations of alloy N for fluoride Salt-Cooled High-Temperature Reactor applications.
- Technical Support Center: Fluorination Reactions - Benchchem.
- An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up - SciSpace.
- diethylaminosulfur trifluoride - Organic Syntheses Procedure.
- The development of Selectfluor® as a commercial electrophilic fluorinating agent - REF Impact Case Studies.
- Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride - ChemicalBook.
- PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024).
- Reaction Calorimetry (RC) Testing - Sigma-HSE.
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Technical Support Center: Navigating Moisture Sensitivity in Reactions with 4-Bromo-1,1,1,2,2-pentafluorobutane
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-1,1,1,2,2-pentafluorobutane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenges posed by moisture in reactions involving this highly fluorinated building block. Our focus is to equip you with the expertise to anticipate, diagnose, and resolve issues related to water contamination, ensuring the success and reproducibility of your synthetic endeavors.
The Critical Role of Anhydrous Conditions: Why Moisture Matters
The presence of a perfluoroalkyl chain in 4-Bromo-1,1,1,2,2-pentafluorobutane significantly influences the reactivity of the C-Br bond. The strong electron-withdrawing nature of the fluorine atoms renders the adjacent carbons electrophilic and susceptible to nucleophilic attack. However, the most profound impact of this electronic structure is observed in the generation of organometallic intermediates, such as Grignard reagents, which are exceptionally sensitive to protic sources like water.
Moisture can lead to a cascade of undesirable outcomes, including:
-
Reagent Quenching: Grignard reagents are potent bases and will readily deprotonate water, leading to the formation of the unreactive 1,1,1,2,2-pentafluorobutane and magnesium salts, thus terminating the desired reaction pathway.
-
Reduced Yields and Inconsistent Results: Even trace amounts of water can significantly lower the concentration of the active reagent, leading to diminished product yields and poor reproducibility between experimental runs.
-
Formation of Byproducts: Hydrolysis of the starting material or intermediates can introduce impurities that complicate purification and may interfere with subsequent synthetic steps.
This guide will provide a systematic approach to establishing and maintaining the anhydrous conditions necessary for successful and reliable reactions with 4-Bromo-1,1,1,2,2-pentafluorobutane.
Frequently Asked Questions (FAQs)
Section 1: Grignard Reactions
Q1: My Grignard reaction with 4-Bromo-1,1,1,2,2-pentafluorobutane is not initiating. What are the likely causes and how can I troubleshoot this?
A1: Failure of a Grignard reaction to initiate is a common issue, almost always linked to moisture or the passivation of the magnesium surface. Here's a breakdown of potential causes and solutions:
-
Moisture Contamination: Grignard reagents are extremely sensitive to water.[1] Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried overnight) and cooled under an inert atmosphere (argon or nitrogen). Solvents must be anhydrous; using freshly distilled solvents over a suitable drying agent is highly recommended.[1]
-
Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.[1]
-
Activation is Key: Several methods can be employed to activate the magnesium:
-
Iodine: Add a single crystal of iodine to the magnesium. The disappearance of the characteristic brown color indicates an active magnesium surface.[1]
-
1,2-Dibromoethane: A small amount of this reagent will react with the magnesium to form ethylene gas and MgBr₂, effectively cleaning the surface.[1]
-
Mechanical Stirring: Vigorous stirring can physically break the oxide layer.[1]
-
-
Q2: I'm observing a low yield in my Grignard reaction, even after successful initiation. What could be the problem?
A2: Low yields, despite initiation, often point to incomplete reaction or side reactions.
-
Incomplete Grignard Formation: Ensure sufficient reaction time for the Grignard reagent to form before adding your electrophile. The presence of the electron-withdrawing pentafluorobutyl group can influence the rate of formation.
-
Wurtz Coupling: The newly formed Grignard reagent can react with unreacted 4-Bromo-1,1,1,2,2-pentafluorobutane. To minimize this, add the bromo-pentafluorobutane solution slowly and controllably to the magnesium suspension to maintain a low concentration of the starting material in the reaction mixture.
-
Moisture Introduced with the Electrophile: Ensure your electrophile and its solvent are also scrupulously dried.
Section 2: Nucleophilic Substitution Reactions
Q3: I am performing a nucleophilic substitution on 4-Bromo-1,1,1,2,2-pentafluorobutane with an alkoxide, and my yields are low. Could moisture be the culprit?
A3: Yes, while the starting material itself is not as sensitive to water as a Grignard reagent, moisture can still negatively impact nucleophilic substitution reactions in several ways:
-
Competing Hydrolysis: Water can act as a nucleophile, leading to the formation of 4-hydroxy-1,1,1,2,2-pentafluorobutane as a byproduct, consuming your starting material. While this reaction is generally slow with primary haloalkanes, the specific reactivity of this fluorinated substrate may differ.[2]
-
Deactivation of the Nucleophile: If you are using a strong base as a nucleophile (e.g., sodium methoxide), it will react with any water present, reducing its effective concentration.
-
Solvent Effects: The presence of water can alter the polarity of the solvent, which can in turn affect the rate and mechanism (SN1 vs. SN2) of the substitution reaction.
Q4: What are the signs of moisture contamination in my nucleophilic substitution reaction?
A4: Look for the following indicators:
-
Unexpected Byproducts: The appearance of a hydroxylated version of your starting material or other unexpected peaks in your GC-MS or NMR analysis.
-
Incomplete Conversion: A significant amount of unreacted starting material despite a sufficient reaction time and stoichiometry of the nucleophile.
-
Poor Mass Balance: Difficulty in accounting for all of the starting material in the final product and isolated byproducts.
Troubleshooting Guides
Guide 1: Ensuring Anhydrous Conditions
A self-validating system for anhydrous reactions is crucial. This involves not just the initial drying of components but also methods to verify the absence of water.
-
Glassware Preparation:
-
Thoroughly clean all glassware and remove any residual soap or solvents.
-
Dry all glassware in an oven at >120 °C for at least 4 hours, or flame-dry under a high vacuum immediately before use.[3]
-
Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas (argon or nitrogen).
-
-
Solvent Drying:
-
Use commercially available anhydrous solvents, but be aware that their water content can increase after opening.
-
For highly sensitive reactions, it is best to freshly distill solvents from an appropriate drying agent.
-
| Solvent | Recommended Drying Agent(s) |
| Tetrahydrofuran (THF) | Sodium/benzophenone (deep blue/purple color indicates anhydrous) |
| Diethyl Ether | Sodium/benzophenone |
| Toluene | Sodium or Calcium Hydride (CaH₂) |
| Acetonitrile | Calcium Hydride (CaH₂) followed by distillation |
-
Reagent Handling:
-
Handle all moisture-sensitive reagents under an inert atmosphere, for instance, in a glove box.[4]
-
Use dry syringes or cannulas for transferring liquids.
-
Ensure solid reagents are stored in a desiccator and are free-flowing, not clumped.
-
| Drying Agent | Compatible Solvents | Incompatible Solvents | Notes |
| Molecular Sieves (3Å or 4Å) | Most common solvents | Alcohols (can be slow) | Must be activated by heating under vacuum. |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons, acetonitrile | Protic solvents, esters, ketones | Reacts with water to produce H₂ gas. |
| Sodium Metal | Ethers, hydrocarbons | Halogenated solvents, protic solvents | Often used with benzophenone as an indicator. |
| Anhydrous Magnesium Sulfate | Most solvents | --- | Good for pre-drying, but may not achieve the lowest water levels. |
Guide 2: Detecting and Quantifying Moisture
Verifying the absence of significant amounts of water is a cornerstone of troubleshooting.
Karl Fischer titration is the gold standard for determining trace amounts of water in a sample.[5]
-
Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator. Ensure the titration cell is sealed from atmospheric moisture.
-
Solvent Blank: Titrate a known volume of your reaction solvent to determine its background water content. Fluorinated alcohols can be effective solvents for Karl Fischer analysis of certain samples.[4]
-
Sample Analysis: Inject a precise amount of your reaction mixture or starting material solution into the titration cell. The instrument will automatically titrate the water present and provide a reading in ppm or percentage.
Caption: Troubleshooting workflow for Grignard reactions.
Mechanistic Insight: The Role of Fluorine Atoms
The five fluorine atoms in 4-Bromo-1,1,1,2,2-pentafluorobutane exert a powerful inductive electron-withdrawing effect (-I effect). This has two major consequences relevant to moisture sensitivity:
-
Increased Electrophilicity: The carbon atom bonded to the bromine is more electron-deficient than in a non-fluorinated analogue. This can potentially increase its susceptibility to nucleophilic attack by water, although this is generally a slow reaction.
-
Destabilization of the Grignard Reagent: The resulting Grignard reagent, 1,1,1,2,2-pentafluorobutylmagnesium bromide, will have a highly polarized C-Mg bond, making the carbon atom exceptionally nucleophilic and basic. This heightened reactivity makes it even more intolerant of acidic protons, such as those from water, than typical alkyl Grignard reagents.
Visualization: Causality of Moisture Contamination
Caption: Effects of moisture on reactions.
By understanding the fundamental principles of moisture sensitivity and implementing rigorous anhydrous techniques, researchers can overcome the challenges associated with the use of 4-Bromo-1,1,1,2,2-pentafluorobutane and successfully incorporate this valuable fluorinated building block into their synthetic strategies.
References
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Kellum, G. E., & Barger, J. D. (n.d.). Determination of water in nylon with Karl Fischer reagent using fluorinated alcohols as solvents. Analytical Chemistry. [Link]
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(n.d.). nucleophilic substitution - halogenoalkanes and water. Chemguide. [Link]
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(n.d.). New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR. University of Tartu. [Link]
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(n.d.). Karl Fischer titration. Wikipedia. [Link]
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(n.d.). The Grignard Reagents. ACS Publications. [Link]
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(n.d.). Fluorine NMR. University of Washington. [Link]
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(2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
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(n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Center for Biotechnology Information. [Link]
- (n.d.). Process of preparing Grignard reagent.
-
(2025, November 4). Karl Fischer Titration, a Quick Guide. YouTube. [Link]
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(n.d.). Pharma API Intermediates. Pharma Noble. [Link]
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Haszeldine, R. N. (1951). Synthesis of Fluorocarbons, Perfluoroalkyl Iodides, Bromides and Chlorides, and Perfluoroalkyl Grignard Reagents. Nature. [Link]
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(n.d.). Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
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(n.d.). Why don't Alkyl Fluorides form Grignard Reagents? Chemistry Stack Exchange. [Link]
-
(2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
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(2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Soneva. [Link]
-
(n.d.). 4-Bromo-1,1,2-trifluorobut-1-ene. PubChem. [Link]
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(2025, March 19). Intermediates For Active Pharmaceutical Ingredients (API) Current Trends And Innovations. ZM Silane. [Link]
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(2006, January 2). Reaction of amine and bromine water. Sciencemadness.org. [Link]
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(n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]
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(n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Center for Biotechnology Information. [Link]
-
(2023, September 10). selective nucleophilic substitution. Reddit. [Link]
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(n.d.). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. [Link]
-
(n.d.). Synthesis of 1 from acetates and ethynyl magnesium bromide. ResearchGate. [Link]
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(n.d.). Chem 30A. UCLA. [Link]
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(n.d.). 4-Bromo-1,1,1,2,2-pentafluorobutane, 95% Purity, C4H4BrF5, 1 gram. CP Lab Safety. [Link]
-
(n.d.). 4-Bromo-1,1,1,3,3-pentafluorobutane. PubChem. [Link]
-
(n.d.). 1-Bromo-1,1,2,2-tetrafluorobutane. PubChem. [Link]
-
(n.d.). 1,1,1,3,3-Pentafluorobutane. PubChem. [Link]
-
(n.d.). phenylmagnesium bromide. Organic Syntheses. [Link]
- (n.d.). Preparation of 1, 1, 2, 2-tetrabromoethane.
-
(n.d.). Ring opening and ring contraction in reactions of some aminobromo- and dibromoisoquinolines with potassium amide in liquid ammonia†‡. ResearchGate. [Link]
-
(n.d.). Advanced 1,1-Carboboration Reactions with Pentafluorophenylboranes. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-1,1,1,2,2-pentafluorobutane
This guide provides an in-depth analysis of 4-Bromo-1,1,1,2,2-pentafluorobutane using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple data report to explain the causal relationships behind spectral features and experimental design. We will explore the unique structural insights provided by NMR and compare its performance against other common analytical techniques for halogenated compounds.
Introduction: The Analytical Challenge of Fluorinated Molecules
4-Bromo-1,1,1,2,2-pentafluorobutane (Br-CH₂-CH₂-CF₂-CF₃) is a fluorinated alkyl halide. Compounds in this class are valuable as intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple fluorine atoms dramatically influences the molecule's electronic properties, reactivity, and biological activity.
For the synthetic chemist, confirming the precise structure and purity of such molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier analytical technique for this purpose. The ¹⁹F nucleus, like the proton (¹H), has a nuclear spin of ½ and 100% natural abundance, making it a highly sensitive NMR probe.[1][2][3] The interplay of ¹H, ¹³C, and ¹⁹F nuclei through spin-spin coupling provides a rich tapestry of data, enabling unambiguous structural elucidation where other methods fall short.[4] This guide will focus on the ¹H and ¹³C spectra, which are fundamental to organic characterization, and interpret the profound effects of the neighboring pentafluoroethyl group.
Structural Elucidation: Decoding the ¹H and ¹³C NMR Spectra
The power of NMR lies in its ability to map the chemical environment and connectivity of atoms within a molecule. For 4-Bromo-1,1,1,2,2-pentafluorobutane, the presence of highly electronegative fluorine atoms creates distinct and predictable patterns in both the proton and carbon spectra.
¹H NMR Spectral Analysis
The ¹H NMR spectrum reveals two distinct methylene (CH₂) groups. The analysis hinges on understanding both proton-proton (H-H) and proton-fluorine (H-F) coupling. H-F coupling constants are typically significant, even over multiple bonds.[5][6]
-
H-3 (Protons on C3, -CH₂CF₂-): These protons are adjacent to both a CH₂ group and a CF₂ group.
-
Chemical Shift (δ): Expected to be significantly downfield due to the deshielding effect of the adjacent CF₂ group.
-
Multiplicity: A triplet of triplets (tt) . The signal is first split into a triplet by the two adjacent protons on C4 (³JHH). Each peak of this triplet is then further split into another triplet by the two geminal fluorine atoms on C2 (³JHF). The magnitude of vicinal H-F coupling constants is highly dependent on the dihedral angle.[7]
-
-
H-4 (Protons on C4, -CH₂Br): These protons are adjacent to a CH₂ group and a bromine atom.
-
Chemical Shift (δ): The chemical shift will be influenced by both the adjacent bromine and the electron-withdrawing pentafluoroethyl group further down the chain. It is expected to be downfield, likely in the 3.0-4.0 ppm range.
-
Multiplicity: A triplet of triplets (tt) . The signal is split into a triplet by the two adjacent protons on C3 (³JHH). Each of these peaks is then split into a long-range triplet by the two fluorine atoms on C2 (⁴JHF). Four-bond H-F couplings are commonly observed and can be informative.[5][8]
-
¹³C NMR Spectral Analysis
In a proton-decoupled ¹³C NMR spectrum, all C-H couplings are removed, simplifying the signals to singlets unless carbon is coupled to another active nucleus, like fluorine.[9] Carbon-fluorine coupling is a powerful diagnostic tool, with the magnitude of the coupling constant (JCF) decreasing as the number of bonds between the atoms increases (¹JCF > ²JCF > ³JCF).[10][11]
-
C1 (-CF₃): This carbon is directly bonded to three fluorine atoms.
-
Multiplicity: A quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. This coupling is typically very large, often exceeding 250 Hz.
-
-
C2 (-CF₂-): This carbon is bonded to two fluorine atoms and is adjacent to the CF₃ group.
-
Multiplicity: A triplet of quartets (tq) . The signal is first split into a large triplet by the two directly attached fluorine atoms (¹JCF). Each peak of this triplet is then further split into a quartet by the three adjacent fluorine atoms of the CF₃ group (²JCF).
-
-
C3 (-CH₂-): This carbon is two bonds away from the CF₂ group and three bonds from the CF₃ group.
-
Multiplicity: A triplet of quartets (tq) . The signal is split into a triplet by the two fluorine atoms on C2 (²JCF). Each peak is then further split into a quartet by the three fluorine atoms on C1 (³JCF). These multi-bond couplings will be significantly smaller than the one-bond couplings.
-
-
C4 (-CH₂Br): This carbon is furthest from the fluorine atoms.
-
Multiplicity: A triplet due to three-bond coupling (³JCF) with the two fluorine atoms on C2. Any four-bond coupling to the CF₃ group (⁴JCF) may be too small to resolve.
-
Comparative Analysis: NMR vs. Alternative Techniques
While NMR provides unparalleled structural detail, other analytical techniques offer complementary information. The choice of method depends on the specific analytical question being asked.
| Technique | Information Provided | Sample Requirements | Destructive? | Primary Application for this Compound |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity, electronic environment of atoms, stereochemistry. Unambiguous identification.[12] | 1-10 mg dissolved in deuterated solvent. | No | Gold standard for structural confirmation and purity assessment. |
| GC-MS | Molecular weight, fragmentation patterns, separation of volatile mixtures, purity assessment.[13][14] | <1 mg, must be volatile and thermally stable. | Yes | Excellent for assessing purity, detecting trace impurities, and confirming molecular weight. |
| FT-IR | Presence of functional groups (C-H, C-F, C-Br bonds). | Small amount (liquid or solid). | No | Quick check for the presence of expected functional groups, but provides minimal structural detail for this simple alkane. |
NMR's unique strength lies in its ability to solve the complete structural puzzle. While GC-MS can confirm the molecular formula and FT-IR can identify bonds, only NMR can definitively map out the atomic connectivity (CH₂ next to CH₂, which is next to CF₂, which is next to CF₃) through the observation of spin-spin coupling.
Experimental Workflow and Protocols
Achieving high-quality NMR data requires careful attention to sample preparation and instrument parameter selection.
Workflow for NMR Analysis
Caption: Workflow from sample preparation to structural elucidation.
Step-by-Step Experimental Protocol
A. Sample Preparation
The causality here is critical: a well-prepared sample is the foundation of a high-quality spectrum. The choice of solvent is paramount.
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice. It is chemically inert relative to the analyte, has a low boiling point for easy removal, and its residual proton and carbon signals are well-documented and do not typically interfere with the signals of interest.[15][16]
-
Concentration: Weigh approximately 10-15 mg of 4-Bromo-1,1,1,2,2-pentafluorobutane directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of CDCl₃. The deuterated solvent provides the field-frequency lock signal required by modern spectrometers to maintain magnetic field stability.[17]
-
Transfer: Vortex the sample until fully dissolved, then transfer the solution into a standard 5 mm NMR tube.
B. ¹H NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer and allow it to thermally equilibrate. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.
-
Pulse Program: Select a standard one-pulse (zg) experiment.
-
Key Parameters:
-
Spectral Width: Set to approximately 12-15 ppm, centered around 5-6 ppm to ensure all signals are captured.
-
Acquisition Time: ~3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Set to 2-5 seconds to allow for full relaxation of the protons between pulses.
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
C. ¹³C NMR Data Acquisition
The primary challenge in ¹³C NMR is the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the nucleus, resulting in lower sensitivity.[12]
-
Pulse Program: Select a standard proton-decoupled pulse program (e.g., zgpg30). This irradiates all proton frequencies, causing the collapse of all C-H multiplets into singlets, which significantly improves the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[9]
-
Key Parameters:
-
Spectral Width: Set to ~250 ppm. The large chemical shift range of carbon requires a wide window.[9]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds is a standard starting point.
-
Number of Scans (ns): A significantly higher number of scans is required, typically ranging from 256 to 1024, to achieve adequate signal-to-noise.
-
Conclusion: The Self-Validating Power of NMR
The analysis of 4-Bromo-1,1,1,2,2-pentafluorobutane serves as an excellent case study in the power of modern NMR spectroscopy. The combination of ¹H and ¹³C data provides a self-validating system for structural confirmation. The observed multiplicities and coupling constants in the ¹H spectrum must be consistent with the C-F couplings and chemical shifts observed in the ¹³C spectrum. For instance, the presence of a CH₂ group showing coupling to a CF₂ group in the ¹H spectrum is corroborated by a ¹³C signal for that CH₂ group that is split into a triplet. This internal consistency provides an exceptionally high degree of confidence in the final structural assignment, a level of certainty that is difficult to achieve with other standalone analytical techniques.
References
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Bromo-1,1,1,2,2-pentafluorobutane
Introduction: Characterizing a Unique Fluorinated Building Block
In the landscape of synthetic chemistry and materials science, halogenated alkanes serve as critical building blocks and reagents. 4-Bromo-1,1,1,2,2-pentafluorobutane (C₄H₄BrF₅) is a specialized molecule of interest due to its distinct combination of a reactive bromo-functional group and a stable, electron-withdrawing pentafluoroethyl moiety. Accurate and unambiguous characterization of such compounds is paramount for quality control, reaction monitoring, and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like halogenated hydrocarbons[1]. This guide provides an in-depth analysis of the predicted EI fragmentation pattern of 4-Bromo-1,1,1,2,2-pentafluorobutane. We will explore the fundamental principles governing its fragmentation, predict the primary fragment ions, and compare its mass spectral signature to that of a key alternative, its chlorinated analog, providing researchers with the necessary framework for its confident identification.
Experimental Protocol: GC-MS Analysis
The analysis of 4-Bromo-1,1,1,2,2-pentafluorobutane is typically performed using a standard GC-MS system. The goal of the gas chromatography portion is to separate the analyte from any impurities or solvent before it enters the mass spectrometer.
Methodology
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold of 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV. The standard 70 eV energy ensures that fragmentation is extensive and reproducible, allowing for comparison with library spectra[2].
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 300 to ensure detection of all relevant fragments and the molecular ion.
-
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of volatile halogenated compounds.
Core Principles of Fragmentation
In electron ionization mass spectrometry, a high-energy electron beam bombards the molecule, ejecting an electron to form an energetically unstable molecular ion (M⁺˙)[3]. This excess energy causes the molecular ion to break apart into smaller, charged fragments and neutral radicals[4]. The fragmentation of 4-Bromo-1,1,1,2,2-pentafluorobutane is governed by three key principles:
-
Bond Strength: Fragmentation preferentially occurs at the weakest bonds. In this molecule, the C-Br bond is significantly weaker (~280 kJ/mol) than the C-C (~350 kJ/mol), C-H (~410 kJ/mol), and C-F (~485 kJ/mol) bonds. Therefore, the primary and most favored fragmentation event is the cleavage of the C-Br bond[5][6].
-
Fragment Stability: The relative abundance of fragment ions is dictated by their stability. The formation of more stable carbocations is favored[7]. The strong electron-withdrawing effect of the five fluorine atoms will destabilize any positive charge on adjacent carbons, influencing which fragments are more likely to be observed.
-
Isotopic Signatures: Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio[8][9]. Consequently, any ion containing a single bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (an M and M+2 peak). This provides an unmistakable signature for bromine-containing fragments.
Predicted Fragmentation Pathway of 4-Bromo-1,1,1,2,2-pentafluorobutane
The molecular weight of C₄H₄BrF₅ is 245.96 g/mol . Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F), the monoisotopic mass of the molecular ion [C₄H₄⁷⁹BrF₅]⁺˙ is m/z 244 . Due to the bromine isotopes, a corresponding M+2 peak will be observed at m/z 246 with nearly identical intensity[6][8].
Caption: Predicted EI fragmentation pathways for 4-Bromo-1,1,1,2,2-pentafluorobutane.
Discussion of Key Fragmentation Pathways
-
Alpha-Cleavage (Loss of Bromine Radical): The most facile fragmentation is the cleavage of the weakest bond, C-Br, leading to the loss of a bromine radical (Br•)[6]. This generates the pentafluorobutyl cation [C₄H₄F₅]⁺ at m/z 167 . Due to the stability of the large radical lost and the formation of a primary carbocation, this fragment is expected to be highly abundant, potentially the base peak.
-
Cleavage of the C-C Bond: The C2-C3 bond is the next most likely point of cleavage.
-
Formation of [C₂H₄Br]⁺ (m/z 107/109): Cleavage can result in the loss of a stable pentafluoroethyl radical (•C₂F₅), yielding the bromoethyl cation [C₂H₄Br]⁺ . This fragment will exhibit the characteristic 1:1 bromine isotope pattern at m/z 107 and 109.
-
Formation of [C₂F₅]⁺ (m/z 119): The alternative cleavage, loss of a bromoethyl radical (•C₂H₄Br), forms the pentafluoroethyl cation [C₂F₅]⁺ at m/z 119 . This is a well-known and stable fragment in the mass spectra of many fluorinated compounds[10]. The observation of this ion is highly indicative of the CF₃CF₂- substructure.
-
-
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation.
-
Loss of HF from [C₄H₄F₅]⁺: The m/z 167 ion may eliminate a neutral molecule of hydrogen fluoride (HF) to form a more stable, delocalized cation [C₄H₃F₄]⁺ at m/z 147 [11]. This is a common fragmentation pathway for fluoroalkanes.
-
Formation of [CF₃]⁺ (m/z 69): Cleavage of the C1-C2 bond in the [C₄H₄F₅]⁺ ion (m/z 167) or the [C₂F₅]⁺ ion (m/z 119) can produce the very stable trifluoromethyl cation [CF₃]⁺ at m/z 69 . This is another hallmark fragment for compounds containing a CF₃ group.
-
Comparison Guide: 4-Bromo- vs. 4-Chloro-1,1,1,2,2-pentafluorobutane
To highlight the unique spectral features of the target analyte, we compare its predicted fragmentation pattern with that of its chlorinated analog, 4-Chloro-1,1,1,2,2-pentafluorobutane. The primary differences arise from the mass of the halogen and its natural isotopic abundance. Chlorine exists as two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio[8].
| Feature | 4-Bromo-1,1,1,2,2-pentafluorobutane | 4-Chloro-1,1,1,2,2-pentafluorobutane | Rationale for Difference |
| Molecular Ion (M⁺˙) | m/z 244 / 246 | m/z 200 / 202 | Mass difference between Br (79/81) and Cl (35/37). |
| Isotope Pattern | 1:1 ratio for M⁺˙ and Br-containing fragments[9]. | 3:1 ratio for M⁺˙ and Cl-containing fragments[8]. | Reflects the natural isotopic abundance of each halogen. |
| Primary Loss of Halogen | [M - Br]⁺ at m/z 167 | [M - Cl]⁺ at m/z 167 | The resulting carbocation is identical in both cases. |
| Halogenated Fragment | [C₂H₄Br]⁺ at m/z 107 / 109 | [C₂H₄Cl]⁺ at m/z 63 / 65 | Mass difference between Br and Cl; fragment retains the isotopic signature. |
| Key Fluoro-Fragments | [C₂F₅]⁺ at m/z 119; [CF₃]⁺ at m/z 69 | [C₂F₅]⁺ at m/z 119; [CF₃]⁺ at m/z 69 | These fragments are common to both as they do not contain the variable halogen. |
This comparison demonstrates that while both compounds will produce identical non-halogenated fragments (e.g., m/z 167, 119, 69), they can be unequivocally distinguished by the mass and isotopic patterns of their respective molecular ions and halogen-containing fragments. The 1:1 doublet at m/z 107/109 is a definitive marker for the bromo-compound, whereas a 3:1 doublet at m/z 63/65 would confirm the chloro-analog.
Conclusion
The electron ionization mass spectrum of 4-Bromo-1,1,1,2,2-pentafluorobutane is predicted to be rich in structural information. Confident identification relies on observing several key features:
-
A molecular ion peak doublet at m/z 244/246 with a characteristic 1:1 intensity ratio .
-
A highly abundant fragment at m/z 167 , corresponding to the loss of the bromine radical.
-
The presence of a 1:1 isotope doublet at m/z 107/109 , confirming the [C₂H₄Br]⁺ fragment.
-
Hallmark perfluoroalkyl fragments at m/z 119 ([C₂F₅]⁺) and m/z 69 ([CF₃]⁺) .
By understanding these predictable fragmentation pathways and comparing them against logical alternatives, researchers and drug development professionals can leverage GC-MS to unambiguously identify and characterize this valuable fluorinated compound in complex mixtures.
References
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Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]
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Title: mass spectra - the M+2 peak Source: Chemguide URL: [Link]
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Title: Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study Source: PubMed URL: [Link]
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Title: 6.7: Other Important Isotopes- Br and Cl Source: Chemistry LibreTexts URL: [Link]
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Title: The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note Source: Save My Exams URL: [Link]
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Title: Ch13 - Mass Spectroscopy Source: University of Calgary URL: [Link]
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Title: Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Source: Semantic Scholar URL: [Link]
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Title: Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water Source: Agilent URL: [Link]
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Title: Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS Source: National Institutes of Health (NIH) URL: [Link]
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Title: Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography Source: PubMed URL: [Link]
-
Title: Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry Source: Michigan State University Chemistry URL: [Link]
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Title: Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry Source: ResearchGate URL: [Link]
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A Researcher's Guide to the Synthesis and Validation of Pentafluorobutylated Molecules
The strategic incorporation of fluorinated moieties has become a cornerstone of modern molecular design, profoundly influencing the fields of medicinal chemistry, agrochemicals, and materials science. Among the diverse array of available fluorinated groups, the nonafluorobutyl (or pentafluorobutyl, C4F9) chain offers a unique combination of properties. Its significant lipophilicity, high thermal and metabolic stability, and strong electron-withdrawing nature make it an invaluable tool for modulating the pharmacokinetic and physicochemical profiles of parent molecules.
However, the effective installation of this bulky, electron-deficient chain is not trivial. The choice of synthetic methodology dictates not only the efficiency and substrate scope but also the feasibility of scale-up and purification. A successful synthesis is merely the first step; rigorous, multi-faceted validation is paramount to confirm the structure and purity of the final product, ensuring the reliability of downstream applications.
This guide provides an in-depth comparison of contemporary synthetic strategies for pentafluorobutylation, grounded in mechanistic principles and field-proven insights. We will dissect the causality behind experimental choices and present a self-validating workflow, from reaction setup to final characterization, designed for researchers, scientists, and drug development professionals.
Part 1: A Comparative Overview of Synthetic Strategies
The introduction of a C4F9 group onto a molecule, typically an aromatic or heteroaromatic scaffold, can be broadly achieved through three main mechanistic pathways: radical addition, transition-metal-catalyzed cross-coupling, and classical nucleophilic/electrophilic substitution. Each approach possesses distinct advantages and inherent limitations.
A. Radical Pentafluorobutylation: The Rise of Photoredox Catalysis
Radical-mediated pathways are the most prevalent and versatile methods for forging C-C4F9 bonds. The core principle involves the generation of the highly electrophilic nonafluorobutyl radical (•C4F9), which then adds to an electron-rich substrate.
Mechanism: Historically, radical generation required harsh conditions like high heat or UV irradiation. Modern photoredox catalysis has revolutionized this process, enabling the reaction to proceed at room temperature under the gentle persuasion of visible light.[1][2] The cycle typically begins with a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye like Eosin Y) absorbing a photon, promoting it to an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a C4F9 source, most commonly nonafluoro-1-iodobutane (C4F9I), to generate the •C4F9 radical.[2] This radical then adds to the arene, and a subsequent oxidation and deprotonation sequence yields the final product, regenerating the photocatalyst.[2]
Causality Behind Experimental Choices:
-
Why C4F9I? Perfluoroalkyl iodides are ideal radical precursors because the C-I bond is significantly weaker than a C-F or C-H bond, allowing for selective cleavage. They are also readily available and relatively stable.
-
Why Photoredox? The use of visible light provides a temporal and spatial control over radical generation that thermal methods lack. It allows for extremely mild reaction conditions, preserving sensitive functional groups on complex substrates—a critical advantage in late-stage functionalization for drug discovery.[3][4]
B. Transition-Metal Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions have emerged as a powerful method for perfluoroalkylation, offering excellent functional group tolerance. These methods typically couple a perfluoroalkyl source with an aryl halide or boronate.
Mechanism: While various mechanisms can operate, a common pathway involves a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species undergoes oxidative addition with the perfluoroalkylating reagent to form a Cu(III)-C4F9 intermediate. This is followed by reaction with the aryl coupling partner (e.g., an aryl bromide) and subsequent reductive elimination to forge the desired Ar-C4F9 bond and regenerate the Cu(I) catalyst.
Causality Behind Experimental Choices:
-
Why Copper? Copper is not only more economical than palladium but also demonstrates unique reactivity in forming bonds with electronegative partners like perfluoroalkyl groups. Stable, pre-formed (phen)CuRF reagents have shown exceptional reactivity with heteroaryl bromides, which are often more accessible and less expensive than the corresponding iodides.
-
Why Aryl Bromides? The ability to use aryl bromides significantly expands the available starting material pool for drug development and synthesis, as they are more common than aryl iodides.
C. Nucleophilic and Electrophilic Methods
These represent more classical approaches. Nucleophilic pentafluorobutylation would involve a "C4F9⁻" synthon attacking an electrophilic substrate, while electrophilic pentafluorobutylation would use a "C4F9⁺" source to attack a nucleophilic substrate.
Mechanism & Limitations: Both approaches face significant hurdles. The generation of a stable C4F9 carbanion is difficult due to the extreme electron-withdrawing nature of the fluorine atoms. Conversely, creating a potent electrophilic "C4F9⁺" source is challenging. While highly effective electrophilic trifluoromethylating agents like Umemoto's and Togni's reagents are well-established, analogous reagents for longer perfluoroalkyl chains are not as common or reactive.[5][6][7] Consequently, these methods are generally limited to highly activated substrates, such as the nucleophilic aromatic substitution on perfluorinated heterocycles.
Part 2: Quantitative Performance Comparison
The choice of synthetic method is a multi-variable decision. The following table summarizes the key operational parameters to guide this selection process.
| Feature | Radical (Photoredox) | Transition-Metal (Copper) | Nucleophilic / Electrophilic |
| Pentafluorobutyl Source | C4F9I, C4F9SO₂Na (Langlois-type)[8] | (phen)CuC4F9 (pre-formed), or in-situ generation | Limited availability; requires highly specialized reagents. |
| Substrate Scope | Broad; excellent for electron-rich arenes and heteroarenes.[1] | Broad; particularly effective for aryl/heteroaryl halides (Br, I). | Narrow; typically requires highly activated substrates (e.g., polyfluoroarenes). |
| Reaction Conditions | Very mild (room temp, visible light).[1] | Mild to moderate heat (e.g., 60-100 °C). | Often requires harsh conditions (strong base/acid, high temp). |
| Key Advantages | Exceptional functional group tolerance, ideal for late-stage functionalization, operationally simple.[3] | Utilizes readily available aryl bromides, high yields, good functional group tolerance. | Can be very direct for specific, activated substrates. |
| Limitations | Regioselectivity can be an issue with some substrates, potential for side reactions (e.g., dimerization). | Catalyst/ligand sensitivity, potential for metal contamination in the final product. | Very limited substrate scope, harsh conditions, poor functional group compatibility. |
Part 3: Validated Experimental Protocol: A Case Study
To illustrate the practical application of these principles, we present a representative protocol for the visible-light-mediated pentafluorobutylation of naphthalene. This protocol is a self-validating system, where the purification and subsequent analytical steps provide definitive proof of a successful transformation.
Workflow Diagram: From Synthesis to Validation
Caption: Overall experimental workflow.
Step 1: Synthesis of 1-(Nonafluorobutyl)naphthalene
Expertise & Rationale: This protocol is based on established photoredox methods that prioritize mild conditions and operational simplicity.[1] An oven-dried flask is used to prevent quenching of the reaction by water. Degassing is critical because oxygen can quench the excited state of the photocatalyst, inhibiting the catalytic cycle.
Protocol:
-
To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add naphthalene (96 mg, 0.75 mmol, 1.5 equiv.), Ru(bpy)₃Cl₂ (6.5 mg, 0.01 mmol, 2 mol%), and K₂HPO₄ (174 mg, 1.0 mmol, 2 equiv.).
-
Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times.
-
Through the septum, add anhydrous acetonitrile (MeCN) (5 mL) and nonafluoro-1-iodobutane (C₄F₉I) (105 µL, 0.5 mmol, 1 equiv.) via syringe.
-
Place the flask approximately 5 cm from a 26-watt blue LED lamp and stir vigorously at room temperature.
-
Allow the reaction to proceed for 24 hours. Monitor progress by TLC or GC-MS if desired.
-
Upon completion, quench the reaction with saturated aqueous NaCl solution (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification by Column Chromatography
Expertise & Rationale: Column chromatography separates the desired product from unreacted starting materials, the photocatalyst, and non-polar byproducts. A non-polar eluent (hexanes) is used initially to elute non-polar impurities, with a gradual increase in polarity if needed.
Protocol:
-
Prepare a slurry of silica gel in 100% hexanes and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the top of the column.
-
Elute the column with 100% hexanes, collecting fractions. The product is non-polar and should elute relatively quickly.
-
Monitor the fractions by TLC, staining with potassium permanganate.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(nonafluorobutyl)naphthalene as a colorless oil.
Step 3: Validation by Spectroscopic Analysis
Expertise & Rationale: A combination of NMR and mass spectrometry provides unambiguous structural confirmation. ¹⁹F NMR is particularly powerful as it is highly sensitive and provides characteristic signals for the C₄F₉ chain, free from background noise.[9][10][11][12] High-resolution mass spectrometry (HRMS) confirms the elemental composition with high precision.
Caption: The validation workflow.
Protocol:
-
NMR Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Analysis: Acquire a standard proton spectrum. Expect to see complex multiplets in the aromatic region (approx. 7.4-8.2 ppm) corresponding to the seven protons of the naphthalene ring system.
-
¹⁹F NMR Analysis: Acquire a proton-decoupled fluorine spectrum. This is the most diagnostic analysis. Expect four distinct signals corresponding to the four inequivalent fluorine environments of the C₄F₉ chain:
-
-CF₃: A triplet around -81 ppm.
-
-CF₂-: A multiplet around -125 ppm.
-
-CF₂-: A multiplet around -124 ppm.
-
-CF₂-Ar: A multiplet around -110 ppm.
-
-
¹³C NMR Analysis: Acquire a proton-decoupled carbon spectrum. Expect to see signals for the 10 aromatic carbons of the naphthalene core and 4 signals for the perfluorinated butyl chain (often observed as complex multiplets due to C-F coupling).
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI-TOF or Orbitrap mass spectrometer. The measured mass should correspond to the calculated exact mass of the protonated molecule [C₁₄H₇F₉ + H]⁺, confirming the molecular formula.
Conclusion
The successful synthesis of pentafluorobutylated molecules hinges on a rational selection of methodology tailored to the specific substrate and desired outcome. While classical methods have their place, modern photoredox and transition-metal-catalyzed reactions offer unparalleled advantages in terms of mildness, scope, and functional group compatibility. This guide provides a framework for comparing these methods and, crucially, outlines a robust, self-validating workflow. By integrating careful purification with comprehensive spectroscopic analysis, researchers can proceed with confidence, knowing their synthesized molecules are both structurally correct and analytically pure, ready for their intended application in the next generation of pharmaceuticals and advanced materials.
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Enamine. Umemoto Reagent I. Link
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PubMed. (2017). Visible-light mediated directed perfluoroalkylation of hydrazones. Link
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ResearchGate. (2025). Umemoto's Reagent. Link
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National Institutes of Health. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Link
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TCI Chemicals. Development of Easy-to-handle and Useful Fluorine-introducing Reagents. Link
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Royal Society of Chemistry. Recent advances in the application of Langlois' reagent in olefin difunctionalization. Link
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TCI Chemicals. (2017). Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent. Link
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SciSpace. Visible light induced Organocatalytic Perfluoroalkylation of Electron rich Olefins. Link
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Semantic Scholar. Visible-light mediated directed perfluoroalkylation of hydrazones. Link
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National Institutes of Health. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Link
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National Institutes of Health. Innate C-H trifluoromethylation of heterocycles. Link
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ResearchGate. Proposed mechanism for the visible light-mediated perfluoroalkylation of indoles and pyrroles with Eosin Y as a photoredox catalyst. Link
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National Institutes of Health. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Link
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ResearchGate. (2025). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Link
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Google Patents. Method for preparing 1-fluoronaphthalene. Link
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Royal Society of Chemistry. Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Link
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Organic Syntheses. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Link
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National Institutes of Health. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Link
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MDPI. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Link
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YouTube. (2022). Synthesis of Naphthalene || 4 Methods || Dr. Bharat Baria. Link
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Oriental Journal of Chemistry. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Link
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Organic Syntheses. 1-naphthaldehyde. Link
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Quora. (2018). How will you prepare the naphthalene by Haworth's method?. Link
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A Comparative Guide to the Chemical Stability of 4-Bromo-1,1,1,2,2-pentafluorobutane for Advanced Synthesis
Introduction: The Imperative of Stability in Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, fluorinated building blocks are indispensable tools. The strategic incorporation of fluorine atoms or fluoroalkyl groups into organic molecules can dramatically modulate key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] It is estimated that approximately 30% of all new approved drugs incorporate one or more fluorine atoms.[3] The carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, imparts exceptional thermal and chemical stability to molecules.[3][][5] However, the overall stability of a fluorinated building block is not dictated by the C-F bond alone. Other structural features, such as weaker carbon-halogen bonds or susceptibility to specific reaction conditions, can define the compound's utility and limitations.
This guide provides an in-depth assessment of the chemical stability of 4-Bromo-1,1,1,2,2-pentafluorobutane , a versatile building block featuring a highly fluorinated butyl chain and a reactive bromine terminus. Its performance is objectively compared against other structurally related fluorinated compounds through a series of forced degradation studies. The insights and experimental data presented herein are intended to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic applications.
Comparative Cohort: Selecting the Right Fluorinated Analogues
To establish a comprehensive stability profile for 4-Bromo-1,1,1,2,2-pentafluorobutane, a selection of commercially available building blocks with systematic structural variations was chosen for parallel analysis. This cohort allows for a nuanced understanding of how changes in fluorination and unsaturation affect overall chemical resilience.
-
Subject Compound: 4-Bromo-1,1,1,2,2-pentafluorobutane
-
Comparator 1 (Reduced Fluorination): 4-Bromo-1,1,1-trifluorobutane[6]
-
Comparator 2 (Isomeric Pentafluorobutane): 4-Bromo-1,1,1,3,3-pentafluorobutane[7][8]
-
Comparator 3 (Alternative Halogen): 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane[9]
-
Comparator 4 (Unsaturation): 4-Bromo-1,1,2-trifluoro-1-butene[10]
Forced Degradation: A Systematic Approach to Stability Assessment
Forced degradation, or stress testing, is a critical component of drug development and chemical assessment that involves subjecting a compound to conditions more severe than its intended use or storage. This process helps to identify potential degradation pathways, characterize degradation products, and establish the inherent stability of a molecule.[11] The stability of our comparative cohort was evaluated under five distinct stress conditions, following principles outlined in the International Council for Harmonisation (ICH) guidelines.[12]
Experimental Workflow for Stability Testing
The overall methodology for assessing the stability of the fluorinated building blocks is depicted in the workflow diagram below. Each compound was subjected to the five stress conditions in parallel, followed by quantitative analysis to determine the extent of degradation.
Caption: Experimental workflow for forced degradation studies.
Detailed Experimental Protocols
The following protocols were applied to 4-Bromo-1,1,1,2,2-pentafluorobutane and each comparator compound.
Acidic Hydrolysis
-
Objective: To assess stability in an acidic environment.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.
-
In a sealed vial, combine 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the vial in a water bath at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize by adding 1 mL of 0.2 M NaOH.
-
Add an internal standard (e.g., 1,3-dibromobenzene) and dilute with a suitable solvent (e.g., methyl tert-butyl ether) for GC-MS analysis.
-
Analyze the sample to quantify the remaining parent compound.
-
Basic Hydrolysis
-
Objective: To assess stability in an alkaline environment.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.
-
In a sealed vial, combine 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the vial in a water bath at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize by adding 1 mL of 0.2 M HCl.
-
Add an internal standard and prepare for GC-MS analysis as described for acidic hydrolysis.
-
Analyze the sample to quantify the remaining parent compound.
-
Oxidative Degradation
-
Objective: To evaluate susceptibility to oxidation.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.
-
In a sealed vial, combine 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the vial at room temperature (25°C) for 24 hours, protected from light.
-
Quench the reaction by adding a small amount of sodium bisulfite solution.
-
Add an internal standard and prepare for GC-MS analysis.
-
Analyze the sample to quantify the remaining parent compound.
-
Thermal Degradation
-
Objective: To determine heat stability in solution.
-
Protocol:
-
Prepare a 0.5 mg/mL solution of the test compound in a 1:1 acetonitrile/water mixture.
-
Seal the vial and place it in an oven or heating block at 80°C for 24 hours.
-
Cool the solution to room temperature.
-
Add an internal standard and prepare for GC-MS analysis.
-
Analyze the sample to quantify the remaining parent compound.
-
Photolytic Degradation
-
Objective: To assess stability upon exposure to light. The C-Br bond is known to be susceptible to photolytic cleavage.[13][14]
-
Protocol:
-
Prepare a 0.5 mg/mL solution of the test compound in a 1:1 acetonitrile/water mixture in a quartz vial.
-
Prepare a control sample in an amber vial, wrapped in aluminum foil to protect it from light.
-
Place both vials in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (providing both UV and visible light).
-
Expose the samples for 24 hours at 25°C. Keep the control sample under the same temperature conditions.
-
After exposure, add an internal standard to both the exposed and control samples and prepare for GC-MS analysis.
-
Analyze the samples and calculate degradation by comparing the amount of parent compound remaining in the exposed sample to the control.
-
Results: A Comparative Stability Profile
The quantitative results from the forced degradation studies are summarized in the table below. The data represent the percentage of the parent compound that degraded under each stress condition after 24 hours.
| Building Block | Acidic Hydrolysis (0.1M HCl, 60°C) | Basic Hydrolysis (0.1M NaOH, 60°C) | Oxidative (3% H₂O₂, 25°C) | Thermal (80°C) | Photolytic (UV/Vis) |
| 4-Bromo-1,1,1,2,2-pentafluorobutane | < 1% | ~5% | < 1% | < 1% | ~25% |
| 4-Bromo-1,1,1-trifluorobutane | < 1% | ~15% | < 1% | < 1% | ~35% |
| 4-Bromo-1,1,1,3,3-pentafluorobutane | < 1% | >90% | < 1% | < 1% | ~22% |
| 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane | < 1% | ~6% | < 1% | < 1% | ~28% |
| 4-Bromo-1,1,2-trifluoro-1-butene | ~5% | >95% | ~10% | ~3% | ~45% |
Analysis and Mechanistic Discussion
The experimental data reveal a distinct stability profile for 4-Bromo-1,1,1,2,2-pentafluorobutane and highlight key structure-stability relationships across the cohort.
Exceptional Stability to Acid, Oxidation, and Heat
Across the board, the saturated bromo-fluoroalkanes demonstrated remarkable resistance to acidic hydrolysis, oxidation, and thermal stress. This resilience is directly attributable to the inherent strength of the C-F and C-C bonds and the steric shielding provided by the fluorine atoms, which protect the carbon backbone from attack.[15] The electron-withdrawing effect of the fluorine atoms also deactivates the adjacent C-H bonds, making them less susceptible to oxidation.
Vulnerability to Basic and Photolytic Conditions
The primary liabilities for these building blocks are base-induced elimination and photolytic C-Br bond cleavage.
-
Base-Induced Degradation:
-
4-Bromo-1,1,1,2,2-pentafluorobutane showed minimal degradation (~5%) under basic conditions. The lack of a hydrogen atom on the carbon adjacent to the bromine (the β-carbon) prevents a facile E2 elimination pathway. The observed degradation likely proceeds through a slower substitution or elimination mechanism.
-
In stark contrast, 4-Bromo-1,1,1,3,3-pentafluorobutane degraded almost completely (>90%). The presence of acidic protons on the C2 carbon (activated by the adjacent -CF2- and C-Br groups) allows for rapid base-promoted elimination of HBr.
-
Similarly, 4-Bromo-1,1,2-trifluoro-1-butene was extremely unstable in base. The allylic nature of the C-Br bond and the conjugated system make it highly susceptible to both elimination and substitution reactions.
-
-
Photolytic Degradation:
-
All tested compounds showed significant degradation under UV/Vis light, confirming that the C-Br bond is the most photolabile site . The bond dissociation energy of a C-Br bond is significantly lower than that of C-F, C-C, or C-H bonds, making it the preferential site for homolytic cleavage upon irradiation.[13]
-
4-Bromo-1,1,1,2,2-pentafluorobutane demonstrated moderate photostability (~25% degradation). The extensive fluorination appears to offer some stability compared to the less-fluorinated 4-Bromo-1,1,1-trifluorobutane (~35% degradation). This may be due to the inductive effect of the additional fluorine atoms slightly strengthening the C-Br bond.
-
The presence of the double bond in 4-Bromo-1,1,2-trifluoro-1-butene rendered it the most photosensitive compound (~45% degradation), as the allylic system can further stabilize the radical formed upon C-Br cleavage.
-
Proposed Degradation Pathway: Photolysis
The primary degradation pathway under photolytic stress involves the homolytic cleavage of the C-Br bond to form a bromine radical and a fluorinated butyl radical. This initial step is followed by various secondary reactions, such as hydrogen abstraction from the solvent or radical recombination.
Caption: Proposed pathway for photolytic degradation.
Conclusion and Expert Recommendations
This comparative guide demonstrates that 4-Bromo-1,1,1,2,2-pentafluorobutane is a highly robust building block with excellent stability under thermal, oxidative, and acidic conditions. Its key advantages over structurally similar alternatives include:
-
Superior Basal Stability: Compared to its isomer, 4-Bromo-1,1,1,3,3-pentafluorobutane, it is exceptionally stable in the presence of base due to the absence of an acidic β-proton, making it suitable for reactions involving basic reagents where the alternative would be rapidly eliminated.
-
Good Photostability: While no bromoalkane is completely photostable, it exhibits better resistance to light-induced degradation than its less-fluorinated or unsaturated counterparts.
Recommendations for Use:
-
Ideal for Harsh, Non-Basic Conditions: 4-Bromo-1,1,1,2,2-pentafluorobutane is an excellent choice for multi-step syntheses that require high temperatures, oxidative reagents, or strongly acidic media.
-
Caution in Photochemical Reactions: Researchers should be aware of the C-Br bond's photosensitivity. Reactions involving this building block should be conducted with protection from light unless a photochemical C-Br activation is the intended transformation.
-
Preferred Choice for Basic Reactions: For synthetic routes requiring basic conditions (e.g., Grignard formation followed by quenching with a base, or certain cross-coupling reactions), this building block is vastly superior to isomers that are prone to HBr elimination.
By understanding these stability nuances, chemists can leverage the unique properties of 4-Bromo-1,1,1,2,2-pentafluorobutane to design more efficient, reliable, and successful synthetic strategies.
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4-Bromo-1,1,1,2,2-pentafluorobutane, 95% Purity, C4H4BrF5, 1 gram - CP Lab Safety. Available at: [Link]
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4-Bromo-1,1,1-trifluorobutane | C4H6BrF3 | CID 521006 - PubChem. Available at: [Link]
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-
4-Bromo-1,1,2,2-tetrafluoro-3-iodobutane | C4H4BrF4I - PubChem. Available at: [Link]
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- 10. 4-Bromo-1,1,2-trifluorobut-1-ene | C4H4BrF3 | CID 66333 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Confirming Reaction Product Structures from 4-Bromo-1,1,1,2,2-pentafluorobutane
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is paramount. This guide provides an in-depth technical comparison of potential reaction products derived from the versatile fluorinated building block, 4-Bromo-1,1,1,2,2-pentafluorobutane. While direct literature detailing the reaction products of this specific substrate is sparse, this guide leverages established principles of organic chemistry and spectroscopic data from analogous fluorinated compounds to provide a robust framework for product structure confirmation. We will explore the expected outcomes of common synthetic transformations and detail the analytical methodologies required for unambiguous structural elucidation.
Understanding the Reactivity of 4-Bromo-1,1,1,2,2-pentafluorobutane
4-Bromo-1,1,1,2,2-pentafluorobutane (CF₃CF₂CH₂CH₂Br) is a primary alkyl halide. The presence of the highly electronegative pentafluoroethyl group significantly influences the molecule's reactivity. The primary carbon bearing the bromine atom is susceptible to nucleophilic attack, making Sₙ2 reactions a likely pathway. Additionally, the presence of protons on the adjacent carbon (β-protons) opens the possibility of elimination reactions (E2) under appropriate basic conditions. The formation of a Grignard reagent is also a potential transformation, offering a route to carbon-carbon bond formation.
This guide will focus on two principal reaction pathways: nucleophilic substitution and elimination, providing a comparative analysis of their expected products and the experimental data required for their structural confirmation.
Part 1: Nucleophilic Substitution – The Sₙ2 Pathway
The reaction of 4-Bromo-1,1,1,2,2-pentafluorobutane with a nucleophile is expected to proceed via an Sₙ2 mechanism, especially with non-hindered nucleophiles. This is a concerted, single-step process involving the backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry (though not relevant here due to the achiral nature of the substrate).
Hypothetical Protocol: Synthesis of 4-Ethoxy-1,1,1,2,2-pentafluorobutane
A common nucleophilic substitution involves the reaction with an alkoxide, such as sodium ethoxide, to form an ether.
Reaction Scheme:
CF₃CF₂CH₂CH₂Br + NaOCH₂CH₃ → CF₃CF₂CH₂CH₂OCH₂CH₃ + NaBr
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol (50 mL).
-
Carefully add sodium metal (1.2 equivalents) in small portions to generate sodium ethoxide in situ.
-
Once all the sodium has reacted, add 4-Bromo-1,1,1,2,2-pentafluorobutane (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield 4-Ethoxy-1,1,1,2,2-pentafluorobutane.
Structural Confirmation of the Substitution Product
A combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry is essential for the unambiguous identification of the substitution product.
Expected Spectroscopic Data for 4-Ethoxy-1,1,1,2,2-pentafluorobutane:
| Technique | Expected Observations | Rationale |
| ¹H NMR | - Triplet (~1.2 ppm, 3H) for -OCH₂CH ₃- Quartet (~3.6 ppm, 2H) for -OCH ₂CH₃- Triplet of triplets (~3.8 ppm, 2H) for -CF₂CH ₂-- Multiplet (~2.2 ppm, 2H) for -CH₂CH ₂O- | The characteristic signals for an ethoxy group will be present. The methylene groups of the butyl chain will show coupling to both the adjacent methylene and the geminal fluorine atoms. |
| ¹³C NMR | - Signal for -OCH₂C H₃ (~15 ppm)- Signal for -OC H₂CH₃ (~65 ppm)- Signal for -CH₂C H₂O- (~30 ppm)- Signal for -C F₂CH₂- (~118 ppm, triplet due to ¹JCF)- Signal for C F₃- (~125 ppm, quartet due to ¹JCF) | The number of signals will correspond to the number of unique carbon atoms. The signals for the fluorinated carbons will appear as multiplets due to carbon-fluorine coupling. |
| ¹⁹F NMR | - Triplet (~ -85 ppm, 3F) for CF ₃-- Multiplet (~ -125 ppm, 2F) for -CF ₂- | ¹⁹F NMR is highly sensitive to the local electronic environment. The CF₃ and CF₂ groups will have distinct chemical shifts and will show coupling to each other and to the adjacent protons. |
| Mass Spec (EI) | - Molecular ion peak (M⁺)- Fragments corresponding to the loss of CH₃, OCH₂CH₃, CF₃, and CF₃CF₂. | The mass spectrum will confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure. |
Workflow for Structural Confirmation of Substitution Product:
Caption: Workflow for the purification and structural confirmation of the nucleophilic substitution product.
Part 2: Elimination – The E2 Pathway
When 4-Bromo-1,1,1,2,2-pentafluorobutane is treated with a strong, sterically hindered base, an E2 elimination reaction can compete with or even dominate over substitution. This reaction involves the abstraction of a β-proton by the base and the concurrent departure of the bromide leaving group, resulting in the formation of an alkene.
Hypothetical Protocol: Synthesis of 1,1,1,2,2-pentafluorobut-3-ene
The use of a bulky base like potassium tert-butoxide is expected to favor the E2 pathway.
Reaction Scheme:
CF₃CF₂CH₂CH₂Br + KOC(CH₃)₃ → CF₃CF₂CH=CH₂ + KC(CH₃)₃OH + KBr
Step-by-Step Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-Bromo-1,1,1,2,2-pentafluorobutane (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by GC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a low-boiling point solvent like pentane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate the solution at low temperature to avoid loss of the volatile product.
-
The product, 1,1,1,2,2-pentafluorobut-3-ene, is expected to be a volatile liquid or gas and should be handled accordingly.
Structural Confirmation of the Elimination Product
The key to confirming the elimination product is the identification of the newly formed double bond and the loss of the elements of HBr from the starting material.
Expected Spectroscopic Data for 1,1,1,2,2-pentafluorobut-3-ene:
| Technique | Expected Observations | Rationale |
| ¹H NMR | - Multiplets in the vinyl region (~5.5-6.5 ppm, 3H) corresponding to the -CH=CH₂ protons. | The presence of signals in the alkene region of the spectrum is a strong indicator of an elimination reaction. The coupling patterns will be complex due to geminal, cis, and trans H-H coupling, as well as coupling to the fluorine atoms. |
| ¹³C NMR | - Two signals in the sp² region (~120-140 ppm) for the carbons of the double bond.- Signal for -C F₂- (~118 ppm, triplet)- Signal for C F₃- (~125 ppm, quartet) | The appearance of two new signals in the downfield region characteristic of alkene carbons confirms the presence of the double bond. |
| ¹⁹F NMR | - Triplet (~ -85 ppm, 3F) for CF ₃-- Multiplet (~ -115 ppm, 2F) for -CF ₂- | The chemical shifts of the fluorine nuclei will be slightly different from the substitution product due to the presence of the adjacent double bond. |
| Mass Spec (EI) | - Molecular ion peak (M⁺) with a mass corresponding to C₄H₃F₅.- Fragmentation pattern showing the loss of F, CF₃, and other fragments. | The molecular weight will be lower than the starting material by the mass of HBr, providing strong evidence for an elimination reaction. |
| FTIR | - C=C stretch (~1640 cm⁻¹)- =C-H stretch (~3080 cm⁻¹) | The presence of these characteristic vibrational modes provides further confirmation of the alkene functional group. |
Logical Flow for Distinguishing Between Substitution and Elimination Products:
Caption: Decision tree for predicting and confirming the major reaction product based on reaction conditions and subsequent spectroscopic analysis.
Conclusion
The structural confirmation of reaction products from 4-Bromo-1,1,1,2,2-pentafluorobutane relies on a systematic application of modern analytical techniques. By understanding the likely reaction pathways—nucleophilic substitution and elimination—researchers can predict the structures of the potential products. The key to distinguishing between these products lies in a multi-faceted analytical approach. ¹H NMR provides clear evidence for the presence or absence of a double bond, while ¹³C and ¹⁹F NMR offer detailed information about the carbon skeleton and the electronic environment of the fluorine atoms. Mass spectrometry serves as a crucial tool for confirming the molecular weight and, by extension, the reaction pathway. Finally, FTIR can provide complementary evidence for the formation of new functional groups. By employing this comprehensive analytical workflow, scientists can confidently and accurately determine the structures of novel compounds derived from this valuable fluorinated building block.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
University of California, Davis. (n.d.). Chem 128A, Organic Chemistry. LibreTexts. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Bromo-1,1,1,2,2-pentafluorobutane
For researchers, medicinal chemists, and professionals in drug development, the incorporation of fluorinated moieties into organic molecules is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. The 1,1,1,2,2-pentafluorobutane group, in particular, offers a unique combination of lipophilicity and electronic properties. Its introduction often relies on robust and efficient cross-coupling methodologies. This guide provides an in-depth, objective comparison of various catalytic systems for coupling reactions with 4-Bromo-1,1,1,2,2-pentafluorobutane, supported by experimental data to inform your selection of the most suitable catalyst for your synthetic needs.
Introduction: The Significance of Pentafluorobutylated Compounds
The introduction of the pentafluorobutane chain into organic scaffolds can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. The electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby protons and the overall electronic profile of the molecule. Consequently, the development of efficient methods for the construction of C-C bonds involving this fluorinated building block is of paramount importance in the synthesis of novel pharmaceuticals, agrochemicals, and materials. This guide will focus on the comparative performance of various catalysts in key cross-coupling reactions utilizing 4-Bromo-1,1,1,2,2-pentafluorobutane as the electrophilic partner.
Palladium-Catalyzed Heck-Type Reactions: A Versatile Approach
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, stands out as a particularly effective method for the fluoroalkylation of olefins.[1] Extensive research in this area provides a solid foundation for comparing different palladium catalyst systems.
Catalyst System Performance in Heck-Type Couplings
A systematic study by Zhang et al. provides valuable comparative data for the Heck-type reaction of perfluoroalkyl bromides with various alkenes. While the specific substrate is a longer-chain perfluoroalkyl bromide, the reactivity trends and catalyst performance are highly relevant to 4-Bromo-1,1,1,2,2-pentafluorobutane. The data underscores the critical role of the ligand and palladium source in achieving high yields.
| Catalyst Precursor | Ligand | Alkene | Yield (%) |
| Pd(OAc)₂ | L1 (Xantphos) | Styrene | 95 |
| Pd₂(dba)₃ | L1 (Xantphos) | Styrene | 92 |
| PdCl₂(CH₃CN)₂ | L1 (Xantphos) | Styrene | 85 |
| Pd(OAc)₂ | L2 (PPh₃) | Styrene | 45 |
| Pd(OAc)₂ | L3 (dppf) | Styrene | 68 |
| Pd(OAc)₂ | L1 (Xantphos) | 4-Methylstyrene | 96 |
| Pd(OAc)₂ | L1 (Xantphos) | 4-Methoxystyrene | 98 |
| Pd(OAc)₂ | L1 (Xantphos) | 4-Chlorostyrene | 89 |
| Pd(OAc)₂ | L1 (Xantphos) | Methyl acrylate | 85 |
Table 1: Comparison of Palladium Catalysts for the Heck-Type Reaction of a Perfluoroalkyl Bromide with Alkenes. Data adapted from Zhang et al.[1]
Causality Behind Experimental Choices: The superiority of Xantphos (L1 ) as a ligand is evident from the data. Its wide bite angle and flexibility are believed to facilitate the reductive elimination step and stabilize the catalytically active Pd(0) species, preventing β-hydride elimination, a common side reaction. The choice of Pd(OAc)₂ as the precatalyst often proves to be a good balance of reactivity and stability.
Experimental Protocol: Heck-Type Coupling
The following is a representative experimental protocol for the palladium-catalyzed Heck-type reaction of a perfluoroalkyl bromide with an alkene.
Materials:
-
4-Bromo-1,1,1,2,2-pentafluorobutane
-
Alkene (e.g., Styrene)
-
Pd(OAc)₂
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF, followed by the alkene (1.0 equiv.) and 4-Bromo-1,1,1,2,2-pentafluorobutane (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Heck-type coupling reaction.
Other Cross-Coupling Methodologies: A Comparative Overview
While the Heck reaction is well-documented, other cross-coupling reactions offer alternative pathways to pentafluorobutylated compounds, each with its own set of advantages and challenges.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful C-C bond-forming reaction.[2] For the coupling of 4-Bromo-1,1,1,2,2-pentafluorobutane, a palladium catalyst with a suitable phosphine ligand is typically employed.
-
Catalyst Choice: Palladium complexes with bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective in promoting the oxidative addition of the alkyl bromide.[3]
-
Challenges: The primary challenge lies in the potential for β-hydride elimination from the alkylpalladium intermediate. The choice of base and solvent is crucial to minimize this side reaction. A non-coordinating, strong base like cesium carbonate or potassium phosphate is often preferred.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent as the nucleophile.[4] This method is known for its high functional group tolerance and the reactivity of organozinc reagents.
-
Catalyst System: Both palladium and nickel catalysts can be effective.[5] For alkyl bromides, nickel catalysts are sometimes preferred as they can be more reactive in the oxidative addition step.[6]
-
Preparation of Nucleophile: The organozinc reagent can be prepared in situ from the corresponding Grignard reagent and a zinc salt (e.g., ZnCl₂), or directly from the alkyl halide and activated zinc.
Kumada Coupling
The Kumada coupling employs a Grignard reagent as the nucleophile and is often catalyzed by nickel or palladium complexes.[7][8]
-
Catalyst Performance: Nickel catalysts, such as NiCl₂(dppp), are frequently used for coupling alkyl halides.[9]
-
Limitations: The high reactivity of Grignard reagents limits the functional group tolerance of the reaction. Substrates with acidic protons or electrophilic functional groups may not be compatible.[9]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) or C(sp³)-C(sp) bond between an organic halide and a terminal alkyne.[10]
-
Catalyst System: A dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) is traditionally used.[11] Copper-free Sonogashira protocols have also been developed.
-
Applicability: While less common for unactivated alkyl bromides, recent advancements have shown the feasibility of Sonogashira-type couplings with fluoroalkyl bromides, particularly with copper catalysis.[11]
Caption: Overview of catalysts and nucleophiles for different coupling reactions.
Mechanistic Considerations and Catalyst Selection Rationale
The choice of catalyst is intrinsically linked to the reaction mechanism. For 4-Bromo-1,1,1,2,2-pentafluorobutane, the key steps in a typical cross-coupling cycle are:
-
Oxidative Addition: The Pd(0) or Ni(0) catalyst inserts into the C-Br bond. The electron-withdrawing nature of the pentafluorobutyl group can influence the rate of this step.
-
Transmetalation: The organometallic nucleophile transfers its organic group to the metal center.
-
Reductive Elimination: The two organic groups couple, and the C-C bond is formed, regenerating the active catalyst.
Key Factors for Catalyst Selection:
-
Ligand Properties: Bulky, electron-donating phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination while inhibiting β-hydride elimination.
-
Metal Center: Palladium is often more versatile and functional group tolerant, while nickel can be more reactive towards less reactive electrophiles and is a more earth-abundant and cost-effective option.
-
Reaction Conditions: Temperature, solvent, and base all play a crucial role in catalyst stability and reactivity. Optimization of these parameters is essential for achieving high yields and selectivity.
Conclusion and Future Outlook
The cross-coupling of 4-Bromo-1,1,1,2,2-pentafluorobutane is a valuable tool for the synthesis of novel fluorinated molecules. While palladium-catalyzed Heck-type reactions are currently the most well-documented and versatile, other methods such as Suzuki, Negishi, and Kumada couplings offer viable alternatives, particularly when different nucleophiles are desired. The choice of catalyst, especially the ligand, is critical for achieving high efficiency and selectivity.
Future research in this area will likely focus on the development of more active and robust catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of photoredox catalysis for the activation of fluoroalkyl bromides also presents an exciting avenue for future investigations. As the demand for complex fluorinated molecules continues to grow, the development of new and improved catalytic methods for their synthesis will remain a key area of research.
References
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Zhang, F., Min, Q. Q., Zhao, H. Y., Gu, J. W., & Zhang, X. (2015). A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides. Angewandte Chemie International Edition, 54(4), 1270-1274. [Link]
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- Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374-4376.
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- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− aryl bond formation one century after the discovery of the Ullmann reaction. Chemical reviews, 102(5), 1359-1470.
- Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated alkyl halides.
- Negishi, E. I. (1982). Palladium-or nickel-catalyzed cross coupling. A new selective and efficient method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340-348.
- Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles [new synthetic methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- Anctil, E. J., & Snieckus, V. (2002). The directed ortho metalation–Kumada–Corriu cross coupling connection. A general synthesis of o-substituted biaryls. Journal of Organometallic Chemistry, 653(1-2), 150-160.
- Negishi, E. I., King, A. O., & Okukado, N. (1977). Selective carbon-carbon bond formation via transition metal catalysis. 3. A highly selective synthesis of unsymmetrical biaryls and diarylalkanes by the nickel-or palladium-catalyzed reaction of aryl-and benzylzinc derivatives with aryl halides. The Journal of Organic Chemistry, 42(10), 1821-1823.
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron letters, 20(36), 3437-3440.
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- Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
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- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of organometallic chemistry, 576(1-2), 147-168.
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"yield comparison of different synthetic routes to pentafluorobutyl-containing compounds"
Introduction: The Rising Importance of the Pentafluorobutyl Group
The incorporation of fluorinated moieties into organic molecules is a powerful strategy in modern drug discovery and materials science.[1][2] The pentafluorobutyl (C4F9) group, a longer-chain analogue of the more common trifluoromethyl (CF3) group, offers a unique combination of properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[3] This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for introducing the C4F9 group, with a focus on reaction yields, substrate scope, and practical considerations for researchers in the field.
Core Synthetic Strategies
The introduction of a pentafluorobutyl group can be broadly categorized into three main approaches:
-
Transition-Metal-Mediated Cross-Coupling Reactions: These methods are among the most versatile and widely used for forming C-C bonds between the C4F9 unit and various organic scaffolds.
-
Radical Pathways: Utilizing radical intermediates, these reactions offer alternative pathways for pentafluorobutylation, often under milder conditions.
-
Nucleophilic and Electrophilic Routes: These classic approaches involve the reaction of a pentafluorobutyl nucleophile or electrophile with a suitable organic substrate.
This guide will delve into each of these strategies, providing representative protocols and a critical comparison of their efficiencies.
Transition-Metal-Mediated Cross-Coupling Reactions
Copper-mediated cross-coupling reactions have emerged as a robust and reliable method for the introduction of perfluoroalkyl groups, including C4F9, into a wide range of organic molecules.[4] These reactions typically involve the coupling of an organometallic reagent (e.g., organoboronates) with a copper-pentafluorobutyl species.
a. Copper-Mediated Pentafluorobutylation of Organoboronates
This method has shown broad applicability for the pentafluorobutylation of aryl and heteroaryl boronic acids and their esters.[4]
Reaction Mechanism & Rationale
The reaction generally proceeds through the in-situ generation of a Cu-C4F9 species from a suitable precursor. This highly reactive intermediate then undergoes cross-coupling with the organoboronate. The choice of ligand, often a phenanthroline derivative, is crucial for stabilizing the copper complex and facilitating the reaction. The use of aerobic conditions can also be beneficial in some cases.[4]
Representative Experimental Protocol
-
Preparation of the Cu-C4F9 Reagent: In an oven-dried Schlenk tube under an argon atmosphere, add a C4F9 source (e.g., C4F9-silane, 1.5 mmol), a fluoride source (e.g., KF, 1.5 mmol), and a copper salt (e.g., CuCl, 2.25 mmol). Add anhydrous DMF (3.0 mL) and pyridine (3.0 mL). Seal the tube and heat the mixture at 80 °C for 10 hours. After cooling to room temperature, the resulting mixture containing the Cu-C4F9 species is filtered and used directly in the next step.
-
Cross-Coupling Reaction: To a new reaction vessel, add the prepared Cu-C4F9 solution (2.4 equiv. relative to the boronate ester). Add 1,10-phenanthroline (1.2 equiv.) and stir at room temperature for 1 hour.[5] Add the (hetero)aryl boronate (1.0 equiv.).
-
Reaction Execution: Stir the reaction for 12 hours at 50 °C under an air atmosphere.
-
Workup and Analysis: After cooling, take an aliquot from the reaction mixture. Add an internal standard and dilute with a suitable solvent for analysis by 19F NMR to determine the product yield. For isolation, quench the reaction with a saturated aqueous solution of NH4Cl, extract with an organic solvent (e.g., diethyl ether), and purify by column chromatography.[5]
// Nodes C4F9_Source [label="C4F9 Source\n(e.g., C4F9-Silane)"]; Cu_Salt [label="Cu(I) Salt\n(e.g., CuCl)"]; Fluoride [label="Fluoride Source\n(e.g., KF)"]; CuC4F9 [label=""CuC4F9" Species", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Organoboronate [label="Ar-B(OR)2"]; Ligand [label="Ligand\n(e.g., 1,10-phenanthroline)"]; Product [label="Ar-C4F9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts"];
// Edges C4F9_Source -> CuC4F9; Cu_Salt -> CuC4F9; Fluoride -> CuC4F9; CuC4F9 -> Product; Organoboronate -> Product; Ligand -> Product [label="Catalyzes"];
// Invisible nodes for layout {rank=same; C4F9_Source; Cu_Salt; Fluoride;} {rank=same; CuC4F9; Organoboronate; Ligand;} {rank=same; Product; Byproducts;} }
Workflow for Copper-Mediated Pentafluorobutylation.
Radical Pathways for Pentafluorobutylation
Radical reactions provide an alternative and often complementary approach to transition-metal-catalyzed methods. These reactions can proceed under mild conditions and often exhibit different functional group tolerance.
a. Radical Addition of Pentafluorobutyl Iodide
The radical addition of pentafluorobutyl iodide (C4F9I) to alkenes and alkynes is a common method for introducing the C4F9 group.
Reaction Mechanism & Rationale
The reaction is typically initiated by a radical initiator, such as AIBN or a photoredox catalyst, which generates the pentafluorobutyl radical (•C4F9). This radical then adds to the unsaturated C-C bond, followed by abstraction of an iodine atom from another molecule of C4F9I to propagate the radical chain.
Representative Experimental Protocol
-
Reaction Setup: To a solution of the alkene or alkyne (1.0 equiv) and C4F9I (1.5 equiv) in a suitable solvent (e.g., acetonitrile), add a radical initiator (e.g., AIBN, 0.1 equiv).
-
Reaction Execution: Degas the mixture and heat under an inert atmosphere at 80 °C for 12 hours, or irradiate with a suitable light source if using a photocatalyst.
-
Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pentafluorobutylated product.
// Nodes Initiator [label="Radical Initiator\n(e.g., AIBN or Photocatalyst)"]; C4F9I [label="C4F9I"]; C4F9_Radical [label="•C4F9 Radical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Alkene/Alkyne"]; Intermediate [label="Radical Intermediate"]; Product [label="Pentafluorobutylated\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Initiator -> C4F9_Radical [label="Generates"]; C4F9I -> C4F9_Radical; C4F9_Radical -> Intermediate [label="Adds to"]; Substrate -> Intermediate; Intermediate -> Product; C4F9I -> Product [label="Propagates chain"];
}
Radical Addition of Pentafluorobutyl Iodide.
Nucleophilic and Electrophilic Routes
While transition-metal and radical methods are often preferred for their versatility, classical nucleophilic and electrophilic approaches remain valuable for specific applications.
a. Nucleophilic Pentafluorobutylation
These methods involve the use of a pentafluorobutyl anion equivalent, which can be generated from various precursors.
Reaction Mechanism & Rationale
A common strategy involves the generation of a pentafluorobutyl Grignard or organolithium reagent. However, these reagents can be thermally unstable. An alternative is the use of Ruppert-Prakash-type reagents (e.g., C4F9-TMS) activated by a fluoride source.
Representative Experimental Protocol
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the electrophilic substrate (e.g., an aldehyde or ketone, 1.0 equiv) in anhydrous THF. Cool the solution to -78 °C.
-
Reagent Addition: Add the pentafluorobutyl nucleophile source (e.g., C4F9-TMS, 1.2 equiv) followed by a fluoride activator (e.g., TBAF, 1.2 equiv).
-
Reaction Execution: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography.
b. Electrophilic Pentafluorobutylation
Electrophilic pentafluorobutylation is less common due to the inherent electron-withdrawing nature of the C4F9 group, which makes the generation of a "C4F9+" equivalent challenging.[1] However, hypervalent iodine reagents and sulfonium salts bearing a C4F9 group have been developed for this purpose.[1]
Yield Comparison and Substrate Scope
The choice of synthetic route will ultimately depend on the specific substrate, desired functional group tolerance, and scalability. The following table provides a general comparison of the yields for different synthetic routes.
| Synthetic Route | Substrate Class | Typical Yield Range | Key Advantages | Key Limitations |
| Copper-Mediated Cross-Coupling | (Hetero)aryl Boronates | 60-90% | Broad substrate scope, good functional group tolerance. | Requires pre-functionalized substrates, can be sensitive to air and moisture. |
| Radical Addition | Alkenes, Alkynes | 50-80% | Mild reaction conditions, good for non-aromatic systems. | Can suffer from side reactions, regioselectivity can be an issue. |
| Nucleophilic Addition | Carbonyls, Epoxides | 40-75% | Direct introduction of C4F9 group to electrophilic centers. | Reagents can be unstable, limited to specific electrophiles. |
| Electrophilic Addition | Electron-rich Aromatics | 30-60%[1] | Direct C-H functionalization in some cases. | Limited reagent availability, often requires activated substrates. |
Conclusion
The synthesis of pentafluorobutyl-containing compounds has been significantly advanced by the development of diverse and powerful synthetic methodologies. Copper-mediated cross-coupling reactions currently offer the most versatile and high-yielding approach for a wide range of substrates, particularly for the functionalization of (hetero)aromatic systems. Radical pathways provide a valuable alternative, especially for aliphatic compounds, while nucleophilic and electrophilic routes, though more limited in scope, are useful for specific transformations. The continued development of new reagents and catalytic systems will undoubtedly further expand the toolkit available to researchers for the efficient and selective synthesis of these valuable fluorinated molecules.
References
- A Technical Guide to the Synthesis of Pentafluoroethyl-Substituted Heterocycles - Benchchem.
- Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3. Royal Society of Chemistry.
- New Electrophilic Bromodifluoromethylation and Pentafluoroethylation Reagents. Thieme.
-
Copper-Mediated −CF(OCF3)(CF2H) Transfer to Organic Electrophiles. National Center for Biotechnology Information. Available at: [Link]
-
Electrophilic fluorination. Wikipedia. Available at: [Link]
-
Renewable Reagent for Nucleophilic Fluorination. National Center for Biotechnology Information. Available at: [Link]
-
Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. National Center for Biotechnology Information. Available at: [Link]
-
A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides. National Center for Biotechnology Information. Available at: [Link]
-
Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3 - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Overview on the history of organofluorine chemistry from the viewpoint of material industry. Japan Academy. Available at: [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"characterization of impurities in commercial 4-Bromo-1,1,1,2,2-pentafluorobutane"
An In-depth Guide to the Characterization and Comparison of Impurities in Commercial 4-Bromo-1,1,1,2,2-pentafluorobutane
In the landscape of modern drug discovery and development, the structural integrity of fluorinated building blocks is paramount. The introduction of fluorine into molecular scaffolds can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these compounds invaluable to medicinal chemists.[1][2][3] 4-Bromo-1,1,1,2,2-pentafluorobutane is one such critical building block, offering a versatile handle for introducing a pentafluorobutyl moiety. However, the presence of impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and complications in scaling up syntheses.
This guide provides a comprehensive framework for the characterization of impurities in commercial batches of 4-Bromo-1,1,1,2,2-pentafluorobutane. We will objectively compare the performance of various analytical techniques, supported by detailed experimental protocols, to empower researchers, scientists, and drug development professionals in making informed decisions about the quality and application of this vital reagent.
The Anticipated Impurity Landscape
A thorough characterization begins with an understanding of the potential impurities that may arise from the synthesis and storage of 4-Bromo-1,1,1,2,2-pentafluorobutane. While specific manufacturing processes are proprietary, a retrospective analysis of related chemistries allows us to predict a likely impurity profile. A plausible synthetic route involves the radical addition of hydrogen bromide to a pentafluorobutene precursor or the bromination of a corresponding fluorinated alkane.
Potential impurities could therefore include:
-
Isomeric Byproducts: Such as 4-Bromo-1,1,1,3,3-pentafluorobutane, which may form during the fluorination or bromination steps.[4]
-
Unreacted Starting Materials: For instance, residual 1,1,1,2,2-pentafluorobutane or pentafluorobutene isomers.
-
Over- or Under-halogenated Species: Compounds like 3,4-Dibromo-1,1,1,2,2-pentafluorobutane or incompletely fluorinated bromo-butanes.[5]
-
Elimination Products: Such as 4-bromo-1,1,2-trifluoro-1-butene, which could arise from dehydrofluorination.[6]
-
Related Halogenated Hydrocarbons: Including species where chlorine is present instead of bromine, for example, 4-bromo-1-chloro-1,1,2,2-tetrafluorobutane.[7]
A Comparative Analysis of Analytical Techniques for Impurity Detection
The selection of an appropriate analytical technique is crucial for the accurate identification and quantification of impurities. We will compare three orthogonal methods: Gas Chromatography-Mass Spectrometry (GC-MS), ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Workflow for Impurity Characterization
Caption: Workflow for the comprehensive characterization of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile halogenated hydrocarbons.[8][9][10] Its high chromatographic resolution allows for the separation of closely related isomers, while mass spectrometry provides invaluable structural information for identification.
Causality Behind Experimental Choices:
-
Column Selection: A mid-polarity column, such as a DB-624 or equivalent, is chosen due to its excellent selectivity for halogenated compounds.[11]
-
Temperature Program: A programmed temperature ramp is essential to first separate highly volatile impurities at lower temperatures and then elute less volatile components, including the main analyte, at higher temperatures.
Strengths:
-
Exceptional separation efficiency for isomers.
-
High sensitivity, enabling detection of trace impurities.
-
Provides mass spectra for structural elucidation and library matching.
Limitations:
-
Not suitable for non-volatile or thermally labile impurities.
-
Quantification can be challenging without specific reference standards for each impurity.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an exceptionally powerful and direct method for analyzing fluorinated compounds.[12][13] The high natural abundance and sensitivity of the ¹⁹F nucleus, combined with a wide chemical shift range, provide a clear window into the fluorinated components of a sample without the need for chromatographic separation.[14]
Causality Behind Experimental Choices:
-
Quantitative NMR (qNMR): By including an internal standard with a known concentration and a known number of fluorine atoms (e.g., trifluorotoluene), the concentration of all other fluorine-containing species can be determined directly from the integral of their respective signals.[14][15] This circumvents the need for individual impurity standards.
-
Decoupling: Proton decoupling simplifies the ¹⁹F spectrum, making it easier to identify individual compounds based on their chemical shifts.
Strengths:
-
Provides unambiguous structural information about the fluorine environment in each molecule.
-
Inherently quantitative (qNMR) without the need for individual impurity standards.[16]
-
Non-destructive technique.
Limitations:
-
Lower sensitivity compared to GC-MS.
-
Signal overlap can occur in very complex mixtures, although this is less common for ¹⁹F NMR than for ¹H NMR.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is often the primary choice, HPLC offers a complementary approach, particularly for any less volatile or more polar impurities. The use of fluorinated stationary phases can provide unique selectivity for halogenated compounds.[17]
Causality Behind Experimental Choices:
-
Column Comparison: A direct comparison between a standard C18 column and a pentafluorophenyl (PFP) or other fluorinated phase column is recommended. The fluorinated phase can offer enhanced retention and selectivity for fluorinated analytes through dipole-dipole and π-π interactions.[17][18]
-
Detector: A UV detector is suitable for initial screening, while a mass spectrometer (LC-MS) provides definitive identification.
Strengths:
-
Suitable for a wider range of compound polarities and volatilities than GC.
-
Fluorinated phases offer alternative selectivity for difficult separations.[17]
Limitations:
-
Generally lower chromatographic resolution for small, non-polar isomers compared to capillary GC.
-
Mobile phase selection can be more complex.
Comparative Summary of Analytical Techniques
| Parameter | GC-MS | ¹⁹F NMR | HPLC-UV/MS |
| Primary Application | Volatile & semi-volatile impurities | All fluorinated species | Non-volatile & polar impurities |
| Separation Principle | Boiling point & polarity | None (spectroscopic) | Polarity & specific interactions |
| Identification Power | High (Mass Spectrum) | Very High (Chemical Shift & Coupling) | High (with MS detector) |
| Quantification | Requires individual standards | Absolute (with internal standard) | Requires individual standards |
| Sensitivity | Very High (ppb-ppt) | Moderate (ppm) | High (ppm-ppb) |
| Throughput | Moderate | High | Moderate |
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust framework for impurity analysis.
Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the commercial 4-Bromo-1,1,1,2,2-pentafluorobutane sample 1:1000 in a high-purity solvent such as hexane.
-
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-624 Ultra Inert, 30 m x 0.25 mm, 1.4 µm.[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, split ratio 50:1.
-
Oven Program: Initial temperature 40 °C, hold for 5 minutes. Ramp at 10 °C/min to 240 °C, hold for 5 minutes.
-
-
MS Conditions:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35-500 m/z.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Identify the main peak corresponding to the product. Analyze the mass spectra of all other peaks, comparing them against spectral libraries (e.g., NIST) and the predicted impurity profile.
Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh approximately 50 mg of the 4-Bromo-1,1,1,2,2-pentafluorobutane sample into an NMR tube. Add 600 µL of a deuterated solvent (e.g., CDCl₃). Add a precisely known amount of a quantitative internal standard (e.g., 10 µL of a 0.1 M solution of trifluorotoluene in CDCl₃).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Experiment: ¹⁹F observe, ¹H decoupled.
-
Frequency: Observe at the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).
-
Pulse Angle: 30°.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation for accurate quantification).
-
Number of Scans: 64.
-
-
Data Analysis: Process the spectrum with an appropriate Fourier transform. Calibrate the spectrum by setting the internal standard peak to its known chemical shift. Integrate the internal standard peak and all impurity peaks. Calculate the concentration of each impurity relative to the known concentration of the internal standard, accounting for the number of fluorine atoms in each species.
Decision Logic for Analytical Technique Selection
Sources
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- 2. pharmacyjournal.org [pharmacyjournal.org]
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- 7. 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane | C4H4BrClF4 | CID 12571352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pfascentral.org [pfascentral.org]
- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1,1,1,2,2-pentafluorobutane
This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-1,1,1,2,2-pentafluorobutane (CAS No. 52671-70-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural and causal framework for safe laboratory operations. Our commitment is to provide value beyond the product, ensuring your safety and operational integrity through expert, field-proven insights.
Foundational Principles: Understanding the Hazard
4-Bromo-1,1,1,2,2-pentafluorobutane is a halogenated hydrocarbon. Its chemical structure, containing both bromine and fluorine atoms, dictates its physical properties and, critically, its disposal pathway. Halogenated compounds cannot be treated as general organic waste; their disposal is more complex and costly due to the corrosive and toxic byproducts generated during decomposition, such as hydrobromic acid (HBr) and hydrofluoric acid (HF).[1] Improper disposal, such as mixing with non-halogenated solvents, needlessly increases hazardous waste volume and disposal costs.[1]
The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are:
-
Skin Irritation (Category 2) [2]
-
Serious Eye Irritation (Category 2A) [2]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation [2]
Understanding these hazards is the cornerstone of safe handling and is the scientific basis for the stringent personal protective equipment (PPE) and disposal protocols outlined below.
Table 1: Hazard Summary and PPE Requirements
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Skin Irritant | Gloves: Chemical-resistant gloves (See Section 2). Lab Coat: Standard, buttoned. | |
| Eye Irritant | Eye Protection: Safety glasses with side shields or chemical splash goggles. | |
| Respiratory Irritant | Ventilation: All handling must occur in a certified chemical fume hood. |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Standard laboratory attire, including a fully buttoned lab coat, long pants, and closed-toe shoes, is mandatory. The selection of appropriate gloves is critical due to the risk of skin irritation.[2]
Causality: Glove selection is not arbitrary. It is based on the principles of chemical permeation and degradation.[3] Permeation is the process where a chemical passes through the glove material on a molecular level, while degradation is the physical deterioration of the glove upon chemical contact.[3] For halogenated hydrocarbons, not all standard laboratory gloves are suitable.
Recommended Glove Types: While specific breakthrough time data for 4-Bromo-1,1,1,2,2-pentafluorobutane is not readily available, data for similar halogenated hydrocarbons indicates that high-resistance materials are necessary.
-
Viton®/Butyl Rubber Composite Gloves: These gloves offer excellent resistance to a broad range of aggressive chemicals, including aliphatic and halogenated hydrocarbons.[4][5] The Viton® layer provides robust chemical defense, making this a preferred choice for direct handling.[6][7]
-
Silver Shield®/4H® Gloves: Composed of a unique flexible laminate film, these gloves are resistant to over 280 different chemicals, including chlorinated solvents and other halogenated compounds.[8][9][10] They are often used as a liner under a more mechanically robust glove.[9]
Actionable Insight: Standard thin-gauge nitrile or latex gloves are not recommended for prolonged or direct contact. They should only be considered for incidental splash protection, and in such cases, must be removed and replaced immediately.[11] Always consult the specific glove manufacturer's chemical resistance guide to validate compatibility with halogenated compounds before use.
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 4-Bromo-1,1,1,2,2-pentafluorobutane is waste segregation . It must be collected and disposed of as Halogenated Organic Waste .[11][12]
Step 1: Waste Collection
-
Select a Designated Container: Obtain a clearly marked "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EH&S) department. This is typically a high-density polyethylene (HDPE) carboy.[13]
-
Reasoning: Using a dedicated, compatible container prevents accidental mixing with other waste streams and ensures chemical compatibility. Metal containers are not recommended as halogenated solvents can degrade to form acids that corrode metal.[13]
-
-
Affix a Hazardous Waste Tag: Immediately label the container with a hazardous waste tag before adding any waste.[14]
-
Transfer Waste: In a chemical fume hood, carefully decant the 4-Bromo-1,1,1,2,2-pentafluorobutane waste into the designated container using a funnel.
-
Log Contents: On the hazardous waste tag, accurately list "4-Bromo-1,1,1,2,2-pentafluorobutane" and estimate the quantity added. If other halogenated solvents are added to the same container, list every component by its full chemical name. Do not use abbreviations or chemical formulas.[14]
Step 2: Container Management and Storage
-
Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[14]
-
Utilize Secondary Containment: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The container must be placed inside a larger, chemically resistant secondary containment bin or tray.[13]
-
Trustworthiness: This is a self-validating system. In the event of a primary container failure, the secondary containment will capture the waste, preventing a major spill and environmental release.
-
-
Segregate Incompatibles: Ensure the halogenated waste container is stored separately from incompatible waste streams, particularly acids, bases, and strong oxidizing agents.[13]
Step 3: Arranging for Final Disposal
-
Contact EH&S: Once the container is full or you are finished with the process, contact your institution's EH&S department to schedule a waste pickup.
-
Ultimate Disposal Method: Your EH&S provider will consolidate this waste for final disposal via high-temperature incineration.[12]
Diagram 1: Disposal Decision Workflow
Caption: Workflow for proper segregation and disposal of laboratory chemical waste.
Emergency Procedures: Spill and Exposure Management
Pre-planning is essential for a safe and effective response to accidental releases.
Minor Spill (Contained within the fume hood, <100 mL)
-
Alert Personnel: Immediately alert others in the laboratory.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Don PPE: Wear appropriate PPE, including safety goggles and recommended chemical-resistant gloves (e.g., Viton®/Butyl).
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Start from the outside of the spill and work inwards to prevent spreading.[15]
-
Collect Residue: Carefully scoop the absorbed material into a suitable container. A plastic dustpan and scoop are recommended.
-
Dispose of as Hazardous Waste: Label the container as "Spill Debris containing 4-Bromo-1,1,1,2,2-pentafluorobutane," affix a hazardous waste tag, and dispose of it through EH&S.[16]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials in the spill debris waste container.
Major Spill (>100 mL or outside of a fume hood)
-
EVACUATE: Immediately evacuate the area. Alert all personnel to leave the laboratory.[16]
-
ISOLATE: Close the laboratory doors to contain the vapors.
-
NOTIFY: From a safe location, call your institution's emergency number and the EH&S department. Provide the chemical name, location, and estimated quantity of the spill.[3]
-
DO NOT ATTEMPT TO CLEAN UP A MAJOR SPILL. Wait for trained emergency responders.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove any contaminated clothing and immediately wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
References
-
Halogenated Hydrocarbon Thermal Oxidizer. Zeeco.
-
GLOVES. University of California, Riverside, Environmental Health & Safety.
-
Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. All Safety Products.
-
Safe Handing & Disposal of Organic Substances. Science Ready.
-
What type of gloves protects your hands from hazardous chemicals? Ansell USA.
-
Silvershield Disposable Chemical Resistant Gloves. NCI Clean.
-
silver shield®/4hr - gloves and accessories. North Safety Products.
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
-
Unlined Viton® Coated Chemical & Acid Resistant Gloves. Harmony Business Supplies.
-
HAZARDOUS WASTE SEGREGATION. Bucknell University.
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
-
Halogenated Solvents. University of Washington Environmental Health & Safety.
-
Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT. BromAid.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1,1,1,2,2-pentafluorobutane
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-tested protocols for handling 4-Bromo-1,1,1,2,2-pentafluorobutane (CAS No: 52671-70-2), a compound used in laboratory research and chemical manufacturing.[1][2] The procedures outlined here are designed not merely as a set of rules, but as a self-validating system to ensure your protection, the integrity of your research, and environmental compliance.
Foundational Safety: Hazard Identification and Risk Assessment
Before any container is opened, a thorough understanding of the specific risks is paramount. 4-Bromo-1,1,1,2,2-pentafluorobutane is classified under the Globally Harmonized System (GHS) with specific health hazards that dictate our safety protocols.[3][4] The primary threats are irritation to the skin, eyes, and respiratory system.[1][5]
This is not a compound to be handled with complacency. The "Warning" signal word indicates a moderate hazard, but the potential for serious eye irritation necessitates stringent protective measures.[1][5][6]
Table 1: GHS Hazard Classification for 4-Bromo-1,1,1,2,2-pentafluorobutane [1][5] | Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement Code | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Category 2 |
| Warning | H315 | Causes skin irritation. | | Serious Eye Damage/Eye Irritation | Category 2A | | Warning | H319 | Causes serious eye irritation. | | Specific Target Organ Toxicity (Single Exposure) | Category 3 | | Warning | H335 | May cause respiratory irritation. |Engineering Controls: The First and Most Critical Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard, not the first. The primary method for exposure control must always be robust engineering controls.
Chemical Fume Hood: All handling of 4-Bromo-1,1,1,2,2-pentafluorobutane—from weighing to transfers and use in reactions—must be conducted within a properly certified and functioning chemical fume hood.[7][8] This is non-negotiable. The causality is simple: the fume hood's constant airflow contains and exhausts vapors, directly mitigating the H335 respiratory irritation hazard.[1][5] Verify the hood's certification sticker is current before beginning any work.
Mandatory Personal Protective Equipment (PPE) Protocol
The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding directive.[1][5] The following table details the specific requirements and the scientific rationale for each choice.
Table 2: PPE Requirements for Handling 4-Bromo-1,1,1,2,2-pentafluorobutane
| Body Part | Required PPE | Specifications and Rationale |
|---|---|---|
| Eyes/Face | Safety Goggles and Face Shield | Rationale: The H319 "Causes serious eye irritation" hazard demands robust protection.[1] Standard safety glasses are insufficient. Tightly-fitting chemical splash goggles create a seal around the eyes to protect from splashes and vapors.[8][9] A face shield must be worn over the goggles to protect the entire face from splashes during transfers or other high-risk operations.[8][9] |
| Hands | Double-Layered Nitrile Gloves or Neoprene/Butyl Gloves | Rationale: To prevent skin contact and address the H315 "Causes skin irritation" hazard, chemical-resistant gloves are essential. For incidental contact (e.g., handling a sealed container), double-gloving with standard nitrile gloves provides an extra layer of security.[9] For direct handling, risk of splash, or prolonged tasks, heavy-duty neoprene or butyl rubber gloves are recommended due to their superior resistance to a broader range of halogenated compounds.[7] Always inspect gloves for defects before use and change them immediately upon contamination.[7][8] |
| Body | Chemical-Resistant Laboratory Coat | Rationale: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required to protect skin on the arms and torso.[9] This is a fundamental barrier against accidental spills and contamination of personal clothing.[10] For larger-scale work (>100mL), a chemical-resistant apron worn over the lab coat is advised.[8] |
| Respiratory | Chemical Fume Hood (Primary) / NIOSH-Approved Respirator (Secondary) | Rationale: As stated, a chemical fume hood is the primary engineering control for respiratory protection.[7][8] In the rare and non-routine event of an emergency, such as a large spill or engineering control failure, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges would be necessary for response personnel. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is crucial for minimizing exposure and ensuring a safe outcome. The following diagram and steps illustrate the decision-making and handling process.
Caption: Safe Handling Workflow for 4-Bromo-1,1,1,2,2-pentafluorobutane.
Procedural Steps:
-
Preparation: Before retrieving the chemical, verify the fume hood is operational and safety equipment is accessible. Select and meticulously inspect your PPE for any signs of damage.[8]
-
Donning PPE: Put on your lab coat, followed by safety goggles, face shield, and finally, your gloves (double-layered if appropriate).
-
Handling: Conduct all work within the designated area of the fume hood.[9] Keep the chemical container sealed when not actively in use to minimize vapor concentration.[1][8]
-
Decontamination & Disposal: After handling, decontaminate any surfaces that may have come into contact with the chemical. Segregate all waste, including contaminated consumables, into a designated and clearly labeled container for halogenated organic waste.[11]
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. A common best practice is to remove the face shield and lab coat, then goggles, and finally gloves (turning them inside out as you remove them).
-
Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[10]
Emergency and Disposal Plans
Exposure Response:
-
If on Skin (P302+P352): Immediately wash the affected area with plenty of soap and water.[1][12] If skin irritation occurs, seek medical advice (P332+P313).[1][12] Contaminated clothing must be removed and washed before reuse (P362+P364).[1][12]
-
If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing.[1][10] If eye irritation persists, it is critical to get medical advice (P337+P313).[1][10]
-
If Inhaled (P304+P340): Move the person to fresh air and keep them comfortable for breathing.[1][12] If the person feels unwell, call a poison center or physician (P312).[1][12]
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[10]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[13]
-
Ventilate the area and decontaminate the spill surface.
Disposal Protocol (P501):
Under no circumstances should this chemical be disposed of down the drain. It must be treated as hazardous waste.
-
Containerization: Collect all waste containing 4-Bromo-1,1,1,2,2-pentafluorobutane in a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste."[11]
-
Storage: Store the waste container in a locked, well-ventilated secondary containment area, away from incompatible materials, until it is collected by a certified waste disposal service.[1][14]
-
Compliance: Ensure disposal is carried out in accordance with all local, state, and federal regulations for hazardous waste.[1][15]
By integrating these expert-validated protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- Synquest Labs. (n.d.). Safety Data Sheet: 4-Bromo-1,1,1,2,2-pentafluorobutane.
- Apollo Scientific. (2023, July 5). Safety Data Sheet: 4-Bromo-1,1,1-trifluorobutane.
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- University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS). Retrieved from University of Illinois Division of Research Safety.
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- ChemicalBook. (2025, March 1). Chemical Safety Data Sheet MSDS / SDS - 1,1,1,3,3-Pentafluorobutane.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 1-Bromo-4-fluorobenzene.
- Safe Work Australia. (n.d.). Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals.
- Benchchem. (n.d.). Personal protective equipment for handling 1-Bromo-2-chlorobutane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
